2-bromo-N-(2,6-dimethylphenyl)propanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(2,6-dimethylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWFSHGMQMQXJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378863 | |
| Record name | 2-bromo-N-(2,6-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41708-73-0 | |
| Record name | 2-Bromo-N-(2,6-dimethylphenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41708-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-N-(2,6-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-bromo-N-(2,6-dimethylphenyl)propanamide" properties and structure
An In-Depth Technical Guide to 2-bromo-N-(2,6-dimethylphenyl)propanamide: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated amide with significant potential as a versatile intermediate in synthetic chemistry. We will delve into its core physicochemical properties, molecular structure, and a detailed, field-proven synthetic protocol. The narrative emphasizes the rationale behind experimental choices, providing researchers and drug development professionals with actionable insights into its synthesis and handling. Furthermore, this guide explores the compound's potential applications, particularly in the realms of pharmaceutical and agrochemical research, stemming from its unique structural features, including a reactive bromine atom and a biologically relevant amide scaffold.
Chemical Identity and Molecular Structure
This compound is an organic compound characterized by a propanamide backbone, with a bromine atom at the alpha-carbon (position 2) and a 2,6-dimethylphenyl group attached to the amide nitrogen.[1] This specific arrangement of functional groups dictates its chemical reactivity and potential utility.
1.1. Nomenclature and Identifiers
-
IUPAC Name: this compound[1]
-
CAS Number: 41708-73-0[2]
-
Canonical SMILES: CC1=C(C(=CC=C1)C)NC(=O)C(C)Br[1]
-
InChI Key: SIWFSHGMQMQXJE-UHFFFAOYSA-N[1]
1.2. Structural Elucidation
The structural confirmation of this compound relies on standard spectroscopic techniques. While specific spectra for this exact compound are not publicly cataloged, its structure allows for predictable characterization:
-
¹H NMR: Expected signals would include a doublet for the methyl group adjacent to the chiral center, a quartet for the methine proton (CH-Br), distinct singlets for the two equivalent methyl groups on the phenyl ring, and characteristic aromatic protons. The N-H proton would appear as a broad singlet.
-
¹³C NMR: The spectrum would show distinct signals for the aliphatic carbons, the carbonyl carbon of the amide, and the aromatic carbons, with symmetry in the phenyl ring reducing the number of aromatic signals.
-
IR Spectroscopy: Key absorption bands would confirm the presence of the N-H bond (stretching around 3300 cm⁻¹) and the amide carbonyl group (C=O stretching, typically around 1650-1680 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Physicochemical and Computed Properties
The physical and chemical properties of a compound are critical for its application in experimental settings. The following table summarizes key computed data for this compound.
| Property | Value | Source |
| Molecular Weight | 256.14 g/mol | [2] |
| Monoisotopic Mass | 255.02588 Da | [1] |
| XLogP3 (Predicted) | 2.5 | [1] |
| Topological Polar Surface Area | 29.1 Ų | [3] |
| Rotatable Bond Count | 2 | [3] |
Predicted Collision Cross Section (CCS) Data [1] This data, calculated using CCSbase, is valuable for analytical techniques such as ion mobility-mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 256.03316 | 150.1 |
| [M+Na]⁺ | 278.01510 | 160.4 |
| [M-H]⁻ | 254.01860 | 156.4 |
Synthesis and Purification
3.1. Retrosynthetic Analysis and Strategic Considerations
The most direct and logical synthetic route for this compound is through the formation of an amide bond. This involves a nucleophilic acyl substitution reaction between a suitable amine and an activated carboxylic acid derivative. The chosen strategy is the reaction of 2,6-dimethylaniline with 2-bromopropanoyl chloride. This is an efficient and widely used method for amide synthesis. The acyl chloride is highly reactive, ensuring a favorable reaction rate, while the aniline derivative serves as the nucleophile. A non-nucleophilic base is required to scavenge the hydrochloric acid byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.[4]
3.2. Recommended Synthetic Protocol: Amidation of 2,6-Dimethylaniline
This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
2,6-Dimethylaniline
-
2-Bromopropanoyl chloride
-
Triethylamine (Et₃N) or Pyridine (as a base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dimethylaniline (1.0 eq) and anhydrous DCM (approx. 10 mL per gram of aniline).
-
Base Addition: Add triethylamine (1.1 eq) to the solution. The addition of a slight excess of base ensures complete neutralization of the HCl generated during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation reaction and minimize potential side reactions.
-
Acyl Chloride Addition: Dissolve 2-bromopropanoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Aqueous Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and unreacted aniline), water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
3.3. Workflow Visualization
Caption: Synthetic workflow for this compound.
3.4. Purification Methodology
The crude product can be purified by one of the following standard methods:
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, or a mixture of ethyl acetate/hexanes). Allow the solution to cool slowly to induce crystallization. The purified crystals are then collected by vacuum filtration.
-
Column Chromatography: If the crude product is an oil or contains impurities with similar polarity, purification via silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.
Applications and Research Context
The utility of this compound stems from its hybrid structure, which is of interest to both synthetic and medicinal chemists.
4.1. Role as a Synthetic Intermediate
The primary value of this compound lies in its role as a building block. The bromine atom at the alpha-position is a good leaving group, making the adjacent carbon electrophilic.[4] This allows for a variety of nucleophilic substitution reactions to introduce new functional groups, enabling the synthesis of a diverse library of N-(2,6-dimethylphenyl) amides with different substituents at the alpha-position.
4.2. Potential in Pharmaceutical and Agrochemical Research
-
Pharmaceuticals: The amide functional group is a cornerstone of many drug molecules due to its metabolic stability and its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes and receptors.[4] Furthermore, halogenated organic compounds frequently exhibit enhanced biological activity.[4] Therefore, this compound and its derivatives are attractive scaffolds for screening in antimicrobial or anticancer research programs.[4]
-
Agrochemicals: The structural motifs present in this compound are also found in various pesticides and herbicides, suggesting its potential as an intermediate for the development of new agrochemicals.[4]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]
-
Handling: Handle only in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors.[6] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases, with which it may be incompatible.[5]
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chemical entity with a straightforward and scalable synthetic route. Its key structural features—a reactive alpha-bromo group and a stable, biologically relevant N-aryl amide core—make it an important intermediate for further chemical elaboration. For researchers in drug discovery, agrochemicals, and materials science, this compound represents a versatile platform for creating novel molecules with tailored properties. Adherence to established synthetic protocols and safety measures will ensure its effective and safe utilization in the laboratory.
References
- Vulcanchem. 2-bromo-N-(2,6-diethylphenyl)propanamide () for sale.
- PubChemLite. This compound.
- PubChem. 2-Bromo-N-(2-methylphenyl)propanamide | C10H12BrNO | CID 86865.
- Santa Cruz Biotechnology. This compound | CAS 41708-73-0 | SCBT.
- Fisher Scientific.
- BLD Pharmatech. Safety Data Sheet for 2-Amino-N-(2,6-dimethylphenyl)propanamide.
- Cole-Parmer.
Sources
- 1. PubChemLite - this compound (C11H14BrNO) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. 2-Bromo-N-(2-methylphenyl)propanamide | C10H12BrNO | CID 86865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-bromo-N-(2,6-diethylphenyl)propanamide () for sale [vulcanchem.com]
- 5. fishersci.com [fishersci.com]
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"2-bromo-N-(2,6-dimethylphenyl)propanamide" molecular weight and formula
An In-depth Technical Guide to 2-bromo-N-(2,6-dimethylphenyl)propanamide: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. We will delve into its fundamental properties, synthesis protocols, chemical reactivity, and its emerging role in the fields of synthetic chemistry and drug discovery. This document is intended for researchers, chemists, and professionals in pharmaceutical development who require a deep, practical understanding of this versatile molecule.
Core Molecular Profile
This compound is a member of the α-haloamide class of organic compounds. Its structure is characterized by a propanamide backbone with a bromine atom at the alpha (α) position to the carbonyl group, and a 2,6-dimethylphenyl group attached to the amide nitrogen. This specific arrangement of functional groups—an electrophilic α-carbon, a stable amide bond, and a sterically hindered aromatic ring—dictates its chemical behavior and utility.
Quantitative Data Summary
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄BrNO | [1] |
| Molecular Weight | 256.14 g/mol | [1] |
| CAS Number | 41708-73-0 | [1] |
| Canonical SMILES | CC1=C(C=CC=C1)NC(=O)C(C)Br | N/A |
| IUPAC Name | This compound | N/A |
Synthesis Pathway and Experimental Protocol
The most direct and common method for synthesizing this compound is through the nucleophilic acyl substitution reaction between 2,6-dimethylaniline and an activated 2-bromopropanoic acid derivative, typically 2-bromopropanoyl chloride.
Causality of Reagent Choice
-
2,6-Dimethylaniline: This starting material provides the core N-aryl structure. The two methyl groups at the ortho positions provide steric hindrance, which can influence the conformation and reactivity of the final product, a feature often exploited in drug design to control binding to biological targets.
-
2-Bromopropanoyl Chloride: As an acyl chloride, it is a highly reactive electrophile, ensuring an efficient reaction with the weakly nucleophilic aniline. The bromine atom is strategically positioned to serve as a leaving group in subsequent synthetic transformations.
-
Base (e.g., Triethylamine or Pyridine): The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base is required to neutralize this acid, preventing the protonation of the aniline starting material (which would render it non-nucleophilic) and driving the reaction to completion.
General Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dimethylaniline (1.0 eq) and a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a tertiary amine base like triethylamine (1.1 eq).
-
Reaction Initiation: Cool the stirred solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add 2-bromopropanoyl chloride (1.05 eq) dropwise to the cooled solution. Maintain the temperature below 5°C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with water, a mild acidic solution (e.g., 1M HCl) to remove excess amine, and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity and Applications in Drug Development
The synthetic value of this compound stems from the reactivity of its α-bromo group. The bromine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide variety of functional groups.
Role as a Synthetic Intermediate
This compound is a valuable building block for creating more complex molecules. By reacting it with different nucleophiles (e.g., amines, thiols, alcohols), chemists can construct diverse molecular libraries for screening in drug discovery programs. For example, substitution of the bromine with an amine group can lead to the formation of α-amino amides, a common scaffold in medicinal chemistry.
Caption: Reactivity of the title compound with various nucleophiles.
Potential in Pharmaceutical Research
While specific applications of this compound are often proprietary or part of early-stage research, the structural motif is significant.
-
Local Anesthetics: The core structure, an amide linked to a substituted aromatic ring, is reminiscent of local anesthetics like Lidocaine (which features a 2,6-dimethylphenyl group). This compound could serve as a precursor for novel anesthetic agents.
-
Antimicrobial and Anticancer Agents: The introduction of bromine into organic molecules is a known strategy for enhancing biological activity. Similar brominated amide compounds have been investigated for their potential antimicrobial and anticancer properties.[2] This suggests that derivatives of this compound could be valuable leads in these therapeutic areas.
Safety, Handling, and Storage
As a reactive α-haloamide, this compound must be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not publicly detailed, data from structurally related chemicals provide essential guidance.[3][4]
Core Safety Protocols
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3][4]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Take precautionary measures against static discharge.
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from strong oxidizing agents and strong bases.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
This compound is a synthetically valuable intermediate whose utility is rooted in its predictable reactivity and the strategic placement of its functional groups. Its straightforward synthesis and the electrophilic nature of its α-carbon make it an important building block for constructing diverse and complex molecules, particularly in the realm of pharmaceutical and agrochemical research. Proper adherence to safety and handling protocols is essential when working with this reactive compound. Continued exploration of its derivatives is likely to yield novel compounds with significant biological activity.
References
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2-Bromo-N-(2-methylphenyl)propanamide | C10H12BrNO | CID 86865. PubChem. [Link]
-
N-(2-bromo-6-fluoro-phenyl)-2,2-dimethyl-propanamide. LookChem. [Link]
-
2-Bromo-N,N-dimethylpropanamide | C5H10BrNO | CID 11367348. PubChem. [Link]
-
Material Safety Data Sheet - Acetamide,2-(diethylamino)-n-(2,6-dimethylphenyl)-. Cole-Parmer. [Link]
Sources
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-bromo-N-(2,6-dimethylphenyl)propanamide
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of 2-bromo-N-(2,6-dimethylphenyl)propanamide, a compound for which direct biological data is not extensively available in current literature. By examining the structure-activity relationships of analogous compounds, particularly within the classes of N-(2,6-dimethylphenyl) amides and brominated propanamides, we propose a hypothesized mechanism centered on the modulation of the androgen receptor. This document outlines the scientific rationale for this hypothesis, details the necessary experimental protocols to validate it, and explores other potential biological activities. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this and related small molecules.
Introduction and Molecular Profile
This compound is a synthetic organic compound characterized by a propanamide backbone, a bromine atom at the alpha-carbon, and a 2,6-dimethylphenyl group attached to the amide nitrogen. Its chemical structure suggests potential for biological activity, as the amide linkage is a common feature in many pharmaceuticals, and the presence of a halogen can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. While this specific molecule is available for research purposes, its biological targets and mechanism of action have not been fully elucidated.[1] This guide aims to bridge this knowledge gap by proposing a scientifically-grounded hypothesis and a clear path for its experimental validation.
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₄BrNO
-
Molecular Weight: 256.14 g/mol
-
CAS Number: 41708-73-0[1]
Hypothesized Mechanism of Action: Androgen Receptor Modulation
Based on the structural features of this compound, we hypothesize that its primary mechanism of action involves the modulation of the androgen receptor (AR). This hypothesis is predicated on recent findings that demonstrate the efficacy of propanamide derivatives as selective androgen receptor degraders (SARDs) in the context of prostate cancer therapy.[2]
The general pharmacophore for nonsteroidal antiandrogens often includes an aromatic ring system linked to a propanamide or related scaffold. It is plausible that this compound could act as a competitive antagonist at the ligand-binding domain (LBD) of the AR, thereby inhibiting the transcriptional activity of the receptor. Furthermore, the binding of this compound could induce conformational changes in the AR that mark it for proteasomal degradation, a characteristic of SARDs.
The 2,6-dimethylphenyl moiety likely plays a crucial role in the binding affinity and selectivity for the AR, while the bromo-propanamide portion could be involved in key interactions within the ligand-binding pocket.
Proposed Signaling Pathway
The proposed interaction of this compound with the androgen receptor signaling pathway is depicted below. In this model, the compound is hypothesized to either block the binding of androgens to the AR or induce the degradation of the receptor, ultimately leading to a downstream inhibition of androgen-responsive gene expression.
Caption: Hypothesized interaction with the Androgen Receptor signaling pathway.
Other Potential Biological Activities
While androgen receptor modulation is our primary hypothesis, the structural motifs of this compound suggest other potential biological activities that warrant investigation.
-
Anticonvulsant Activity: N-(2,6-dimethylphenyl)-substituted semicarbazones have demonstrated anticonvulsant properties, potentially through the modulation of GABAergic neurotransmission.
-
Antimicrobial and Anti-inflammatory Effects: Brominated aromatic compounds and amide derivatives have been reported to possess antimicrobial and anti-inflammatory properties.[3]
Experimental Validation Protocols
To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols are designed to provide a comprehensive evaluation of the biological activity of this compound.
In Vitro Androgen Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the androgen receptor.
Methodology:
-
Reagents: Recombinant human androgen receptor ligand-binding domain (AR-LBD), [³H]-Mibolerone (a high-affinity synthetic androgen), this compound, and a suitable buffer system.
-
Procedure: a. A competitive binding assay will be performed in a 96-well plate format. b. A fixed concentration of AR-LBD and [³H]-Mibolerone will be incubated with increasing concentrations of this compound. c. After incubation, the bound and free radioligand will be separated. d. The amount of bound [³H]-Mibolerone will be quantified using a scintillation counter.
-
Data Analysis: The IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) will be calculated. The Ki (inhibition constant) will be determined using the Cheng-Prusoff equation.
Androgen Receptor Transcriptional Activity Assay
Objective: To assess the effect of this compound on androgen receptor-mediated gene transcription.
Methodology:
-
Cell Line: A human prostate cancer cell line (e.g., LNCaP) that endogenously expresses the androgen receptor.
-
Reporter System: The cells will be transiently transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.
-
Procedure: a. Transfected cells will be treated with a known androgen (e.g., dihydrotestosterone, DHT) in the presence or absence of varying concentrations of this compound. b. After a suitable incubation period, the cells will be lysed, and luciferase activity will be measured using a luminometer.
-
Data Analysis: The ability of the compound to inhibit DHT-induced luciferase expression will be quantified, and an IC₅₀ value will be determined.
Androgen Receptor Degradation Assay
Objective: To investigate whether this compound induces the degradation of the androgen receptor.
Methodology:
-
Cell Line: LNCaP or another suitable prostate cancer cell line.
-
Procedure: a. Cells will be treated with this compound for various time points. b. Total cell lysates will be collected, and protein concentrations will be determined. c. Equal amounts of protein will be subjected to SDS-PAGE and Western blotting. d. The levels of androgen receptor protein will be detected using a specific primary antibody.
-
Data Analysis: The intensity of the androgen receptor bands will be quantified and normalized to a loading control (e.g., GAPDH or β-actin). A decrease in the androgen receptor protein level in the presence of the compound would indicate degradation.
Caption: A workflow for the experimental validation of the proposed mechanism.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data that could be generated from the experimental protocols described above, which would support the proposed mechanism of action.
| Assay | Parameter | Hypothetical Value | Interpretation |
| AR Binding Assay | Ki | 50 nM | High-affinity binding to the androgen receptor. |
| AR Transcriptional Assay | IC₅₀ | 100 nM | Potent inhibition of androgen-induced gene transcription. |
| AR Degradation Assay | % Degradation at 1 µM | 75% | Significant induction of androgen receptor degradation. |
Conclusion
While the precise mechanism of action of this compound is yet to be definitively established, the structural analogy to known androgen receptor modulators provides a strong foundation for the hypothesis that it functions as an AR antagonist and potential SARD. The experimental framework detailed in this guide offers a clear and robust strategy for validating this hypothesis and exploring its therapeutic potential. Further investigation into its other possible biological activities is also warranted to fully characterize its pharmacological profile. The insights gained from such studies will be invaluable for the future development of novel therapeutics targeting the androgen receptor and other relevant biological pathways.
References
-
Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. (URL: [Link]2]
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role of "2-bromo-N-(2,6-dimethylphenyl)propanamide" in organic synthesis
An In-depth Technical Guide to the Synthetic Utility of 2-bromo-N-(2,6-dimethylphenyl)propanamide
Executive Summary
This compound (CAS No: 41708-73-0) is a specialized organic compound that serves as a pivotal intermediate in modern synthetic chemistry.[1] Its molecular architecture, featuring a sterically hindered N-(2,6-dimethylphenyl) amide group combined with a reactive α-bromo substituent, makes it a valuable building block for constructing complex molecules. This guide elucidates the synthesis, core reactivity, and primary applications of this compound, with a particular focus on its role in the development of agrochemicals. We will explore the mechanistic principles governing its reactions, provide detailed experimental protocols, and discuss the critical aspects of handling and safety. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of α-halo N-aryl amides.
Introduction and Physicochemical Profile
This compound is a member of the α-haloamide class of compounds. The strategic placement of a bromine atom on the carbon adjacent to the amide carbonyl group imparts significant electrophilic character to this position, rendering it susceptible to nucleophilic attack. This reactivity is the cornerstone of its synthetic utility.
The N-(2,6-dimethylphenyl) moiety is a common structural feature in many biologically active compounds, including pharmaceuticals and agrochemicals. The two methyl groups ortho to the nitrogen atom provide steric hindrance, which can influence the conformation of the molecule, modulate its reactivity, and enhance its metabolic stability in biological systems.
Key Properties
| Property | Value | Reference |
| CAS Number | 41708-73-0 | [1] |
| Molecular Formula | C₁₁H₁₄BrNO | [1] |
| Molecular Weight | 256.14 g/mol | [1] |
| IUPAC Name | This compound | |
| Class | α-Haloamide, N-Aryl Amide |
Synthesis of the Core Intermediate
The most direct and common route for the preparation of this compound is the acylation of 2,6-dimethylaniline with a 2-bromopropanoyl halide, typically 2-bromopropanoyl chloride or bromide. This is a classic nucleophilic acyl substitution reaction.
Causality in Synthesis:
-
Choice of Reagents: 2,6-dimethylaniline serves as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide.
-
Reaction Conditions: The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine). The base is crucial for neutralizing the hydrogen halide (HBr or HCl) byproduct, which would otherwise protonate the starting aniline, deactivating it as a nucleophile and halting the reaction.[2]
-
Temperature Control: The reaction is often conducted at low temperatures (e.g., 0 °C) to manage its exothermic nature and minimize potential side reactions, such as multiple acylations or degradation of the starting materials.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Representative Experimental Protocol
This protocol is adapted from general procedures for N-acylation.[2][3]
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dimethylaniline (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution.
-
Acylation: Add a solution of 2-bromopropanoyl bromide (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
Role in Agrochemical Synthesis: A Gateway to Phenylamide Fungicides
The primary industrial application of this compound and its analogs is as a key intermediate in the synthesis of phenylamide fungicides.[2] This class of fungicides is highly effective against oomycete pathogens, such as those causing late blight and downy mildew. A prominent example is Metalaxyl .[4]
While several patented routes to Metalaxyl exist, the synthetic logic often involves the coupling of a 2,6-dimethylaniline fragment with an alanine derivative.[4][5][6] The title compound represents a pre-formed scaffold containing the N-(2,6-dimethylphenyl)propanamide core. The α-bromo group is a versatile leaving group that can be displaced by a variety of nucleophiles to build more complex structures.
Core Reactivity: Nucleophilic Substitution
The most important reaction of this compound is the nucleophilic substitution at the C2 position. The bromine atom is readily displaced by nucleophiles (Nu⁻), allowing for the introduction of new functional groups.
This reaction typically proceeds via an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism.[7] The choice of this pathway is dictated by the substrate being a secondary halide and the use of a reasonably strong nucleophile. The reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center if one exists.
Diagram: Sₙ2 Reaction Mechanism
Caption: The Sₙ2 mechanism for nucleophilic substitution.
Application in Fungicide Synthesis
In the context of synthesizing Metalaxyl-like molecules, a key transformation would be the displacement of the bromide with a methoxy group (from a nucleophile like sodium methoxide) and subsequent transformations. The synthesis of Metalaxyl itself involves creating an N-acylated alanine ester.[8] An alternative synthesis using the title compound could involve its conversion to an alanine derivative, which is then further functionalized.
For example, reaction with an amine could lead to an amino acid precursor, showcasing the compound's versatility in building blocks for both agrochemicals and potentially pharmaceuticals.[2]
The Importance of Stereochemistry
The C2 carbon in this compound is a stereocenter. This is of paramount importance in the synthesis of modern agrochemicals. For Metalaxyl, it was discovered that the fungicidal activity resides almost exclusively in the (R)-enantiomer, which is now marketed as Metalaxyl-M (or Mefenoxam).[4][9]
This has profound implications for synthesis:
-
Racemic Synthesis: Using racemic 2-bromopropanoyl bromide will result in a racemic product, which would then require a costly chiral resolution step to isolate the desired enantiomer.[9]
-
Asymmetric Synthesis: A more efficient and modern approach is to use an enantiomerically pure starting material, such as (R)-2-bromopropanoic acid, to generate the desired stereoisomer directly. This underscores the role of the title compound as a chiral building block .
Safety and Handling
As an α-haloamide, this compound should be handled with care, following standard laboratory safety protocols. While specific toxicity data for this exact compound is limited, data from structurally related brominated organic molecules and amides provide a basis for prudent handling.
-
Hazards: Compounds of this class are typically classified as irritants. May cause skin and serious eye irritation.[10][11] They may be harmful if swallowed or inhaled.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[10]
Conclusion
This compound is more than a simple chemical; it is a strategically designed intermediate that provides a robust platform for the synthesis of high-value molecules. Its primary role in organic synthesis is to serve as a versatile precursor, particularly for the phenylamide class of fungicides, by combining a metabolically stable N-aryl group with a reactive electrophilic center. Understanding its synthesis, the mechanistic nuances of its reactivity (predominantly Sₙ2), and the critical importance of stereochemistry allows chemists to effectively harness its potential in the development of next-generation agrochemicals and other complex organic targets.
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A Technical Guide to 2-Bromo-N-(2,6-dimethylphenyl)propanamide: Synthesis, Reactivity, and Applications as a Key Synthetic Intermediate
Abstract & Core Compound Overview
2-Bromo-N-(2,6-dimethylphenyl)propanamide (CAS No. 41708-73-0) is a highly functionalized amide that serves as a critical intermediate in the synthesis of a variety of target molecules, most notably in the agrochemical sector.[1][2] Its structure, featuring a reactive α-bromo substituent and a sterically hindered N-aryl group, imparts specific reactivity that is instrumental for building complex molecular architectures. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and core applications, with a focus on the underlying chemical principles and validated experimental protocols for researchers in organic synthesis and drug development.
The strategic placement of the bromine atom makes it an excellent leaving group for nucleophilic substitution reactions, while the 2,6-dimethylphenyl moiety influences the conformational properties and stability of both the intermediate and the final products. Understanding the synthesis and reactivity of this compound is essential for its effective utilization in multi-step synthetic campaigns.
Caption: Structure of this compound.
Physicochemical Properties & Characterization
Accurate characterization of the intermediate is a prerequisite for its successful use in subsequent synthetic steps. The identity and purity of this compound are typically confirmed using a combination of physical and spectroscopic methods.
| Property | Value | Source |
| CAS Number | 41708-73-0 | [1] |
| Molecular Formula | C₁₁H₁₄BrNO | [1][3] |
| Molecular Weight | 256.14 g/mol | [1] |
| Appearance | Typically a white to off-white crystalline solid | General Knowledge |
| Monoisotopic Mass | 255.02588 Da | [3] |
| Predicted XlogP | 2.5 | [3] |
Spectroscopic Data Interpretation (Expected):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the phenyl ring (which may appear as a single peak due to symmetry), the methine proton (CH-Br), and the methyl group of the propanamide backbone. The methine proton will be a quartet coupled to the adjacent methyl group.
-
¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon, the carbon bearing the bromine atom, aromatic carbons, and the aliphatic methyl carbons.
-
IR Spectroscopy: Key vibrational bands will include a strong C=O stretch for the amide carbonyl (typically ~1650-1680 cm⁻¹) and an N-H stretch (~3200-3400 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to ⁷⁹Br and ⁸¹Br isotopes).
Synthesis of the Intermediate: α-Bromination of an Amide Precursor
The most direct and common method for preparing this compound is through the α-bromination of its corresponding propanamide precursor, N-(2,6-dimethylphenyl)propanamide. This reaction is a type of electrophilic substitution at the α-carbon, often facilitated by a radical mechanism, especially when using reagents like N-Bromosuccinimide (NBS).
Causality Behind Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is frequently the reagent of choice over liquid bromine (Br₂).[4][5] This is because NBS provides a low, constant concentration of Br₂ through its reaction with trace amounts of HBr, which suppresses competing side reactions like electrophilic aromatic substitution on the phenyl ring.[5][6] Using NBS enhances the selectivity for allylic or, in this case, α-carbon bromination.[5]
-
Initiator: The reaction is typically initiated by either UV light or a radical initiator like azobisisobutyronitrile (AIBN). This initiation step is crucial for generating the initial bromine radical, which propagates the reaction chain.[6]
-
Solvent: An inert solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, is used to dissolve the reactants without participating in the reaction.
Caption: General workflow for the synthesis and purification of the title compound.
Detailed Synthesis Protocol (Illustrative)
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(2,6-dimethylphenyl)propanamide (1.0 eq).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 eq).
-
Solvation: Add a suitable volume of dry carbon tetrachloride (CCl₄) to dissolve the starting material.
-
Reaction: Heat the mixture to reflux (approx. 77°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide by-product will precipitate and can be removed by vacuum filtration.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate (to quench any remaining bromine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) to yield pure this compound.
Core Application: Intermediate in Fungicide Synthesis
A primary and well-documented application of this compound is its role as a key intermediate in the synthesis of phenylamide fungicides, such as Benalaxyl and Metalaxyl.[7] These fungicides are crucial in agriculture for controlling oomycete pathogens like downy mildew and late blight.
The synthetic strategy hinges on a nucleophilic substitution reaction where the bromide atom is displaced by a nucleophile, typically the conjugate base of an alcohol or ester.
Mechanism: Nucleophilic Aliphatic Substitution (Sₙ2)
The reaction proceeds via a classic Sₙ2 mechanism. The α-carbon is electrophilic due to the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom.
Key Mechanistic Considerations:
-
Nucleophile: The nucleophile (e.g., a methoxide or an alaninate ester anion) attacks the electrophilic α-carbon.
-
Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile attacks from the side opposite to the bromine leaving group.
-
Leaving Group: The bromide ion is an excellent leaving group, which facilitates the reaction.
-
Stereochemistry: If the starting material were chiral, this reaction would proceed with an inversion of stereochemistry at the α-carbon, a hallmark of the Sₙ2 pathway.
Caption: Simplified Sₙ2 mechanism for the reaction of the intermediate.
Safety & Handling
This compound, like many α-halo amides, should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system.[8]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Inhalation/Contact: Avoid inhaling dust or vapors. In case of contact, wash the affected area thoroughly with water.
-
Toxicity: While specific toxicity data is limited, related compounds are known to be harmful if swallowed.[8] Assume the compound is toxic and handle accordingly.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis via selective α-bromination is a reliable process, and its utility is demonstrated in its application as a precursor to important agrochemicals. The reactivity of the α-bromo group, governed by the Sₙ2 mechanism, allows for the straightforward introduction of various functionalities, making it a key building block in modern organic synthesis. Proper understanding of its synthesis, handling, and reaction mechanisms is crucial for any researcher intending to utilize this compound in their work.
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ResearchGate. (2025). Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
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The Strategic Role of 2-bromo-N-(2,6-dimethylphenyl)propanamide in Medicinal Chemistry: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the potential applications of 2-bromo-N-(2,6-dimethylphenyl)propanamide in the field of medicinal chemistry. Primarily recognized as a key intermediate in the synthesis of the Class IB antiarrhythmic agent tocainide, this versatile building block offers significant potential for the development of novel therapeutic agents. We will dissect its role in the synthesis of tocainide and its analogues, and further explore its broader utility as a scaffold for creating new chemical entities with diverse pharmacological potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical reactivity of this compound in their discovery and development pipelines.
Introduction: Unveiling a Versatile Synthetic Intermediate
In the vast landscape of organic synthesis, certain molecules emerge as pivotal intermediates, unlocking pathways to a multitude of biologically active compounds. This compound (CAS No: 41708-73-0), a seemingly unassuming alpha-bromo amide, is one such molecule.[1] Its structure, featuring a reactive bromine atom alpha to an amide carbonyl and a sterically hindered 2,6-dimethylphenyl moiety, bestows upon it a unique combination of reactivity and structural pre-organization that is highly valuable in medicinal chemistry.
The primary and most well-documented application of this compound is as a direct precursor to tocainide, a structural analogue of lidocaine developed for the treatment of ventricular arrhythmias.[2][3] However, to view this molecule solely through the lens of its historical application would be to overlook its broader potential. The alpha-bromo amide functional group is a versatile handle for a variety of nucleophilic substitution reactions, opening the door to a wide array of molecular architectures. This guide will delve into the established and potential applications of this compound, providing both the theoretical underpinning and practical guidance for its utilization in a research setting.
Physicochemical Properties and Structural Features
A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 41708-73-0 | [1] |
| Molecular Formula | C₁₁H₁₄BrNO | [1] |
| Molecular Weight | 256.14 g/mol | [1] |
| Appearance | White to off-white crystalline solid | General knowledge |
| Solubility | Soluble in many organic solvents such as dichloromethane, tetrahydrofuran, and acetone. | [4] |
The key structural features that dictate the reactivity of this compound are:
-
The α-Bromo Group: This is the primary site of reactivity, making the alpha-carbon electrophilic and susceptible to attack by nucleophiles.
-
The Amide Linkage: The amide group influences the electronic properties of the molecule and can participate in hydrogen bonding.
-
The 2,6-Dimethylphenyl Group: The two methyl groups ortho to the amide nitrogen provide significant steric hindrance. This steric bulk can influence the approach of nucleophiles and impact the conformational preferences of the molecule and its derivatives, which can be a critical factor in modulating biological activity.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is a straightforward acylation reaction. The most common and efficient method involves the reaction of 2,6-dimethylaniline with 2-bromopropionyl bromide or chloride.
Reaction Scheme
Caption: General reaction scheme for the synthesis of the target compound.
Step-by-Step Experimental Protocol
This protocol provides a representative method for the laboratory-scale synthesis of this compound.
Materials:
-
2,6-Dimethylaniline
-
2-Bromopropionyl bromide
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon).
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2,6-dimethylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF.
-
Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of 2-bromopropionyl bromide (1.05 equivalents) in anhydrous THF dropwise over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, filter the mixture to remove the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white to off-white crystalline solid.[4]
Core Application: Synthesis of Tocainide
The primary application of this compound in medicinal chemistry is as the immediate precursor to the antiarrhythmic drug, tocainide.[2]
Mechanism of Action of Tocainide
Tocainide is a Class IB antiarrhythmic agent, functioning as a sodium channel blocker.[3] It selectively binds to and blocks the fast sodium channels in the cardiac cell membranes. This action decreases the excitability of myocardial cells, particularly in ischemic tissue, thereby stabilizing the cardiac membrane and suppressing ventricular arrhythmias.[3]
Caption: Simplified signaling pathway for the mechanism of action of Tocainide.
Synthesis of Tocainide from this compound
The conversion of the bromo-intermediate to tocainide is achieved through a nucleophilic substitution reaction where the bromine atom is displaced by an amino group. This is typically accomplished by reacting the intermediate with ammonia.
Reaction Scheme:
Caption: Synthesis of Tocainide from its bromo-intermediate.
Experimental Protocol: Amination to Tocainide
Materials:
-
This compound
-
Ethanolic ammonia solution (saturated)
-
High-pressure reaction vessel (autoclave)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl) in ether (for salt formation)
Procedure:
-
Reaction Setup: Place this compound (1.0 equivalent) and a saturated solution of ammonia in ethanol in a high-pressure reaction vessel.
-
Reaction: Seal the vessel and heat it to a temperature of 100-120 °C for 24-48 hours. The internal pressure will increase significantly.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia. Concentrate the reaction mixture under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with water to remove any inorganic salts.
-
Purification: Dry the ethereal solution over anhydrous sodium sulfate, filter, and concentrate to yield crude tocainide free base.
-
Salt Formation (Optional but Recommended for Stability and Handling): Dissolve the crude free base in anhydrous diethyl ether and add a solution of HCl in ether dropwise with stirring. The hydrochloride salt of tocainide will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Broader Applications and Future Directions
The utility of this compound extends beyond the synthesis of tocainide. Its inherent reactivity makes it a valuable starting material for the generation of libraries of novel compounds for drug discovery.
Synthesis of Tocainide Analogues
The development of analogues is a cornerstone of medicinal chemistry for improving potency, selectivity, and pharmacokinetic properties, or for reducing toxicity. This compound is an ideal starting point for creating a diverse range of tocainide analogues. By reacting the bromo-intermediate with various primary and secondary amines, a wide array of N-substituted derivatives can be synthesized.[5][6]
Caption: General workflow for the synthesis of Tocainide analogues.
This strategy allows for the systematic exploration of the structure-activity relationship (SAR) of the N-substituent, potentially leading to the discovery of new antiarrhythmic agents with improved profiles or even novel biological activities. For instance, introducing more complex or functionalized side chains could modulate the compound's interaction with the sodium channel or other biological targets.[7]
A Scaffold for Diverse Pharmacophores
The electrophilic nature of the alpha-carbon in this compound is not limited to reactions with amines. A variety of other nucleophiles can be employed to generate a diverse range of chemical scaffolds.
Potential Nucleophilic Partners:
-
Thiols (R-SH): Reaction with thiols would lead to the formation of alpha-thioether derivatives, which are present in various biologically active molecules.
-
Alcohols/Phenols (R-OH): Alkoxide or phenoxide nucleophiles can displace the bromide to form alpha-ether linkages.
-
Carboxylates (R-COO⁻): Reaction with carboxylates would yield alpha-acyloxy derivatives.
-
Azides (N₃⁻): Displacement with azide followed by reduction provides access to the corresponding alpha-amino amide, offering an alternative route to tocainide and its analogues.
These transformations open up avenues to explore new chemical spaces and potentially discover compounds with entirely different pharmacological profiles, such as antimicrobial or anti-inflammatory agents.[8] The 2,6-dimethylphenylamide core can serve as a rigid scaffold to orient these newly introduced functional groups for optimal interaction with biological targets.
Conclusion
This compound is a strategically important molecule in medicinal chemistry. Its well-established role as a key intermediate in the synthesis of tocainide highlights its reliability and utility. However, its true potential lies in its versatility as a synthetic building block. By leveraging the reactivity of the alpha-bromo group, medicinal chemists have a powerful tool to generate diverse libraries of novel compounds, from close analogues of existing drugs to entirely new chemical entities. This guide has provided a comprehensive overview of its synthesis, core applications, and a forward-looking perspective on its potential to contribute to future drug discovery efforts. It is our hope that the detailed protocols and conceptual framework presented herein will empower researchers to fully exploit the synthetic potential of this valuable intermediate.
References
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Moreno-Fuquen, R., et al. (2011). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2643. [Link]
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Franchini, C., et al. (2000). Synthesis of new 2,6-prolylxylidide analogues of tocainide as stereoselective blockers of voltage-gated Na(+) channels with increased potency and improved use-dependent activity. Journal of Medicinal Chemistry, 43(20), 3792-8. [Link]
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Carocci, A., et al. (2018). A Focus on the Synthesis and Pharmacokinetics of Tocainide and its Analogues. Current Medicinal Chemistry, 25(42), 5958-5981. [Link]
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Corbo, F., et al. (2014). N-aryl-2,6-dimethylbenzamides, a new generation of tocainide analogues as blockers of skeletal muscle voltage-gated sodium channels. Journal of Medicinal Chemistry, 57(7), 3019-31. [Link]
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National Center for Biotechnology Information. (2024). Tocainide - Drugs and Lactation Database (LactMed®). [Link]
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Organic Syntheses. (n.d.). tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. [Link]
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PrepChem. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. [Link]
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Mureșan, S., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 30(13), 2845. [Link]
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YouTube. (2016). Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH.[Link]
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"2-bromo-N-(2,6-dimethylphenyl)propanamide" for proteomics research
An In-Depth Technical Guide to 2-bromo-N-(2,6-dimethylphenyl)propanamide for Advanced Proteomics Research
Abstract
In the dynamic field of chemical proteomics, the quest for precise tools to interrogate protein function, map active sites, and discover novel therapeutic targets is paramount. Electrophilic fragments serve as powerful warheads for constructing activity-based probes (ABPs) and covalent inhibitors. This guide provides a comprehensive technical overview of this compound, a versatile bromoacetamide-based electrophile. We will dissect its underlying mechanism of action, explore its applications in activity-based protein profiling (ABPP) and covalent ligand discovery, and provide detailed, field-proven protocols for its use in proteome-wide target identification. This document is intended for researchers, chemists, and drug development professionals seeking to leverage covalent technologies to advance their scientific objectives.
Introduction: The Rise of Covalent Probes in Proteomics
Modern proteomics has moved beyond simple protein identification and quantification to the direct interrogation of protein function in native biological systems. A key driver of this evolution is the development of chemical probes that can covalently modify specific amino acid residues, providing a stable and permanent record of a protein's functional state.[1][2] This approach, known as Activity-Based Protein Profiling (ABPP), utilizes activity-based probes (ABPs) to map the reactive or "functional" proteome.[3][4]
ABPs are modular small molecules typically composed of three key parts: a reactive group (or "warhead"), a linker, and a reporter group for visualization or enrichment.[2][4][5] The warhead is an electrophilic moiety designed to covalently bond with nucleophilic residues in enzyme active sites or other functional hotspots.[4] this compound represents a valuable chemical scaffold, with its bromoacetamide group serving as a moderately reactive electrophilic warhead. Its N-(2,6-dimethylphenyl) group provides a structural and steric component that can be systematically modified to build libraries of probes for fragment-based ligand discovery and target identification campaigns.
Mechanism of Action: Cysteine Alkylation
The primary mechanism through which this compound and related haloacetamides function is the irreversible alkylation of nucleophilic amino acid residues.[6] The most prominent target is the thiol group of cysteine, which is highly nucleophilic at physiological pH, making it a frequent target for covalent modification.[6]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[7] The deprotonated thiol group (thiolate anion) of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon atom adjacent to the bromine atom. This attack leads to the formation of a stable thioether bond and the displacement of the bromide ion as the leaving group.[7] While cysteine is the primary target, off-target modifications of other nucleophilic residues like methionine, histidine, and lysine can occur, particularly at higher concentrations or longer incubation times.[7]
Caption: SN2 reaction between the electrophilic bromoacetamide and a nucleophilic cysteine residue.
Applications in Chemoproteomic Workflows
The this compound scaffold is not typically used as a standalone agent but rather as a foundational fragment for building more complex and functional probes. By appending a reporter tag—most commonly an alkyne for subsequent "click" chemistry—this fragment is transformed into a powerful tool for target discovery.[8][9]
Activity-Based Protein Profiling (ABPP)
In ABPP, an alkyne-derivatized version of the bromoacetamide probe is used to survey the functional state of proteins in a complex biological sample, such as a cell lysate or even intact cells.[2][4] Proteins with hyper-reactive, accessible cysteine residues will become covalently labeled by the probe. After labeling, a reporter molecule (e.g., biotin-azide or a fluorescent dye-azide) is attached via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" reaction.[8][9] Biotinylated proteins can then be enriched using streptavidin beads, digested, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][8]
Competitive Profiling for Covalent Ligand Target ID
A more powerful application is competitive profiling, which is used to identify the specific protein targets of a more complex, unlabeled covalent inhibitor.[10][11] The workflow is as follows:
-
A biological sample (e.g., two cell lysate samples) is prepared.
-
One sample is treated with a vehicle control (e.g., DMSO), while the other is treated with the covalent inhibitor of interest.
-
Both samples are then treated with the alkyne-functionalized bromoacetamide probe.
-
The probe will label all accessible cysteines in the control sample. In the inhibitor-treated sample, if the inhibitor has already bound to a specific cysteine, that site will be blocked, preventing the probe from labeling it.
-
Following click chemistry and enrichment, quantitative mass spectrometry is used to compare the levels of labeled peptides between the two samples. A significant reduction in a peptide's signal in the inhibitor-treated sample indicates that it is a target of the inhibitor.[11]
Caption: Workflow for identifying targets of a covalent inhibitor using competitive ABPP.
Experimental Protocols
The following protocols are provided as a self-validating framework. Successful implementation requires the inclusion of all specified controls.
Protocol 1: In-solution Alkylation of a Purified Protein
This protocol is used to confirm that a bromoacetamide probe can label a known cysteine-containing protein.
| Parameter | Recommended Value | Rationale |
| Protein Concentration | 1-5 µM | Sufficient for detection by SDS-PAGE or MS. |
| Probe Concentration | 10-50 µM (10x molar excess) | Ensures sufficient reagent to drive the reaction. |
| Buffer | 50 mM HEPES or PBS, pH 7.4 | Maintains physiological pH for protein stability and thiol reactivity. |
| Incubation Time | 30-60 minutes | Balances labeling efficiency with risk of off-targeting.[7] |
| Incubation Temp. | Room Temperature (20-25°C) | Standard condition for alkylation reactions. |
| Quenching Reagent | 10 mM DTT or L-cysteine | A thiol-containing reagent to consume excess electrophilic probe.[7] |
Methodology:
-
Prepare a stock solution of the alkyne-bromoacetamide probe in DMSO (e.g., 10 mM).
-
In a microcentrifuge tube, add the purified protein to the reaction buffer to the final desired concentration.
-
Add the probe stock solution to the protein sample to achieve the final concentration. Add an equivalent volume of DMSO to a negative control sample.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[7]
-
Quench the reaction by adding a thiol-containing reagent like DTT to consume any unreacted probe. Incubate for 15 minutes.[7]
-
Validation: Analyze the samples.
-
SDS-PAGE: If the probe includes a fluorescent reporter (via click chemistry), the labeled protein can be visualized directly by in-gel fluorescence scanning.
-
Mass Spectrometry: Digest the protein and analyze via LC-MS/MS to identify the specific peptide and cysteine residue modified by the probe, confirmed by a specific mass shift.
-
Protocol 2: Competitive Profiling in Cell Lysate
This protocol outlines the workflow for identifying the targets of an unlabeled covalent inhibitor.
Methodology:
-
Lysate Preparation: Culture and harvest cells. Lyse cells in a detergent-free buffer (e.g., PBS) via sonication or Dounce homogenization on ice. Clarify the lysate by centrifugation (e.g., 100,000 x g for 45 min at 4°C) to obtain the soluble proteome. Normalize protein concentration across all samples (e.g., to 1-2 mg/mL).
-
Inhibitor Treatment: Aliquot the proteome into two sets of tubes (control and test, in triplicate).
-
To the "test" samples, add the covalent inhibitor of interest to the desired final concentration(s).
-
To the "control" samples, add an equivalent volume of vehicle (DMSO).
-
Incubate all samples for 30 minutes at 37°C.
-
-
Probe Labeling: Add the alkyne-bromoacetamide probe (e.g., to a final concentration of 10 µM) to all samples (both control and test). Incubate for 30 minutes at room temperature.
-
Click Chemistry: Prepare the click-chemistry reaction cocktail (e.g., TBTA ligand, copper(II) sulfate, TCEP, and biotin-azide). Add the cocktail to each sample and incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.[8][9]
-
Protein Precipitation & Digestion: Precipitate proteins using methanol/chloroform to remove excess reagents. Resuspend the protein pellet in a denaturing buffer (e.g., 6 M urea), reduce with DTT, and alkylate with iodoacetamide (to cap remaining cysteines). Dilute the urea and perform overnight digestion with trypsin.
-
Enrichment (Post-Digestion): Acidify the digested peptides and add high-capacity streptavidin agarose beads. Incubate for 2 hours with rotation to capture biotinylated peptides.
-
Washing & Elution: Wash the beads extensively with a series of high-salt and low-salt buffers to remove non-specific binders. Elute the captured peptides from the beads.
-
LC-MS/MS Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer.[12]
-
Data Analysis: Use specialized software to quantify the relative abundance of peptides between the control and inhibitor-treated samples. Peptides showing a dose-dependent decrease in abundance in the inhibitor-treated samples represent candidate targets.[10]
Conclusion and Future Outlook
This compound is a valuable chemical entity that serves as an effective electrophilic warhead for the construction of sophisticated chemical probes. Its utility in ABPP and competitive chemoproteomics provides a robust platform for elucidating protein function, discovering novel drug targets, and understanding the selectivity of covalent medicines on a proteome-wide scale.[10][11] As mass spectrometry instrumentation continues to improve in sensitivity and throughput, the strategic application of such versatile chemical tools will undoubtedly accelerate the pace of discovery in chemical biology and drug development.
References
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- A Head-to-Head Comparison: Bromoacetyl Chloride vs.
- Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.
- Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs.
- A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identific
- Chemoproteomic methods for covalent drug discovery. PubMed Central (PMC) - NIH.
- Activity-based protein profiling: A graphical review. PubMed Central (PMC) - NIH.
- Activity-based protein profiling: A graphical review.
- A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget.
- A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. NIH.
- Chemoproteomics Workflows. Thermo Fisher Scientific - US.
- A Comparative Guide to Cysteine Alkylation: N-(2-bromoethyl)methanesulfonamide vs. Iodoacetamide. Benchchem.
- Protein Alkylation: Exploring Techniques and Applications.
- Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. NIH.
- Synthesis and Biological Activity of N-Aryl-N-Heteroaryl Carbamides. Der Pharma Chemica.
- Arylamine synthesis by amination (aryl
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solubility of "2-bromo-N-(2,6-dimethylphenyl)propanamide" in common solvents
An In-depth Technical Guide to the Solubility of 2-bromo-N-(2,6-dimethylphenyl)propanamide in Common Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for researchers, scientists, and drug development professionals to enable efficient process design, formulation development, and quality control. This document details the theoretical principles governing solubility, presents a structured approach to solubility determination through established experimental protocols, and offers insights into the expected solubility profile in a range of common laboratory solvents. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for the effective handling and application of this compound.
Introduction to this compound
This compound, with the chemical formula C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol , is a member of the amide class of organic compounds.[1] Its structure, featuring a substituted phenyl ring and a brominated aliphatic chain, suggests a moderate level of lipophilicity. The presence of the amide group allows for hydrogen bonding, which can influence its solubility in protic solvents. A precise understanding of its solubility is paramount for applications ranging from reaction chemistry to pharmaceutical formulation, as it directly impacts reaction kinetics, purification strategies, and bioavailability.
Physicochemical Properties Overview:
Principles of Solubility: A Theoretical Framework
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another.[3] For this compound, the key factors influencing its solubility are:
-
Polarity: The molecule possesses both polar (amide group) and nonpolar (dimethylphenyl ring, aliphatic chain) regions. Its overall polarity will dictate its affinity for polar or nonpolar solvents.
-
Hydrogen Bonding: The amide functional group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). Solvents capable of hydrogen bonding (e.g., alcohols, water) are expected to interact favorably with this group.
-
Molecular Size: Larger molecules can be more difficult to solvate, which may limit their solubility.[4]
Experimental Determination of Solubility
A multi-tiered approach is recommended for determining the solubility of this compound, starting with a qualitative assessment followed by a more precise quantitative analysis.
Qualitative Solubility Assessment
A preliminary screening provides a rapid and efficient way to identify suitable solvents. This method involves observing the dissolution of a small, fixed amount of the compound in a set volume of various solvents.
Protocol for Qualitative Solubility Assessment:
-
Preparation: Label a series of small test tubes or vials, one for each solvent to be tested.
-
Addition of Solute: Accurately weigh and add approximately 5-10 mg of this compound to each labeled tube.
-
Addition of Solvent: Add 1 mL of the respective solvent to each tube.
-
Mixing: Securely cap the tubes and vortex each sample vigorously for 30-60 seconds.
-
Observation: Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.
-
Classification: Classify the solubility based on visual inspection as:
-
Soluble: No visible solid particles remain.
-
Partially Soluble: A significant portion of the solid has dissolved, but some undissolved solid remains.
-
Insoluble: The solid appears largely undissolved.
-
This initial screening helps in narrowing down the solvent candidates for quantitative analysis and is a common practice in organic chemistry laboratories.[5][6]
Quantitative Solubility Determination: The Equilibrium Method
For a precise measurement of solubility, the equilibrium or "shake-flask" method is the gold standard.[7][8] This technique determines the concentration of a saturated solution at a specific temperature.
Protocol for Equilibrium Solubility Determination:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The amount should be sufficient to ensure a saturated solution with undissolved solid present.
-
Add a known volume of the selected solvent.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on a rotator or shaker in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.
-
-
Analysis:
-
Analyze the clear, filtered supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the solubility determination protocols.
Caption: Workflow for Qualitative Solubility Assessment.
Caption: Workflow for Quantitative Equilibrium Solubility Determination.
Expected Solubility Profile of this compound
Based on its chemical structure, the following table provides an estimated solubility profile of this compound in a range of common laboratory solvents. These are predictive classifications and should be confirmed by experimental data.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Insoluble | The large nonpolar surface area from the dimethylphenyl ring and aliphatic chain will likely dominate over the polar amide group, leading to poor aqueous solubility. |
| Methanol | Soluble | The alcohol can act as a hydrogen bond donor and acceptor, interacting favorably with the amide group, while its alkyl chain can solvate the nonpolar regions. | |
| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for amides. | |
| Polar Aprotic | Acetone | Soluble | The polar nature of the ketone group can interact with the amide dipole. |
| Acetonitrile | Soluble | A common solvent for a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide variety of organic compounds, including those with moderate polarity. | |
| Dichloromethane (DCM) | Soluble | A good solvent for moderately polar to nonpolar organic compounds. | |
| Nonpolar | Toluene | Partially Soluble | The aromatic ring of toluene can interact with the dimethylphenyl ring of the solute via π-stacking, but the polar amide group may limit solubility. |
| Hexane | Insoluble | The highly nonpolar nature of hexane makes it a poor solvent for the relatively polar amide. |
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between kinetic and thermodynamic solubility, especially in the context of drug discovery and development.[9][10]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the system is at equilibrium.[8] The shake-flask method described above measures thermodynamic solubility.
-
Kinetic Solubility: This is often measured in high-throughput screening assays where a compound is first dissolved in a solvent like DMSO and then diluted into an aqueous buffer.[9] It measures the concentration at which the compound precipitates out of solution and can often be higher than the thermodynamic solubility due to the formation of supersaturated solutions.[7][10] For formulation and process chemistry, thermodynamic solubility is the more relevant parameter.
Conclusion and Practical Insights
The solubility of this compound is a critical parameter that dictates its utility in various scientific applications. While specific experimental data is not widely published, a systematic approach involving qualitative screening followed by quantitative equilibrium solubility determination will provide the necessary data for informed decision-making. Based on its structure, it is predicted to be soluble in common polar aprotic and protic organic solvents such as DMSO, acetone, methanol, and ethanol, and poorly soluble in water and nonpolar solvents like hexane. For researchers and developers, a thorough understanding and experimental determination of its solubility profile are essential first steps toward successful process development, formulation, and synthesis.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 17, 2026.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved January 17, 2026.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 17, 2026.
- Box, K. J., & Comer, J. E. (2006). Equilibrium versus kinetic measurements of aqueous solubility, and the ability of compounds to supersaturate in solution--a validation study. Journal of Pharmaceutical Sciences, 95(6), 1298–1307.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved January 17, 2026.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... Retrieved January 17, 2026.
- PubChem. (n.d.). 2-Bromo-N-(2-methylphenyl)propanamide. Retrieved January 17, 2026.
- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Santa Cruz Biotechnology. (n.d.). This compound. Retrieved January 17, 2026.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-bromo-N-(2,6-dimethylphenyl)propanamide
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 2-bromo-N-(2,6-dimethylphenyl)propanamide, a key intermediate in various organic synthesis applications. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes. The core of this synthesis is the nucleophilic acyl substitution reaction between 2,6-dimethylaniline and 2-bromopropionyl bromide. This guide details the reaction mechanism, a step-by-step experimental protocol, purification techniques, methods for characterization, and critical safety precautions.
Introduction and Mechanistic Overview
The synthesis of amides is a cornerstone of modern organic chemistry. The target molecule, this compound, is prepared via the acylation of an amine, a classic and highly efficient method for forming the amide C-N bond.[1][2]
Reaction Principle: Nucleophilic Acyl Substitution
The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromopropionyl bromide. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion, which is an excellent leaving group. A base is incorporated into the reaction mixture to neutralize the hydrobromic acid (HBr) byproduct, driving the equilibrium towards the product.[1][3] The steric hindrance from the two methyl groups on the aniline ring slightly reduces its nucleophilicity, making the choice of an unhindered base and appropriate reaction conditions crucial for high yield.
Caption: Reaction scheme for the synthesis of the target compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Role |
| 2,6-Dimethylaniline | 87-62-7 | C₈H₁₁N | 121.18 | Nucleophile |
| 2-Bromopropionyl bromide | 563-76-8 | C₃H₄Br₂O | 215.87 | Acylating Agent |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | Base |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent |
| Hydrochloric Acid (1M aq.) | 7647-01-0 | HCl | 36.46 | Work-up |
| Sodium Bicarbonate (sat. aq.) | 144-55-8 | NaHCO₃ | 84.01 | Work-up |
| Brine (sat. aq. NaCl) | 7647-14-5 | NaCl | 58.44 | Work-up |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Recrystallization |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Recrystallization |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Pressure-equalizing dropping funnel
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
-
NMR spectrometer, IR spectrometer, Melting point apparatus
Detailed Experimental Protocol
This protocol outlines the synthesis on a 10 mmol scale. Adjustments may be necessary for different scales.
Step 1: Reaction Setup and Reagent Preparation
-
To a 100 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum, add 2,6-dimethylaniline (1.21 g, 10.0 mmol, 1.0 eq.).
-
Add anhydrous dichloromethane (DCM, 40 mL) to the flask to dissolve the aniline.
-
Add triethylamine (1.53 mL, 1.11 g, 11.0 mmol, 1.1 eq.) to the solution.
-
Place the flask in an ice-water bath and stir the solution for 10-15 minutes, allowing it to cool to 0 °C.
Causality Note: Cooling the reaction mixture is critical to control the exothermicity of the acylation reaction, preventing potential side reactions and ensuring stability. Triethylamine is a non-nucleophilic base used to scavenge the HBr produced, preventing the protonation of the starting aniline which would render it unreactive.[1]
Step 2: Acylation Reaction
-
In a separate, dry 25 mL graduated cylinder, measure 2-bromopropionyl bromide (1.10 mL, 2.27 g, 10.5 mmol, 1.05 eq.). Caution: This reagent is highly corrosive and a lachrymator; handle it exclusively in a chemical fume hood.[4][5]
-
Using a syringe, slowly add the 2-bromopropionyl bromide dropwise to the stirring aniline solution at 0 °C over a period of 15-20 minutes. A white precipitate (triethylammonium bromide) will form.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
Step 3: Work-up and Isolation
-
Quench the reaction by adding 30 mL of deionized water to the flask.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 20 mL) to remove unreacted 2,6-dimethylaniline and triethylamine.
-
Saturated NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acid.
-
Brine (1 x 20 mL) to remove residual water.
-
-
Drain the organic (bottom, DCM) layer into a clean 250 mL Erlenmeyer flask.
-
Dry the organic layer over anhydrous sodium sulfate for 15-20 minutes.
-
Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an off-white solid.
Step 4: Purification
-
The crude solid can be purified by recrystallization.
-
Dissolve the crude product in a minimum amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.[6]
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Dry the crystals under vacuum to obtain pure this compound.
Caption: Experimental workflow for synthesis and purification.
Characterization and Validation
The identity and purity of the synthesized compound must be confirmed through analytical methods.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to aromatic protons (~7.1 ppm), the methine proton (-CHBr, quartet), the amide proton (-NH, broad singlet), the methyl protons on the ring (singlet), and the methyl protons adjacent to the chiral center (doublet). |
| ¹³C NMR | Signals for the carbonyl carbon (~168 ppm), aromatic carbons, and aliphatic carbons. |
| IR Spectroscopy | Characteristic absorptions for N-H stretching (~3300-3250 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), and a strong amide I band (C=O stretch) at ~1670-1650 cm⁻¹.[7][8] |
| Mass Spec. | Molecular ion peak [M]+ and isotopic pattern characteristic of a monobrominated compound. |
| Melting Point | A sharp melting point consistent with literature values indicates high purity. |
Safety and Hazard Management
Adherence to strict safety protocols is mandatory for this synthesis.
-
General Precautions: All steps should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[4][9] An eyewash station and safety shower should be readily accessible.[10]
-
Reagent-Specific Hazards:
-
2-Bromopropionyl bromide: Highly corrosive and a potent lachrymator. Causes severe skin burns and eye damage.[5][9][11] Avoid inhalation of vapors and direct contact. Always handle with extreme care in a fume hood.
-
2,6-Dimethylaniline: Toxic and can be absorbed through the skin.[12] Avoid direct contact.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling in a fume hood.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
-
Waste Disposal: All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. Halogenated and non-halogenated organic waste streams should be segregated.
References
- 2-Bromopropionyl Bromide CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. (n.d.). KPL International Limited.
- 2-Bromopropionyl bromide - SAFETY DATA SHEET. (2024, February 23). Fisher Scientific.
- 2-Bromopropionyl bromide - Safety Data Sheet. (n.d.). ChemicalBook.
- SAFETY DATA SHEET - 2-Bromopropionyl bromide. (2023, September 25). Thermo Fisher Scientific.
- Material Safety Data Sheet - 2-Bromopropionyl Bromide. (2008, January 11). Spectrum Chemical.
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An improved method of amide synthesis using acyl chlorides. (2014, August 6). ResearchGate. Retrieved from [Link]
-
Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. Retrieved from [Link]
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Show how you would use appropriate acyl chlorides and amines to synthesize each amide. (2024, July 8). Pearson. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-N-phenylpropionamide. National Center for Biotechnology Information. Retrieved from [Link]
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Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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The 2-Step Synthesis of Lidocaine. (n.d.). Course Hero. Retrieved from [Link]
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Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine. (n.d.). SFA ScholarWorks. Retrieved from [Link]
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Synthesis of 2-bromo-N-methylbenzenesulfinamide. (n.d.). PrepChem.com. Retrieved from [Link]
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Procedure for the preparation of Bromoacetylsultam. (n.d.). Organic Syntheses. Retrieved from [Link]
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This compound. (n.d.). GlobalChemMall. Retrieved from [Link]
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Jacob, P. J., et al. (2011). Synthesis and biological evaluation of some novel substituted 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides. ResearchGate. Retrieved from [Link]
-
How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ? (n.d.). Pearson. Retrieved from [Link]
-
Lidocaine Synthesis Lab. (n.d.). EduBirdie. Retrieved from [Link]
-
Synthesis of Lidocaine. (n.d.). Scribd. Retrieved from [Link]
-
Student-Driven Development of Greener Chemistry in Undergraduate Teaching: Synthesis of Lidocaine Revisited. (2019, May 15). Diva-portal.org. Retrieved from [Link]
-
Infrared and NMR (1H&13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. (n.d.). ResearchGate. Retrieved from [Link]
-
Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. (2019). ResearchGate. Retrieved from [Link]
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Application Note & Protocol: A Guide to the Synthesis of N-Aryl Propanamides via Palladium-Catalyzed Cross-Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Aryl Amides
The N-aryl amide linkage is a cornerstone structural motif in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1] Its prevalence stems from its metabolic stability and its ability to participate in crucial hydrogen bonding interactions with biological targets. The synthesis of N-aryl propanamides, a specific subset of this class, is of particular interest in drug discovery, with applications in the development of anti-inflammatory agents and antimycobacterial compounds.[2][3][4]
This guide provides a comprehensive, step-by-step protocol for the synthesis of N-aryl propanamides utilizing 2-bromo-N-(2,6-dimethylphenyl)propanamide as a key starting material. The core of this methodology is the Buchwald-Hartwig amination , a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance.[5][6] We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental workflow, and outline methods for the purification and characterization of the final products.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, largely replacing harsher, traditional methods.[5] The reaction facilitates the coupling of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a base.[7] The choice of a sterically hindered phosphine ligand is critical for the reaction's success, as it promotes the necessary catalytic cycle steps and prevents catalyst deactivation.[8]
The catalytic cycle, illustrated below, generally proceeds through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the this compound, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The aryl amine coordinates to the palladium center. A strong base then deprotonates the bound amine to form a palladium amido complex.
-
Reductive Elimination: The final N-aryl propanamide product is formed as the C-N bond is created, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]
This process allows for the formation of the desired C-N bond under relatively mild conditions, making it a versatile tool in modern organic synthesis.[9]
Experimental Protocol: Synthesis of a Model N-Aryl Propanamide
This protocol details the synthesis of a representative N-aryl propanamide via the cross-coupling of this compound with a generic aryl amine.
Safety Precaution: This procedure involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood.[10][11] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[12] Consult the Safety Data Sheet (SDS) for each reagent before use.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| This compound | C₁₁H₁₄BrNO | 256.14 | e.g., Santa Cruz Biotech | Starting Material[13] |
| Aryl Amine (e.g., Aniline) | C₆H₇N | 93.13 | e.g., Sigma-Aldrich | Nucleophile |
| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | 915.72 | e.g., Strem Chemicals | Palladium Pre-catalyst |
| XPhos | C₃₃H₄₇P | 486.70 | e.g., Combi-Blocks | Ligand |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | e.g., Acros Organics | Base |
| Toluene (Anhydrous) | C₇H₈ | 92.14 | e.g., Fisher Scientific | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | e.g., VWR | For Extraction |
| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | Lab Prepared | For Quenching |
| Saturated aq. Sodium Chloride (Brine) | NaCl | 58.44 | Lab Prepared | For Washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | e.g., Alfa Aesar | Drying Agent |
| Argon (or Nitrogen) | Ar / N₂ | - | - | Inert Gas |
Step-by-Step Synthesis Workflow
-
Reaction Setup:
-
To a dry, oven-baked Schlenk flask, add this compound (1.0 mmol, 256 mg), the chosen aryl amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
In a separate vial, weigh Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg) and XPhos (0.036 mmol, 17.5 mg).
-
Place a magnetic stir bar in the Schlenk flask.
-
-
Inert Atmosphere:
-
Seal the Schlenk flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is crucial as palladium catalysts can be sensitive to oxygen.[6]
-
-
Reagent Addition:
-
Add the pre-weighed catalyst and ligand to the Schlenk flask under a positive flow of inert gas.
-
Using a syringe, add anhydrous toluene (5 mL) to the flask.
-
-
Reaction Conditions:
-
Immerse the flask in a pre-heated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.
-
-
Workup and Extraction:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Workflow Diagram
Caption: Experimental workflow for N-aryl propanamide synthesis.
Purification and Characterization
The crude product obtained after concentration typically requires purification to remove residual catalyst, ligand, and other impurities.
Purification Protocol: Flash Column Chromatography
Flash column chromatography is a standard and effective method for purifying the synthesized N-aryl propanamides.[4]
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in heptane).
-
Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-aryl propanamide.
Characterization Techniques
The identity and purity of the final compound must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the synthesized compound. The spectra should be consistent with the expected N-aryl propanamide structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the amide carbonyl (C=O) stretch, which typically appears around 1650 cm⁻¹.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.[4]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the use of a fresh palladium source and an oxygen-free environment. |
| Insufficiently strong base | Use a strong, non-nucleophilic base like NaOtBu or LiHMDS. Ensure it is anhydrous. | |
| Poor quality solvent | Use anhydrous, degassed solvent to prevent quenching of the base and catalyst deactivation. | |
| Formation of Side Products | Hydrodehalogenation (bromo-group replaced by H) | Ensure a strictly inert atmosphere. Minimize reaction time once starting material is consumed. |
| Diarylation of the amine | This is less common with bulky ligands like XPhos but can occur. Use a slight excess of the amine. | |
| Difficult Purification | Co-elution of product with ligand/impurities | Optimize the solvent system for flash chromatography. A different stationary phase (e.g., alumina) may be required. |
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is an exceptionally reliable and versatile method for the synthesis of N-aryl propanamides from this compound. By following the detailed protocol and understanding the underlying chemical principles, researchers can efficiently access a wide range of these valuable compounds. Proper execution of the reaction under inert conditions, coupled with rigorous purification and characterization, is paramount to achieving high yields of pure material suitable for further investigation in drug discovery and development programs.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Angewandte Chemie International Edition, 50(28), 6328-6345. [Link]
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Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Angewandte Chemie International Edition, 53(40), 10645-10649. [Link]
-
Vautravers, N. S., et al. (2011). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic & Biomolecular Chemistry, 9(20), 6936-6939. [Link]
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Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Semantic Scholar. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Al-Zoubi, R. M., et al. (2011). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Klimavicius, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7384. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). 2-Bromo-N-(2-methylphenyl)propanamide. PubChem. [Link]
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SciSpace. (n.d.). Design and synthesis of stable n-[2-(aryl/heteroaryl substituted)ethyl] propanamide derivatives of (s)-ketoprofen and (s). SciSpace. [Link]
-
PubChem. (n.d.). N-(2,6-dimethylphenyl)-3-(propylamino)propanamide. PubChem. [Link]
-
Chung, J. G., et al. (1998). Purification and characterization of an arylamine N-acetyltransferase from the bacteria Aeromonas hydrophilia. Current Microbiology, 37(1), 70-73. [Link]
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ResearchGate. (2016). Design and synthesis of stable N-[2-(Aryl/heteroaryl substituted)ethyl] propanamide derivatives of (S)-ketoprofen and (S)-ibuprofen as non-ulcerogenic anti-inflammatory and analgesic agents. ResearchGate. [Link]
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Royal Society of Chemistry. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. [Link]
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MDPI. (2022). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Molecules. [Link]
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Tsuru, D., et al. (1991). Purification and characterization of aryl acylamidase from Nocardia globerula. European Journal of Biochemistry, 199(1), 17-24. [Link]
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Li, T., & Rosazza, J. P. (1997). Purification, characterization, and properties of an aryl aldehyde oxidoreductase from Nocardia sp. strain NRRL 5646. Journal of Bacteriology, 179(11), 3482-3487. [Link]
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using "2-bromo-N-(2,6-dimethylphenyl)propanamide" as an alkylating agent
An Application Guide: Leveraging 2-bromo-N-(2,6-dimethylphenyl)propanamide as a Precision Alkylating Agent
Introduction: A Strategic Overview
In the landscape of modern synthetic and medicinal chemistry, the strategic introduction of alkyl groups is a cornerstone of molecular design. This compound (CAS 41708-73-0) emerges as a highly valuable, yet nuanced, alkylating agent.[1][2] As an α-haloamide, its reactivity is centered on the electrophilic α-carbon, rendered susceptible to nucleophilic attack by the adjacent electron-withdrawing amide carbonyl and the bromine atom, an excellent leaving group.
The defining feature of this reagent is the N-(2,6-dimethylphenyl) moiety. The ortho-dimethyl groups provide significant steric shielding around the amide nitrogen. This structural element can influence reaction kinetics and, in certain contexts, may offer a degree of selectivity by disfavoring reactions at the amide nitrogen itself, thereby directing reactivity towards the intended alkylation pathway. This guide provides an in-depth exploration of the mechanistic principles, practical protocols, and critical considerations for effectively employing this reagent in research and development settings.
Section 1: Core Principles and Mechanistic Insights
The primary utility of this compound lies in its function as an electrophile in nucleophilic substitution reactions, predominantly following an SN2 mechanism. The success of an alkylation protocol hinges on a clear understanding of the interplay between the substrate, base, and solvent.
The SN2 Reaction Pathway: The reaction is initiated by a nucleophile (Nu:⁻), typically generated in situ by deprotonating its conjugate acid (Nu-H) with a suitable base. This activated nucleophile then attacks the carbon atom bearing the bromine in a backside attack, displacing the bromide ion and forming a new carbon-nucleophile bond.
Scientist's Note: The choice of base is critical. It must be strong enough to deprotonate the nucleophile without promoting undesirable side reactions like elimination or hydrolysis of the amide. For many common nucleophiles (e.g., phenols, thiols, secondary amines), inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) offer a good balance of reactivity and handling.[3] For less acidic nucleophiles, stronger bases such as sodium hydride (NaH) may be necessary, requiring more stringent anhydrous conditions.[3]
Key Parameters Influencing Reaction Outcome
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | These solvents effectively solvate the cation of the base while leaving the nucleophile relatively "bare," enhancing its nucleophilicity. DMF is often preferred for its high boiling point and ability to dissolve a wide range of substrates.[4] |
| Base | K₂CO₃, Cs₂CO₃, NaH | The choice depends on the pKa of the nucleophile. K₂CO₃ is a mild, inexpensive base suitable for many applications.[4][5] Cs₂CO₃ is more soluble and basic, often accelerating reactions. NaH is reserved for weakly acidic nucleophiles and requires strict anhydrous conditions. |
| Temperature | 25 °C to 80 °C | Room temperature is often a good starting point. Gentle heating (e.g., 60-80 °C) can significantly increase the reaction rate, but excessive heat may lead to decomposition or side products. Reaction progress should always be monitored.[4] |
| Stoichiometry | 1.0 - 1.2 equivalents of alkylating agent | Using a slight excess of the alkylating agent can help drive the reaction to completion. However, for nucleophiles with multiple reactive sites, using the alkylating agent as the limiting reagent may be necessary to avoid poly-alkylation.[6] |
Section 2: Safety, Handling, and Storage
Scientific rigor begins with safety. Alkylating agents are, by their nature, reactive and potentially hazardous compounds that can react with biological nucleophiles.[7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8][9]
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases, as they can lead to vigorous or uncontrolled reactions.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[8]
Scientist's Note: Before beginning any work, it is imperative to consult the most current Safety Data Sheet (SDS) for this compound and all other reagents used in the protocol.[8][9]
Section 3: Experimental Protocols
The following protocols are designed to be robust starting points. Researchers should optimize conditions based on their specific nucleophile and desired outcome.
Protocol 1: General N-Alkylation of a Secondary Amine
This protocol details the alkylation of a generic secondary amine, a common transformation in drug development.[4]
Materials and Reagents:
-
This compound (1.1 eq.)
-
Secondary Amine (e.g., Morpholine) (1.0 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq.) and anhydrous DMF.
-
Base Addition: Add anhydrous K₂CO₃ (2.0 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes.
-
Alkylating Agent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting amine is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and filter.[4]
-
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.[10][11]
Scientist's Note: The aqueous work-up is crucial for removing the DMF solvent and inorganic salts. The brine wash is particularly important as DMF is water-soluble and can be difficult to remove by evaporation alone.[4]
Protocol 2: O-Alkylation of a Phenol
This protocol outlines the synthesis of an aryl ether, a common motif in pharmacologically active compounds.
Materials and Reagents:
-
This compound (1.2 eq.)
-
Substituted Phenol (1.0 eq.)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq.)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere, combine the phenol (1.0 eq.), Cs₂CO₃ (1.5 eq.), and anhydrous acetonitrile.
-
Reagent Addition: Add this compound (1.2 eq.) in one portion.
-
Reaction: Stir the mixture vigorously at 50 °C. Monitor the reaction progress by TLC (a typical eluent system is hexanes/ethyl acetate).
-
Work-up:
-
After completion, cool the mixture and filter through a pad of celite to remove inorganic salts.
-
Rinse the pad with additional acetonitrile or DCM.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Dissolve the crude residue in DCM and wash with water. Dry the organic layer with MgSO₄, filter, and concentrate. Purify via recrystallization or column chromatography as needed.[10][12]
Section 4: Analytical Workflow and Troubleshooting
A self-validating protocol requires robust analytical monitoring and a clear troubleshooting strategy.
Comparative Analytical Techniques
| Technique | Principle | Application & Insights |
| TLC | Separation by polarity | Fast, qualitative check for the consumption of starting material and formation of a new, typically less polar, product spot. Essential for determining reaction completion and selecting solvents for column chromatography.[10] |
| HPLC-UV/MS | Separation by polarity, detection by UV absorbance and mass | Quantitative analysis of reaction kinetics. Can distinguish between starting materials, products, and impurities, providing purity data. MS detection confirms the mass of the desired product.[13][14] |
| GC-MS | Separation by volatility, detection by mass | Suitable for volatile and thermally stable compounds. Provides quantitative data and mass fragmentation patterns for structural confirmation.[13] |
| NMR (¹H, ¹³C) | Nuclear spin in a magnetic field | The gold standard for unambiguous structural confirmation of the final purified product. Allows for verification of the new C-Nu bond formation and overall molecular structure.[13][15] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Presence of water quenching the base/nucleophile. 4. Poorly soluble reagents. | 1. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or NaH). 2. Gradually increase temperature, monitoring for decomposition. 3. Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere. 4. Switch to a more solubilizing solvent like DMF. |
| Formation of Side Products | 1. Over-alkylation of the nucleophile. 2. O- vs. N-alkylation competition. 3. Elimination reaction (E2). | 1. Use the nucleophile in excess or add the alkylating agent slowly. 2. Modify the solvent or base; hard bases may favor O-alkylation, while softer bases favor N-alkylation (HSAB theory). 3. Use a less-hindered, non-nucleophilic base and lower temperatures. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Oily product that won't crystallize. | 1. Drive the reaction to full conversion. Explore different solvent systems for chromatography (e.g., DCM/Methanol).[14] 2. Attempt trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. If that fails, high-vacuum drying or re-purification via chromatography is necessary.[12] |
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide.
- BenchChem. (2025).
- Fisher Scientific. (2015).
- BLDpharm. (n.d.). 2-Bromo-n-(2,6-dimethylphenyl)-2-methylpropanamide.
- Mettler Toledo. (n.d.).
- University of Windsor. (2021).
- American Chemical Society. (n.d.).
- CymitQuimica. (2014). Safety data sheet according to 1907/2006/EC, Article 31.
- Sigma-Aldrich. (2010).
- Santa Cruz Biotechnology. (n.d.). This compound.
- PubChem. (2025). 2-Bromo-N-(2-methylphenyl)propanamide.
- Pharmaceutical Industry. (n.d.).
- Ley, S. V., et al. (n.d.). The Fascinating Chemistry of α‐Haloamides. PMC - NIH.
- BenchChem. (2025).
- Varma, R. S., & Varma, M. (n.d.).
- Chemistry Stack Exchange. (2015).
- Organic Chemistry Explained. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
- PubChemLite. (2025). This compound.
- Fisher Scientific. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide.
- ResearchGate. (n.d.). Tools for Purifying the Product.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of 2-Bromoethylamine with Nucleophiles.
- Oncohema Key. (2016).
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Application Notes and Protocols for 2-Bromo-N-(2,6-dimethylphenyl)propanamide: A Versatile Reagent for N-Alkylation
Introduction
In the landscape of modern organic synthesis, the development of versatile and efficient reagents is paramount for the construction of complex molecular architectures. "2-bromo-N-(2,6-dimethylphenyl)propanamide" emerges as a significant building block, particularly in the synthesis of pharmacologically relevant compounds. While its structure contains an amide bond, its primary and most valuable utility in synthetic chemistry is not as an N-acylating agent, but rather as a potent N-alkylating agent . The presence of the α-bromo group activates the adjacent carbon for nucleophilic attack, while the sterically hindered N-(2,6-dimethylphenyl) moiety imparts unique solubility and stability characteristics to the molecule and its derivatives.
This comprehensive guide provides a detailed exploration of the synthesis and, more importantly, the application of "this compound" as an N-alkylating agent for a variety of nucleophiles. We will delve into the mechanistic underpinnings of these reactions, providing researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to effectively utilize this reagent in their synthetic endeavors.
Part 1: Synthesis of this compound
The synthesis of the title compound is analogous to the well-established methods for preparing α-halo-N-aryl amides, a key step in the synthesis of local anesthetics like Lidocaine. The procedure involves the N-acylation of the sterically hindered 2,6-dimethylaniline with an appropriate α-bromo acyl halide.
Causality Behind Experimental Choices:
-
Starting Materials: 2,6-Dimethylaniline is chosen for its steric bulk, which can influence the conformation and reactivity of the final product. 2-Bromopropionyl bromide is the acylating agent of choice due to the high reactivity of the acyl bromide, which is necessary to overcome the reduced nucleophilicity of the sterically hindered aniline.
-
Solvent: A polar aprotic solvent such as dichloromethane (DCM) or glacial acetic acid is typically used to dissolve the reactants and facilitate the reaction. Glacial acetic acid can also act as a catalyst.
-
Base: A mild, non-nucleophilic base such as sodium acetate or a tertiary amine (e.g., triethylamine) is often added to neutralize the hydrogen bromide byproduct generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Synthesis
Materials:
-
2,6-Dimethylaniline
-
2-Bromopropionyl bromide
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or Sodium Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylaniline (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add triethylamine (1.1 eq.) or sodium acetate (1.2 eq.).
-
Slowly add a solution of 2-bromopropionyl bromide (1.05 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Part 2: Application as an N-Alkylating Agent
The primary utility of "this compound" lies in its ability to act as an electrophile in nucleophilic substitution reactions. The carbon atom bearing the bromine is highly susceptible to attack by a wide range of nucleophiles, leading to the formation of a new carbon-nucleophile bond. This reactivity is the cornerstone of its application in building more complex molecules.
Mechanism of N-Alkylation
The N-alkylation reaction with "this compound" typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.
Diagram of the Sₙ2 Mechanism
Caption: Sₙ2 mechanism for N-alkylation.
In this mechanism, the nucleophile (e.g., an amine) attacks the electrophilic carbon atom from the backside relative to the bromine atom. This concerted process involves the simultaneous formation of the new carbon-nucleophile bond and the breaking of the carbon-bromine bond. The reaction proceeds through a high-energy transition state where both the incoming nucleophile and the outgoing bromide are partially bonded to the carbon atom.
Factors Influencing Reactivity and Selectivity:
-
Nucleophile: The strength of the nucleophile is a key factor. Stronger nucleophiles, such as primary and secondary amines, will react more readily. Weaker nucleophiles may require more forcing conditions.
-
Base: A base is crucial to neutralize the protonated nucleophile formed after the initial alkylation, thereby regenerating the neutral, reactive nucleophile for further reaction or to deprotonate the nucleophile initially to increase its reactivity. Non-nucleophilic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like diisopropylethylamine (DIPEA) are preferred to avoid competing with the primary nucleophile.[1]
-
Solvent: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or acetone are ideal for Sₙ2 reactions as they can solvate the cation of the base without strongly solvating the anionic nucleophile, thus enhancing its reactivity.
-
Temperature: The reaction rate can be increased by raising the temperature. However, excessive heat can lead to side reactions, so optimization is often necessary.
Experimental Protocols for N-Alkylation
The following protocols provide a general framework for the N-alkylation of various nucleophiles using "this compound". Optimization of reaction conditions may be necessary for specific substrates.
Sources
Mastering Purity: A Guide to the Purification of 2-bromo-N-(2,6-dimethylphenyl)propanamide
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of 2-bromo-N-(2,6-dimethylphenyl)propanamide, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to offer a deep dive into the causality behind experimental choices. By integrating principles of chromatography and recrystallization with an understanding of potential synthetic impurities, this guide equips the reader with the expertise to achieve high-purity material essential for downstream applications. All protocols are designed as self-validating systems, ensuring robust and reproducible results.
Introduction: The Imperative of Purity
This compound is a substituted amide of significant interest in medicinal chemistry and materials science. The efficacy, safety, and reproducibility of any application employing this compound are fundamentally tethered to its purity. The synthesis of this molecule, typically involving the acylation of 2,6-dimethylaniline with a 2-bromopropanoyl halide, can introduce a variety of impurities. These may include unreacted starting materials, diastereomeric byproducts (if the bromine is on a chiral center), and products of side reactions.
This guide provides a systematic approach to the purification of this compound, focusing on two primary techniques: recrystallization and column chromatography . The choice of method is dictated by the impurity profile of the crude product and the desired final purity.
Understanding the Impurity Landscape
Effective purification begins with a hypothesis about the likely impurities. Given a standard synthesis route (acylation), potential contaminants include:
-
Starting Materials: Unreacted 2,6-dimethylaniline and residual acylating agent (or its hydrolyzed form, 2-bromopropanoic acid).
-
Over-acylated Products: Di-acylated aniline derivatives.
-
Solvent and Reagents: Residual solvents and coupling agents.
The distinct chemical properties of these impurities (e.g., basicity of the aniline, acidity of the carboxylic acid) can be exploited for selective removal.
Purification Strategy: A Decision Workflow
The selection of an appropriate purification technique is a critical decision point. The following workflow provides a logical approach to devising a purification strategy.
Caption: Decision workflow for selecting a purification method.
Protocol I: Recrystallization for High-Purity Material
Recrystallization is a powerful technique for purifying crystalline solids. It relies on the principle of differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1]
Rationale and Solvent Selection
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. For this compound, which possesses both polar (amide) and non-polar (dimethylphenyl, bromoalkane) moieties, a solvent system of intermediate polarity is often a good starting point. The structural similarity to other brominated compounds suggests that solvents like ethyl acetate or mixtures of hydrocarbons and ethers could be effective.[1]
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent System | Boiling Point (°C) | Rationale |
| Isopropanol/Water | Variable | Good for moderately polar compounds. Water acts as an anti-solvent. |
| Ethyl Acetate/Hexane | Variable | Balances polarity; hexane reduces solubility upon cooling. |
| Toluene | 111 | Higher boiling point can aid in dissolving less soluble materials. |
| Petroleum Ether | 40-60 | Suitable for less polar compounds, similar to 2-bromoacetamide.[2] |
Step-by-Step Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected hot solvent (or solvent mixture) and heat the mixture on a hot plate with stirring until the solid completely dissolves.[1]
-
Decolorization (Optional): If the solution is colored by high molecular weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and receiving flask to prevent premature crystallization.[1]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol II: Column Chromatography for Complex Mixtures
For crude products that are oily or contain impurities with similar solubility profiles to the target compound, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase.
Principles and System Design
Silica gel is the most common stationary phase for compounds of this type. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal eluent system is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound.
Caption: Workflow for purification by column chromatography.
Step-by-Step Protocol
-
Eluent Selection: Using TLC plates, test various ratios of a non-polar to polar solvent system (e.g., Hexane:Ethyl Acetate) to find a mixture that gives an Rf value of 0.3-0.4 for this compound.
-
Column Preparation: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. Ensure the packing is uniform to prevent channeling.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the selected solvent system. Maintain a constant flow rate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Validation of Purity
Following any purification protocol, it is imperative to verify the purity of the final product. A combination of analytical techniques should be employed:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Table 2: Expected Analytical Data for High-Purity Product
| Parameter | Expected Result |
| Purity (by HPLC) | >99% |
| 1H NMR | Spectrum consistent with structure; absence of impurity signals. |
| Melting Point | Sharp, narrow range. |
Conclusion
The purification of this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. By understanding the potential impurity profile and applying the principles of recrystallization and chromatography as detailed in these protocols, researchers can consistently obtain high-purity material. The choice between these methods should be guided by an initial purity assessment and the specific requirements of the downstream application.
References
- University of Canterbury. (n.d.). Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY.
- BenchChem. (2025). 2-Bromoacetamide synthesis and purification methods.
- National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- Organic Syntheses. (n.d.). Procedure for the synthesis of a bromoacetylsultam.
- PrepChem. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide.
- BenchChem. (n.d.). Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization.
Sources
analytical methods for characterizing "2-bromo-N-(2,6-dimethylphenyl)propanamide"
An In-Depth Guide to the Analytical Characterization of 2-bromo-N-(2,6-dimethylphenyl)propanamide
Introduction
This compound is a chemical entity of significant interest in synthetic and pharmaceutical chemistry. As an intermediate or a potential impurity in the synthesis of active pharmaceutical ingredients (APIs), its comprehensive characterization is not merely a procedural step but a cornerstone of quality control, process optimization, and regulatory compliance. Ensuring the identity, purity, and stability of this compound is paramount for the safety and efficacy of the final drug product.
This guide provides a multi-faceted analytical strategy for the complete characterization of this compound. We move beyond simple data reporting to explain the causality behind methodological choices, offering a framework that is both scientifically robust and practically applicable for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.
Physicochemical Properties
A foundational understanding of the compound's basic properties is the logical starting point for any analytical endeavor. This information governs the selection of solvents, chromatographic conditions, and spectroscopic parameters.
| Property | Value | Source |
| CAS Number | 41708-73-0 | [1] |
| Molecular Formula | C₁₁H₁₄BrNO | [1] |
| Molecular Weight | 256.14 g/mol | [1] |
| Chemical Structure | (Structure based on name) |
Note: The chemical structure is programmatically generated based on the compound name.
Logical Workflow for Analytical Characterization
A systematic approach ensures that all necessary data is collected efficiently and logically. The following workflow outlines a comprehensive characterization process, from initial purity assessment to definitive structural confirmation.
Caption: A comprehensive workflow for the analytical characterization of the target compound.
Chromatographic Methods: Purity and Assay Determination
Chromatography is the workhorse for determining the purity of a chemical compound and quantifying its main component (assay). The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
For a moderately polar, non-volatile compound like this compound, Reverse-Phase HPLC (RP-HPLC) with UV detection is the premier choice. It offers high resolution, sensitivity, and robustness for separating the main peak from potential impurities.[2]
Protocol: RP-HPLC-UV Method for Purity Analysis
-
Instrumentation: An HPLC or UHPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column Selection: A C18 stationary phase is recommended due to its versatility in retaining moderately polar compounds.[3] A typical column dimension is 4.6 x 150 mm with a 5 µm particle size.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid. Scientist's Note: The acid is crucial for protonating silanol groups on the stationary phase and the analyte itself, leading to sharper, more symmetrical peaks.
-
Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid.
-
-
Standard and Sample Preparation:
-
Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.
-
Sample Solution (100 µg/mL): Prepare the sample to be tested at the same concentration as the working standard. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Flow Rate | 1.0 mL/min | Provides a good balance between analysis time and column efficiency. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
| Column Temperature | 30 °C | Enhances reproducibility by controlling mobile phase viscosity and retention times. |
| Detection Wavelength | 260 nm (or λmax determined by PDA) | Benzophenone derivatives and substituted phenyl rings typically absorb strongly in this region. A PDA detector is recommended to confirm peak purity.[3] |
| Gradient Program | 0-10 min: 50% to 90% B10-12 min: 90% B12.1-15 min: 50% B | A gradient is used to elute any potential late-eluting, more hydrophobic impurities and ensure a clean column for the next injection. |
-
Data Analysis:
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Assay: Compare the peak area of the sample to that of the reference standard of a known concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. While amides can be challenging to analyze directly due to their polarity and potential for thermal degradation, GC-MS can be invaluable for detecting volatile impurities from the synthesis. For the main analyte, derivatization may be required to increase volatility.[4][5]
Protocol: GC-MS Method for Impurity Profiling
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is a good starting point.
-
Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate. If derivatization is needed to analyze the parent compound, a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (for major components) | Splitless mode enhances sensitivity for detecting low-level impurities. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min. | This program allows for the separation of volatile solvents from higher-boiling point analytes. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| MS Scan Range | 40 - 450 m/z | Covers the expected mass range of the analyte and its fragments. |
-
Data Analysis: Identify compounds by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of authentic standards.[6]
Spectroscopic Methods: Structural Elucidation
Spectroscopic techniques provide orthogonal data to confirm the molecular structure of the compound.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
-
Expected Observation: The key feature in the mass spectrum of this compound will be the isotopic pattern of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] Therefore, the molecular ion peak ([M]⁺) and any bromine-containing fragment ions will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units.
-
Fragmentation: Common fragmentation pathways would include the loss of the bromine atom, cleavage of the amide bond, and fragmentation of the dimethylphenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[8] Both ¹H and ¹³C NMR are essential.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire standard ¹H, ¹³C{¹H}, and, if necessary, 2D spectra like COSY (¹H-¹H correlation) and HMBC (long-range ¹H-¹³C correlation) to confirm assignments.[10]
Expected Spectral Features:
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity / Notes |
| ¹H NMR | ||
| Aromatic Protons | ~7.0 - 7.2 | Multiplets from the 3 protons on the dimethylphenyl ring. |
| Amide N-H | ~7.5 - 8.5 | Broad singlet; chemical shift is solvent and concentration dependent. |
| CH-Br | ~4.5 - 5.0 | Quartet, coupled to the adjacent CH₃ group. |
| CH₃ (propanamide) | ~1.8 - 2.0 | Doublet, coupled to the adjacent CH-Br proton. |
| Ar-CH₃ (x2) | ~2.2 - 2.4 | Singlet, representing the 6 protons of the two methyl groups on the phenyl ring. |
| ¹³C NMR | ||
| C=O (Amide) | ~168 - 172 | |
| Aromatic Carbons | ~125 - 140 | 4 distinct signals for the 6 aromatic carbons due to symmetry. |
| CH-Br | ~50 - 55 | |
| Ar-CH₃ (x2) | ~18 - 22 | |
| CH₃ (propanamide) | ~20 - 25 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[11]
-
Technique: Attenuated Total Reflectance (ATR) is often the most convenient method as it requires minimal sample preparation.[11]
-
Expected Absorption Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3300 - 3250 | Medium |
| C-H Stretch (Aromatic & Aliphatic) | 3100 - 2850 | Medium-Strong |
| C=O Stretch (Amide I) | 1680 - 1640 | Strong |
| N-H Bend / C-N Stretch (Amide II) | 1570 - 1515 | Medium-Strong |
| C-Br Stretch | 650 - 550 | Medium-Strong |
Reference data for amides can be found in sources like the NIST WebBook and literature.[12][13]
Thermal and Structural Analysis
These techniques characterize the bulk properties of the material, which are critical for formulation and stability studies.
Thermal Analysis (DSC & TGA)
Simultaneous Thermal Analysis (STA), which combines Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides a comprehensive thermal profile.[14]
-
DSC: Measures heat flow as a function of temperature. It is used to determine the melting point (an indicator of purity), glass transitions, and crystallization events.[15]
-
TGA: Measures mass loss as a function of temperature. It reveals the thermal stability and decomposition profile of the compound.[16]
Protocol: DSC/TGA Analysis
-
Instrumentation: An STA (TGA-DSC) instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at 20-50 mL/min. Scientist's Note: Using an inert gas like nitrogen ensures that the observed mass loss is due to thermal decomposition, not oxidation.[16]
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 500 °C (or higher, depending on expected decomposition).
-
-
Data Analysis:
-
From the DSC curve, determine the onset and peak temperature of the melting endotherm.
-
From the TGA curve, determine the onset temperature of decomposition (Tdec), where significant mass loss begins.
-
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the unambiguous, three-dimensional molecular structure.[17] This technique is the gold standard for structural confirmation, providing precise data on bond lengths, bond angles, and stereochemistry.[18] While it requires a suitable single crystal, the resulting data is invaluable for confirming the identity and conformation of the molecule in the solid state.[19][20]
Impurity Profiling: Ensuring Safety and Quality
Impurity profiling is the identification and quantification of all potential impurities in a substance.[21] This is a critical activity in drug development, as even small amounts of certain impurities can affect safety and efficacy.
Strategy for Impurity Profiling:
-
Identify Potential Impurities: Consider the synthetic route to identify potential starting materials, reagents, intermediates, and by-products that could be present. Also, consider potential degradation products.
-
Primary Analytical Technique: A validated, stability-indicating HPLC-UV method (as described in section 1.1) is the primary tool for separating and quantifying impurities.
-
Identification of Unknowns: For any unknown peaks observed above the identification threshold (e.g., 0.10% as per ICH guidelines), hyphenated techniques are required.
-
LC-MS/MS: This is the most powerful tool for this purpose. It couples the separation power of HPLC with the structural information from tandem mass spectrometry, allowing for the determination of the molecular weight and fragmentation of unknown impurities.[22]
-
Preparative HPLC & NMR: If an impurity is present at a sufficient level, it can be isolated using preparative HPLC and its structure can be definitively elucidated by NMR.
-
Diagram of Technique Selection
The choice of analytical technique is driven by the specific question being asked.
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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-bromo-N-(2,6-dimethylphenyl)propanamide
Abstract
This comprehensive technical guide provides detailed protocols for the quantitative analysis of 2-bromo-N-(2,6-dimethylphenyl)propanamide using High-Performance Liquid Chromatography (HPLC). It covers methodologies for both achiral purity and assay determination via reversed-phase HPLC, as well as enantiomeric separation using chiral stationary phases. This document is intended for researchers, scientists, and professionals in drug development and quality control, offering insights into method development, validation, and forced degradation studies to ensure scientific rigor and regulatory compliance.
Introduction: The Analytical Imperative
This compound is a substituted amide that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a chiral center and a chromophore, necessitates precise analytical control. The purity and enantiomeric composition of this intermediate can directly impact the efficacy and safety of the final drug product. For instance, its precursor, 2,6-dimethylaniline, is a known impurity in several anesthetic drugs and is classified as a potential carcinogen, highlighting the need for sensitive detection of related substances.[1][2][3][4]
This guide provides a robust framework for developing and validating a stability-indicating HPLC method, a critical step governed by international regulatory standards.[5][6] The protocols herein are designed to be self-validating systems, ensuring trustworthiness and reproducibility.
Foundational Principles: Method Development Rationale
The selection of an analytical methodology is predicated on the physicochemical properties of the analyte. This compound (MW: 256.14 g/mol , Formula: C₁₁H₁₄BrNO) is a moderately non-polar molecule, making it an ideal candidate for reversed-phase HPLC.[7]
For Achiral Analysis (Purity and Assay)
-
Causality of Column Choice: A C18 (octadecylsilane) stationary phase is selected for its hydrophobic character, which promotes retention of the non-polar analyte through van der Waals interactions. This choice provides a versatile starting point for separating the main component from more polar or less retained impurities.
-
Mobile Phase Strategy: A gradient elution using a mixture of acetonitrile (ACN) and water is employed. Acetonitrile is a common organic modifier that offers good elution strength and low viscosity. A gradient is preferred over an isocratic method to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable timeframe. The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the aqueous phase is crucial for protonating any residual silanols on the silica backbone, thereby minimizing peak tailing and improving peak shape.[8]
-
Detection: The dimethylphenyl group in the analyte contains a benzene ring, which is a strong chromophore. This allows for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector, typically in the range of 210-270 nm. A PDA detector is particularly advantageous as it can assess peak purity, a key requirement for a stability-indicating method.
For Chiral Analysis (Enantiomeric Separation)
The presence of a stereocenter at the α-carbon of the propanamide moiety means the compound can exist as two enantiomers. In pharmaceutical applications, these enantiomers may exhibit different pharmacological and toxicological profiles.
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for separating a broad range of chiral compounds.[9][10][11] These phases operate on the principle of forming transient diastereomeric complexes with the enantiomers, which have different interaction energies, leading to differential retention times. An immobilized amylose-based CSP is proposed due to its proven versatility.[9]
-
Mobile Phase for Chiral Separation: Normal-phase (e.g., hexane/isopropanol) or polar-organic modes are typically more successful for chiral separations on polysaccharide CSPs. These mobile phases facilitate the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition.
Experimental Protocols & Methodologies
Protocol 1: Achiral Purity and Assay by RP-HPLC
This method is designed for determining the purity of this compound and quantifying it against a reference standard.
Table 1: Chromatographic Conditions for Achiral Analysis
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA Detector |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Elution | 0-20 min: 40-90% B; 20-22 min: 90% B; 22-23 min: 90-40% B; 23-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 220 nm |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Step-by-Step Methodology:
-
Standard Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Sample Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the sample.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
-
-
Analysis:
-
Inject the diluent (blank), followed by the standard and sample solutions.
-
Identify the main peak based on the retention time of the standard.
-
Calculate the assay and impurity levels using area normalization or against the reference standard.
-
Protocol 2: Enantiomeric Separation by Chiral HPLC
This method is designed to separate and quantify the enantiomers of this compound.
Table 2: Chromatographic Conditions for Chiral Analysis
| Parameter | Condition |
| HPLC System | Shimadzu Nexera Chiral System or equivalent |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temp. | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Diluent | Mobile Phase |
Step-by-Step Methodology:
-
Sample Preparation (200 µg/mL):
-
Accurately weigh approximately 10 mg of the racemic sample.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the sample solution.
-
Determine the retention times and resolution of the two enantiomeric peaks. A resolution of ≥ 1.5 is considered baseline separation.
-
Calculate the percentage of each enantiomer using area normalization.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process.
Caption: Overall workflow from sample preparation to final report.
Stability-Indicating Method: Forced Degradation Protocol
Forced degradation studies are essential to demonstrate that the analytical method can accurately measure the analyte in the presence of its degradation products, a key tenet of a stability-indicating method.[5][12][13][14] The goal is to achieve 5-20% degradation of the active substance.[14]
Table 3: Forced Degradation Conditions
| Stress Condition | Reagent / Condition | Duration |
| Acid Hydrolysis | 1N HCl | 6 hours at 60 °C |
| Base Hydrolysis | 0.1N NaOH | 2 hours at 60 °C |
| Oxidation | 3% H₂O₂ | 24 hours at room temp. |
| Thermal | Solid sample | 72 hours at 105 °C |
| Photolytic | Solid & Solution | Expose to ICH Q1B specified light energy |
Step-by-Step Protocol:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in the diluent.
-
For hydrolytic and oxidative stress, mix the stock solution with the specified reagent in a 1:1 ratio.
-
After the specified duration, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples to the target concentration (e.g., 100 µg/mL) with the diluent.
-
Analyze the samples using the achiral RP-HPLC method (Protocol 1).
-
Use a PDA detector to check for peak purity of the parent analyte peak in all stressed samples to ensure no co-eluting degradants.
Caption: Conceptual diagram of forced degradation pathways.
Method Validation Synopsis
The achiral RP-HPLC method must be validated according to ICH Q2(R1) guidelines. The following parameters are critical.
Table 4: Method Validation Parameters
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method detects only the analyte. | No interference at the analyte's RT from blank, placebo, or degradants. Peak purity index > 0.999. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of target conc.). |
| Accuracy | To measure the closeness of results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | To show the method's repeatability and reproducibility. | %RSD ≤ 2.0% for repeatability (n=6) and intermediate precision. |
| LOD & LOQ | To determine the lowest detectable and quantifiable amounts. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | To assess the method's reliability with small variations. | %RSD ≤ 2.0% when parameters (flow rate, temp., pH) are slightly varied. |
Conclusion
The HPLC methods detailed in this application note provide a robust and reliable framework for the comprehensive analysis of this compound. The reversed-phase protocol is suitable for purity and assay determination and, when validated with a forced degradation study, qualifies as a stability-indicating method. The chiral protocol enables the critical assessment of enantiomeric purity. Adherence to these scientifically grounded protocols will ensure the generation of accurate, reproducible data essential for quality control and regulatory submission in the pharmaceutical industry.
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Application Note: Structural Elucidation of 2-bromo-N-(2,6-dimethylphenyl)propanamide using ¹H and ¹³C NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules. This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for the synthetic intermediate, 2-bromo-N-(2,6-dimethylphenyl)propanamide. We present detailed, step-by-step protocols for sample preparation and delineate the logic for spectral assignment based on chemical shift, spin-spin coupling, and multiplicity analysis. Furthermore, we discuss the application of advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) to confirm carbon environments. This guide is intended for researchers in synthetic chemistry and drug development to facilitate the routine characterization of novel small molecules.
Introduction
This compound (Molecular Formula: C₁₁H₁₄BrNO) is a halogenated amide that serves as a potential building block in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.[1][2] The presence of a stereocenter at the α-carbon and distinct aromatic and aliphatic regions makes it an excellent candidate for detailed structural analysis by NMR. Accurate characterization is critical to confirm its identity and purity before its use in subsequent synthetic steps. This document outlines the theoretical basis and practical application of ¹H, ¹³C, and DEPT NMR for the complete structural verification of this compound.
Molecular Structure and Atom Numbering
To facilitate unambiguous spectral assignment, the atoms of this compound are systematically numbered as shown below. This numbering scheme will be used throughout the analysis.
Caption: Structure of this compound with atom numbering.
Part I: Experimental Protocols
Sample Preparation
High-quality NMR spectra are contingent upon meticulous sample preparation.[3] The following protocol is recommended for routine analysis.
-
Weighing: Accurately weigh 10-20 mg of the solid this compound sample.[4] For ¹³C NMR, a higher concentration (50-100 mg) may be beneficial to reduce acquisition time, though this can lead to line broadening in the ¹H spectrum.[5]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for nonpolar to moderately polar compounds and its single residual solvent peak at ~7.26 ppm.
-
Dissolution: Transfer the solid to a clean vial and add approximately 0.6-0.7 mL of CDCl₃.[3] Vortex the vial until the sample is completely dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard: For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.[6]
NMR Data Acquisition Workflow
The general workflow for acquiring and processing the NMR data is outlined below.
Caption: Standard workflow for NMR structural analysis.
Part II: Spectral Interpretation and Analysis
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum provides information on the number of unique proton environments, their electronic surroundings, and the connectivity between neighboring protons.
| Label (Atom #) | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale |
| H-N1 | 7.5 - 8.5 | Broad Singlet | 1H | - | Amide protons are often broad due to quadrupolar relaxation and exchange. Chemical shift is highly dependent on concentration and solvent. |
| H-C9 | 7.0 - 7.2 | Triplet | 1H | J ≈ 7.5 Hz | Aromatic proton at the para position. It is coupled to the two meta protons (H-C8, H-C10), resulting in a triplet. |
| H-C8, H-C10 | 7.0 - 7.2 | Doublet | 2H | J ≈ 7.5 Hz | Aromatic protons at the meta positions. They are chemically equivalent due to symmetry and are coupled to the para proton (H-C9). |
| H-C2 | 4.5 - 4.8 | Quartet | 1H | J ≈ 7.0 Hz | Methine (CH) proton alpha to both the electronegative bromine atom and the carbonyl group, causing a significant downfield shift. It is coupled to the three methyl protons (H-C3). |
| H-C12, H-C13 | 2.2 - 2.4 | Singlet | 6H | - | The two methyl groups on the aromatic ring are equivalent due to free rotation and show a single peak. They are benzylic, hence shifted downfield. |
| H-C3 | 1.8 - 2.0 | Doublet | 3H | J ≈ 7.0 Hz | Methyl protons coupled to the methine proton (H-C2), resulting in a doublet. |
Predicted ¹³C NMR & DEPT Analysis (125 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the number of unique carbon environments. Combining this with DEPT (Distortionless Enhancement by Polarization Transfer) experiments allows for the definitive assignment of each carbon type (C, CH, CH₂, CH₃).[7][8][9]
-
DEPT-90: Shows only CH (methine) carbons as positive signals.[10]
-
DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons are absent.[10]
| Label (Atom #) | Predicted δ (ppm) | Carbon Type | DEPT-90 Signal | DEPT-135 Signal | Rationale |
| C=O | 168 - 172 | C | Absent | Absent | Carbonyl carbon of an amide, typically found in this downfield region.[11] |
| C6 | 135 - 138 | C | Absent | Absent | Aromatic quaternary carbon directly attached to the nitrogen atom. |
| C7, C11 | 134 - 136 | C | Absent | Absent | Aromatic quaternary carbons bearing the methyl groups. Equivalent by symmetry. |
| C9 | 128 - 130 | CH | Positive | Positive | Aromatic CH carbon at the para position. |
| C8, C10 | 127 - 129 | CH | Positive | Positive | Aromatic CH carbons at the meta positions. Equivalent by symmetry. |
| C2 | 48 - 55 | CH | Positive | Positive | Aliphatic CH carbon attached to the highly electronegative bromine atom, resulting in a downfield shift.[12] |
| C3 | 20 - 25 | CH₃ | Absent | Positive | Aliphatic methyl carbon. |
| C12, C13 | 17 - 20 | CH₃ | Absent | Positive | Equivalent methyl carbons attached to the aromatic ring. |
Advanced 2D NMR: COSY
To confirm the proton-proton coupling relationships, a 2D COSY (Correlation Spectroscopy) experiment can be performed.[13][14] This experiment generates a 2D map where off-diagonal peaks (cross-peaks) indicate which protons are coupled to each other.[15]
Expected COSY Correlations:
-
A strong cross-peak between the signal for H-C2 (~4.6 ppm) and H-C3 (~1.9 ppm), confirming the coupling within the 2-bromopropanyl moiety.
-
A cross-peak between the signals for H-C8/H-C10 (~7.1 ppm) and H-C9 (~7.1 ppm), confirming the coupling network within the aromatic ring.
Conclusion
This application note details a robust and reliable methodology for the complete structural characterization of this compound using a suite of NMR experiments. By systematically analyzing the ¹H, ¹³C, and DEPT spectra, one can confidently assign all proton and carbon signals, verifying the molecular structure and assessing sample purity. The predicted chemical shifts and coupling patterns provide a validated reference for researchers working with this compound and similar molecular scaffolds.
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DEPT ¹³C NMR Spectroscopy . (2024). Chemistry LibreTexts. [Link]
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NMR Sample Preparation . (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]
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Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) . (n.d.). CEITEC. [Link]
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NMR Sample Requirements and Preparation . (n.d.). University of Colorado Boulder, Department of Chemistry and Biochemistry. [Link]
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Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) . (2024). JoVE. [Link]
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1H-1H COSY & TOCSY two- dimensional NMR spectroscopy . (n.d.). Oxford Instruments Magnetic Resonance. [Link]
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NMR Sample Preparation . (n.d.). University of Ottawa. [Link]
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NMR Sample Preparation: The Complete Guide . (n.d.). Organomation. [Link]
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2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins . (2015). PubMed Central, National Institutes of Health. [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy . (n.d.). Wikipedia. [Link]
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13C NMR Chemical Shift . (n.d.). Oregon State University. [Link]
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Application Notes and Protocols for 2-bromo-N-(2,6-dimethylphenyl)propanamide
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
Author: Gemini Senior Application Scientist
**Abstract
This document provides a detailed guide for the safe handling, storage, and disposal of 2-bromo-N-(2,6-dimethylphenyl)propanamide (CAS No. 41708-73-0).[1] Due to the limited availability of specific safety and toxicological data for this compound, this guide synthesizes information from structurally related chemicals to establish a conservative and robust safety protocol. The core principle of these guidelines is to treat this compound as a potentially hazardous substance, warranting stringent safety measures. These protocols are designed for researchers, scientists, and drug development professionals.
Introduction: Understanding the Compound
This compound is a chemical compound with potential applications in organic synthesis and pharmaceutical research.[2] Its structure, featuring a brominated propanamide moiety attached to a dimethylphenyl group, suggests it may be a versatile synthetic intermediate. The presence of an amide group and a bromine atom indicates potential bioactivity.[2] However, these same functional groups necessitate careful handling due to potential reactivity and toxicity.
Key Structural Features:
-
Amide Group (-CONH-): Common in pharmaceuticals for its stability and ability to form hydrogen bonds.[2]
-
Alpha-Bromo Amide: The bromine atom is a good leaving group, making the compound reactive in nucleophilic substitution reactions.[2] This reactivity is valuable for synthesis but also indicates potential for reaction with biological macromolecules.
-
Dimethylphenyl Group: The aromatic ring influences the compound's solubility and metabolic profile.
Given the lack of specific toxicological data, a precautionary approach is essential. The guidance provided herein is based on the safety profiles of analogous compounds containing bromo-amide and aromatic functionalities.
Hazard Assessment and GHS Classification (Inferred)
While a specific Globally Harmonized System (GHS) classification for this compound is not available, an inferred classification can be derived from similar compounds. Structurally related brominated amides are often classified with the following hazards.[3][4]
| Hazard Category (Inferred) | Hazard Statement (Inferred) | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |
Causality Behind Inferred Hazards:
-
Acute Oral Toxicity: Many organic halides and amides exhibit some level of oral toxicity.
-
Skin and Eye Irritation: The reactivity of the alpha-bromo group can lead to irritation upon contact with skin and mucous membranes.
-
Respiratory Irritation: Fine powders or aerosols of the compound can irritate the respiratory tract if inhaled.[4]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and personal protective equipment, is mandatory when handling this compound.
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are critical in case of accidental exposure.[7]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:[8]
-
Eye and Face Protection: Chemical safety goggles with side shields or a face shield are essential to protect against splashes and airborne particles.[5]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[5] Gloves should be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should also be worn.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is necessary.[9]
Caption: Mandatory PPE for different handling scenarios.
Safe Handling and Experimental Protocols
Adherence to strict handling protocols is crucial to minimize exposure and ensure a safe working environment.
General Handling Precautions
-
Avoid contact with skin, eyes, and clothing.[6]
-
Avoid inhalation of dust or aerosols.[6]
-
Wash hands thoroughly after handling.[7]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Use non-sparking tools and prevent electrostatic discharge.[6]
Protocol for Weighing and Preparing Solutions
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and all necessary PPE is donned.
-
Weighing:
-
Place a tared weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Avoid generating dust. If any material is spilled, clean it up immediately following the spill cleanup protocol.
-
-
Solution Preparation:
-
Place a suitable container (e.g., flask or beaker) with a stir bar in the fume hood.
-
Add the desired solvent to the container.
-
Slowly add the weighed compound to the solvent while stirring to facilitate dissolution.
-
Rinse the weigh boat with a small amount of solvent and add it to the bulk solution to ensure a complete transfer.
-
Seal the container immediately after preparation.
-
Storage and Stability
Proper storage is essential to maintain the integrity of this compound and prevent the formation of hazardous degradation products.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[7] Refrigeration may be advisable for long-term storage. | To minimize thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | To prevent oxidative degradation. |
| Container | Keep in a tightly sealed, opaque container.[10] | To protect from moisture and light, which can accelerate degradation.[10] |
| Incompatible Materials | Store away from strong oxidizing agents and strong bases.[9] | The compound can react with these substances, potentially leading to decomposition or hazardous reactions.[10] |
| Location | Store in a well-ventilated, designated chemical storage area.[7] | To ensure proper ventilation and prevent accidental exposure. |
Monitoring for Decomposition: Changes in physical appearance, such as discoloration or clumping, may indicate decomposition.[10] For critical applications, analytical techniques like NMR or HPLC can be used to confirm the purity of the compound before use, especially after prolonged storage.[10]
Spill and Exposure Procedures
Prompt and appropriate action is critical in the event of a spill or exposure.
Spill Cleanup Protocol
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify colleagues and the laboratory supervisor.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, gently cover the material with an absorbent, inert material (e.g., vermiculite or sand) to avoid generating dust. For liquid spills, use an appropriate absorbent.
-
Cleanup: Carefully sweep or scoop the contained material into a labeled, sealable container for hazardous waste disposal.[9]
-
Decontamination: Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.[11]
First Aid Measures (Based on Analogous Compounds)
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
Caption: Emergency response workflow for spills and exposures.
Waste Disposal
All waste containing this compound, including unused product, contaminated materials, and solutions, must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, properly labeled, and sealed container.[5] Due to the bromine content, this waste should be classified as halogenated organic waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Do not dispose of this chemical down the drain or in regular trash.[5]
Conclusion
While this compound is a potentially valuable compound for research and development, the lack of specific safety data necessitates a highly cautious approach. By following the comprehensive protocols outlined in this guide, which are based on the known hazards of structurally similar chemicals, researchers can handle this compound in a manner that prioritizes personal safety and environmental responsibility. A thorough risk assessment should always be conducted before commencing any new experimental work with this compound.
References
- Vulcanchem. 2-bromo-N-(2,6-diethylphenyl)propanamide.
- Benchchem. Storage and Handling of 2-Bromo-2-methylpropan-1-amine hydrobromide.
- Echemi. 2-Bromo-N-(3-methylphenyl)propanamide Safety Data Sheets.
- PubChem. 2-bromo-N-methylpropanamide.
- Fisher Scientific. SAFETY DATA SHEET (2-Bromo-2-methylpropane).
- Santa Cruz Biotechnology. This compound.
- Fisher Scientific. SAFETY DATA SHEET (Phenol, 4-bromo-2,6-dimethyl-).
- Fisher Scientific. SAFETY DATA SHEET (1-Bromo-3-phenylpropane).
- Fisher Scientific. SAFETY DATA SHEET (Propane, 1-bromo-2,2-dimethyl-).
- PubChem. 2-Bromo-N-(2-methylphenyl)propanamide.
- Combi-Blocks. Safety Data Sheet (2-Bromo-N-isopropylacetamide).
- Benchchem. An In-depth Technical Guide to the Safe Handling of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one.
- PPG. SAFETY DATA SHEET.
- Sigma-Aldrich. Safety Data Sheet (1-Bromo-2,2-dimethylpropane).
- ChemScene. Safety Data Sheet.
- GlobalChemMall. This compound.
- ChemicalBook. This compound.
- 2-Bromo-2-Methylpropane - SAFETY DATA SHEET.
- Benchchem. Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde.
- Benchchem. 2-Bromoacetamide synthesis and purification methods.
- Santa Cruz Biotechnology. 2-Bromo-N-(2-ethylphenyl)propanamide.
- ChemicalBook. 2-bromo-N-(2,4-dimethylphenyl)propanamide.
- PubChem. N-(2,6-dimethylphenyl)-3-(propylamino)propanamide.
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- 2. 2-bromo-N-(2,6-diethylphenyl)propanamide () for sale [vulcanchem.com]
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The Strategic Utility of 2-bromo-N-(2,6-dimethylphenyl)propanamide in the Synthesis of Novel Bioactive Molecules: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of 2-bromo-N-(2,6-dimethylphenyl)propanamide as a pivotal intermediate in the synthesis of novel bioactive molecules. We will delve into the chemical properties and reactivity that make this compound a versatile building block in medicinal chemistry. The primary focus will be on its application in the synthesis of local anesthetics and the potential for creating novel anticonvulsant agents. Detailed, step-by-step protocols, causality-driven experimental choices, and safety considerations are provided to guide researchers, scientists, and drug development professionals in leveraging this compound for the discovery of new therapeutic agents.
Introduction: The Significance of a Versatile Brominated Amide
In the landscape of drug discovery and development, the identification of versatile chemical scaffolds and intermediates is paramount. This compound, a brominated amide, has emerged as a compound of significant interest.[1] Its structure, featuring a reactive bromine atom alpha to an amide carbonyl group, presents a prime opportunity for nucleophilic substitution reactions. This inherent reactivity allows for the facile introduction of diverse functionalities, making it a valuable precursor for a range of biologically active molecules.[1]
The 2,6-dimethylphenyl (xylidide) moiety is a common feature in many local anesthetics, contributing to their stability and efficacy.[2] Therefore, this compound serves as a key building block in the synthesis of this important class of drugs. Furthermore, the broader class of α-bromo amides are being investigated for their potential in developing novel therapeutics, including anticonvulsants.
This guide will provide a comprehensive overview of the applications of this compound, complete with detailed protocols and the scientific rationale behind the synthetic strategies.
Chemical Properties and Reactivity
The synthetic utility of this compound is primarily dictated by the presence of the bromine atom on the carbon adjacent to the amide carbonyl. This α-bromo position is highly susceptible to nucleophilic attack, making the bromine an excellent leaving group in SN2 reactions.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄BrNO | [3][4] |
| Molecular Weight | 256.14 g/mol | [3][4] |
| CAS Number | 41708-73-0 | [3] |
The electrophilic nature of the α-carbon is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. This facilitates the displacement of the bromide ion by a wide range of nucleophiles, including primary and secondary amines, thiols, and alkoxides.
Synthesis of Novel Bioactive Molecules: Detailed Protocols
General Nucleophilic Substitution: A Versatile Workflow
The core reaction involving this compound is nucleophilic substitution. The following diagram illustrates the general workflow for the synthesis of a diverse library of compounds.
Caption: General workflow for nucleophilic substitution reactions.
Protocol 1: Synthesis of a Ropivacaine Analog - A Case Study in Local Anesthetic Development
Ropivacaine is a widely used local anesthetic. While its synthesis typically follows a specific pathway, we can adapt the principles of N-alkylation to demonstrate how this compound can be used to create structurally similar, potentially bioactive molecules. In this hypothetical protocol, we will synthesize N-(2,6-dimethylphenyl)-2-(piperidin-1-yl)propanamide, an analog of Ropivacaine.
Reaction Scheme:
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 39.0 mmol).
-
Addition of Reagents: Add anhydrous potassium carbonate (10.8 g, 78.0 mmol) and anhydrous acetonitrile (100 mL).
-
Nucleophile Addition: To the stirring suspension, add piperidine (4.6 mL, 46.8 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-(2,6-dimethylphenyl)-2-(piperidin-1-yl)propanamide.
Expected Outcome:
| Compound | Yield | Purity (by HPLC) |
| N-(2,6-dimethylphenyl)-2-(piperidin-1-yl)propanamide | 75-85% | >98% |
Rationale for Experimental Choices:
-
Solvent: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions. It effectively dissolves the reactants while not interfering with the reaction.
-
Base: Potassium carbonate is a mild inorganic base used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the piperidine nucleophile, which would render it unreactive.
-
Excess Nucleophile: A slight excess of piperidine is used to ensure the complete consumption of the starting material.
-
Heating: Heating the reaction mixture increases the rate of the reaction, allowing it to proceed to completion in a reasonable timeframe.
Protocol 2: Synthesis of a Novel α-Aminopropanamide for Anticonvulsant Screening
The α-aminoamide scaffold is present in several known anticonvulsant drugs. This protocol outlines the synthesis of N-(2,6-dimethylphenyl)-2-(benzylamino)propanamide, a novel compound for evaluation as a potential anticonvulsant.
Reaction Scheme:
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve this compound (5.0 g, 19.5 mmol) in anhydrous DMF (40 mL).
-
Base Addition: Add triethylamine (5.4 mL, 39.0 mmol) to the solution.
-
Nucleophile Addition: Slowly add benzylamine (2.3 mL, 21.5 mmol) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing deionized water (150 mL).
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired N-(2,6-dimethylphenyl)-2-(benzylamino)propanamide.
Expected Outcome:
| Compound | Yield | Purity (by ¹H NMR) |
| N-(2,6-dimethylphenyl)-2-(benzylamino)propanamide | 60-75% | >95% |
Rationale for Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions involving amines.
-
Base: Triethylamine is an organic base that is soluble in the reaction mixture and effectively scavenges the HBr byproduct.
-
Room Temperature Reaction: This reaction can often proceed at room temperature, which can be advantageous in preventing side reactions that may occur at elevated temperatures.
Safety and Handling
As with all laboratory procedures, proper safety precautions must be taken when handling this compound and the associated reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[5][6] In case of contact, rinse immediately with plenty of water.[5][6]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Hazard Identification:
| Compound | Hazards |
| This compound | May be harmful if swallowed. Causes skin and eye irritation.[5][6] |
| Piperidine | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. |
| Benzylamine | Combustible liquid. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. |
| Acetonitrile | Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. |
| Dimethylformamide (DMF) | Flammable liquid and vapor. Harmful if inhaled or in contact with skin. Causes serious eye irritation. May damage the unborn child. |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel bioactive molecules. Its reactivity allows for the straightforward introduction of a wide array of functional groups, enabling the creation of diverse chemical libraries for drug discovery. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this compound in the development of new local anesthetics, anticonvulsants, and other therapeutic agents. By understanding the underlying chemical principles and adhering to safe laboratory practices, scientists can effectively utilize this compound to advance their research and contribute to the discovery of the next generation of medicines.
References
-
Pharmacy Study Material. (2017, May 13). Local Anaesthetics Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-N-(2-methylphenyl)propanamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N-methylpropanamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-bromo-3-fluoro-2,6-dimethylphenyl)propanamide. Retrieved from [Link]
-
PubMed Central. (2019, December 13). Synthesis and biological activities of local anesthetics. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
PubMed. (1992, July). [Local anesthetics. 99. Synthesis and local anesthetic actions of alkoxyphenylcarbamates]. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-N,N-dimethylpropanamide. Retrieved from [Link]
-
PubMed Central. (n.d.). Local Anesthetics: Review of Pharmacological Considerations. Retrieved from [Link]
-
PubMed Central. (2024, September 14). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis and evaluation of novel hydroxyamides as orally available anticonvulsants. Retrieved from [Link]
Sources
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- 2. Design, synthesis and evaluation of novel hydroxyamides as orally available anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103086954A - Method for preparing ropivacaine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-bromo-N-(2,6-dimethylphenyl)propanamide
Welcome to the technical support center for the synthesis of 2-bromo-N-(2,6-dimethylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this specific amide bond formation. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common questions and initial hurdles faced during the synthesis of this compound.
1. What is the most common synthetic route for this compound?
The most prevalent and direct method is the nucleophilic acyl substitution reaction between 2,6-dimethylaniline and an activated 2-bromopropanoic acid derivative, typically 2-bromopropionyl chloride or 2-bromopropionyl bromide. This reaction is a classic example of amide bond formation.[1]
2. Why am I experiencing a very low yield in my reaction?
Low yields in this synthesis are frequently attributed to several factors:
-
Steric Hindrance: The two methyl groups on the 2 and 6 positions of the aniline ring create significant steric hindrance around the nucleophilic nitrogen atom.[2] This bulkiness can dramatically slow down the rate of acylation compared to unhindered anilines.[2][3]
-
Incomplete Reaction: Due to the steric hindrance, the reaction may require more forcing conditions (e.g., elevated temperatures, longer reaction times) to proceed to completion.
-
Amine Basicity: 2,6-dimethylaniline is a relatively weak base, and its nucleophilicity is further diminished by the bulky ortho substituents.[2]
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Inadequate Purification: The product may be lost during workup and purification steps if the procedure is not optimized.
3. What is the role of a base in this reaction, and which one should I choose?
The acylation reaction generates one equivalent of a strong acid (HCl or HBr) as a byproduct. This acid will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Therefore, a base is essential to neutralize this acid.[4][]
-
Common Choices: Non-nucleophilic organic bases like triethylamine (TEA) or pyridine are frequently used.[4][] Inorganic bases such as sodium carbonate or potassium carbonate can also be employed and are sometimes noted to result in a cleaner reaction.[]
-
Consideration: The chosen base should be strong enough to neutralize the generated acid but not so strong as to promote unwanted side reactions.
4. Can I use 2-bromopropanoic acid directly with a coupling agent instead of the acyl halide?
Yes, this is a viable alternative. Using 2-bromopropanoic acid with a peptide coupling reagent (e.g., DCC, EDC, HATU) is a common strategy for amide bond formation, especially when trying to avoid the often harsh conditions of acyl halide synthesis and use.[][6] However, this method also has its own set of optimization parameters, including the choice of coupling agent and the potential for side reactions.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Troubleshooting Scenario 1: Low or No Product Formation
Observed Problem: TLC or LC-MS analysis shows a significant amount of unreacted 2,6-dimethylaniline and no, or very little, product formation.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently Reactive Acylating Agent | 2-bromopropionyl chloride is generally more reactive than 2-bromopropionyl bromide. | Consider using 2-bromopropionyl chloride if you are currently using the bromide. |
| Steric Hindrance Inhibiting Reaction | The bulky methyl groups on the aniline are preventing the nucleophilic attack on the acyl halide. | Increase the reaction temperature. Refluxing in a suitable solvent like toluene or dichloromethane can often provide the necessary energy to overcome the activation barrier.[7] |
| Inadequate Base | The generated HCl/HBr is protonating the aniline, effectively stopping the reaction. | Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is present. For challenging reactions, a slight excess (1.1-1.2 equivalents) of the base can be beneficial. |
| Short Reaction Time | Sterically hindered reactions are often slow. | Increase the reaction time significantly. Monitor the reaction progress by TLC or LC-MS over an extended period (e.g., 12-24 hours). |
Experimental Protocol: Optimizing for Low Reactivity
-
To a solution of 2,6-dimethylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene, add a solution of 2-bromopropionyl chloride (1.1 eq) in anhydrous toluene dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC every 4 hours.
-
Once the starting aniline is consumed, cool the reaction to room temperature.
-
Proceed with the aqueous workup as described in the purification section.
Troubleshooting Scenario 2: Formation of Multiple Byproducts
Observed Problem: The crude reaction mixture shows multiple spots on TLC or peaks in LC-MS in addition to the desired product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Over-acylation (Diacylation) | Although less common with sterically hindered anilines, it's a possibility if the reaction conditions are too harsh or there's a large excess of the acylating agent. | Use a controlled stoichiometry of the acylating agent (1.05-1.1 equivalents). Add the acylating agent slowly and at a low temperature to control the exotherm. |
| Ring Bromination | While less likely under these conditions, free bromine in the acyl bromide could potentially lead to electrophilic aromatic substitution on the electron-rich aniline ring. | Ensure the purity of the 2-bromopropionyl halide. If necessary, purify it by distillation before use. |
| Hydrolysis of Acyl Halide | The presence of water in the reaction mixture will hydrolyze the acyl halide to 2-bromopropanoic acid, which will not react under these conditions. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Workflow for Minimizing Byproduct Formation
Caption: Workflow for minimizing byproduct formation in the synthesis.
III. Purification Strategies
The purification of this compound is crucial for obtaining a high-purity final product.
1. Aqueous Workup:
-
After the reaction is complete, the mixture is typically washed with a dilute acid (e.g., 1M HCl) to remove any unreacted 2,6-dimethylaniline and the base (e.g., triethylamine hydrochloride).
-
This is followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any unreacted 2-bromopropanoic acid (from hydrolysis of the acyl halide).[7]
-
A final wash with brine helps to remove any remaining water from the organic layer.[6]
2. Recrystallization:
-
Recrystallization is an effective method for purifying the crude product.[8]
-
A suitable solvent system needs to be determined empirically, but mixtures of ethyl acetate and hexanes are often a good starting point for N-substituted amides.[7] The goal is to find a solvent system where the product is soluble at high temperatures and insoluble at low temperatures, while the impurities remain soluble at all temperatures.
3. Column Chromatography:
-
If recrystallization does not provide the desired purity, flash column chromatography on silica gel is a reliable alternative.[7]
-
A gradient of ethyl acetate in hexanes is a common eluent system for this type of compound. The optimal gradient should be determined by TLC analysis.
Purification Workflow Diagram
Caption: A typical purification workflow for this compound.
IV. Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis.
Reaction Mechanism: Acylation of 2,6-Dimethylaniline
The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline attacks the electrophilic carbonyl carbon of the 2-bromopropionyl chloride.
-
Tetrahedral Intermediate: This forms a tetrahedral intermediate.
-
Leaving Group Departure: The carbonyl group reforms, and the chloride ion is expelled as a leaving group.
-
Deprotonation: The added base (e.g., triethylamine) removes the proton from the nitrogen atom, yielding the final amide product and the hydrochloride salt of the base.
Diagram of the Reaction Mechanism
Caption: The mechanism of acylation of 2,6-dimethylaniline.
By understanding these common issues, implementing the suggested troubleshooting steps, and applying the provided protocols, researchers can significantly improve the yield and purity of their this compound synthesis.
V. References
-
Acetylation of Aniline (Experiment). (2021, August 16). Chemistry LibreTexts. [Link]
-
NCERT. (n.d.). Amines. In Chemistry Part II (pp. 385-410). National Council of Educational Research and Training. [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. [Link]
-
Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine. (n.d.). SFA ScholarWorks. [Link]
-
Clark, J. (2015, January). The preparation of amides. Chemguide. [Link]
-
Google Patents. (n.d.). Synthesis method of tocainide drug intermediate alpha-bromopropionyl-2,6-dimethylaniline.
-
Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity?[Link]
-
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. [Link]
-
Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023, April 28). Digital Commons@Georgia Southern. [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work?[Link]
-
PrepChem. (n.d.). Synthesis of 1,2-bis(2',6'-dimethylphenyl-amino)-propane. [Link]
-
ResearchGate. (2025, November 17). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]
-
ResearchGate. (n.d.). Mechanism of aniline acetylation reaction (Koreeda, 2011). [Link]
-
ResearchGate. (2025, August 6). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in N-acylation of 2,6-Dimethylaniline
Welcome to the technical support center dedicated to resolving challenges in the N-acylation of 2,6-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties with this sterically hindered transformation. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my N-acylation of 2,6-dimethylaniline resulting in low to no product yield?
Answer:
Low conversion is the most prevalent issue in the N-acylation of 2,6-dimethylaniline and is primarily attributed to the significant steric hindrance posed by the two ortho-methyl groups.[1][2] These groups physically obstruct the nitrogen's lone pair of electrons, impeding its nucleophilic attack on the acylating agent.[2] The presence of two methyl groups drastically decreases the reaction rate compared to aniline or even 2-methylaniline.[2]
Several factors can exacerbate this issue:
-
Insufficiently Reactive Acylating Agent: Standard reagents like acetic anhydride may lack the reactivity to overcome the steric barrier. More potent agents such as acetyl chloride are often necessary.[3]
-
Suboptimal Reaction Conditions: Room temperature reactions are frequently too slow. Elevated temperatures or microwave irradiation can provide the necessary energy to overcome the activation barrier.[3]
-
Absence of a Catalyst: For particularly stubborn acylations, a catalyst is often indispensable. Lewis acids can activate the acylating agent, rendering it more electrophilic and susceptible to attack by the hindered amine.[3]
-
Inappropriate Base: The choice of base is critical. It must be strong enough to neutralize the acid byproduct (like HCl from acyl chlorides) without reacting with the acylating agent or causing unwanted side reactions.[][5]
Question 2: I'm using acetyl chloride, but my yields are still poor and I'm observing significant side products. What's going wrong?
Answer:
While acetyl chloride is more reactive than acetic anhydride, its high reactivity can be a double-edged sword, leading to side reactions if not properly controlled. The primary side product is often the hydrochloride salt of the starting aniline, which is unreactive towards further acylation.[5]
Troubleshooting Strategies:
-
Choice of Base and Stoichiometry: The base is crucial for scavenging the HCl generated during the reaction.[][5]
-
Inorganic Bases: Aqueous bases like NaOH or K₂CO₃ can be used in a biphasic system, known as Schotten-Baumann conditions.[5][6][7] This method is effective at neutralizing HCl as it forms.
-
Organic Bases: Tertiary amines like triethylamine or pyridine are commonly used in organic solvents.[] Ensure at least one equivalent of the base is used to neutralize the HCl. An excess may be beneficial.
-
Proton Sponge: For highly sensitive reactions, a non-nucleophilic, sterically hindered base like Proton-Sponge® can be effective.
-
-
Slow Addition at Low Temperature: Add the acetyl chloride dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side product formation.[]
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable.[8]
Question 3: Can I use a catalyst to improve my reaction? If so, which one should I choose?
Answer:
Yes, catalysis can be highly effective. The goal is to increase the electrophilicity of the acylating agent.
-
Lewis Acids: Catalysts like zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), or scandium(III) triflate (Sc(OTf)₃) can coordinate to the carbonyl oxygen of the acylating agent, making the carbonyl carbon more susceptible to nucleophilic attack.[3]
-
4-Dimethylaminopyridine (DMAP): DMAP is an excellent nucleophilic catalyst, particularly for less reactive acylating agents like acetic anhydride.[9] It reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate.
Below is a diagram illustrating the catalytic cycle of DMAP in an acylation reaction.
Caption: Catalytic cycle of DMAP in N-acylation.
Question 4: Are there alternative acylation methods for highly hindered anilines like 2,6-dimethylaniline?
Answer:
Yes, when traditional methods fail, several alternative strategies can be employed for the synthesis of sterically hindered amides.[10][11]
-
Coupling Reagents: Peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU can be used to form the amide bond from a carboxylic acid and the aniline. These reagents activate the carboxylic acid to facilitate the reaction.
-
Use of Isocyanates: The reaction of a Grignard reagent with an isocyanate offers a robust method for forming highly hindered amides.[10][11][12] This approach circumvents the direct acylation of the hindered amine.
-
Transamidation: In some cases, reacting the amine with a primary amide at high temperatures, sometimes with a catalyst, can lead to the desired product through transamidation.[13]
Experimental Protocols
Protocol 1: Optimized N-Acetylation using Acetyl Chloride and an Organic Base
This protocol is a standard approach for the N-acetylation of 2,6-dimethylaniline.
Materials:
-
2,6-Dimethylaniline
-
Acetyl Chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,6-dimethylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Schotten-Baumann N-Benzoylation
This method utilizes a biphasic system and is particularly useful for benzoylation.
Materials:
-
2,6-Dimethylaniline
-
Benzoyl Chloride
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2,6-dimethylaniline (1.0 eq.) in DCM in a flask.
-
Add 10% aqueous NaOH solution (2.0 eq.).
-
Stir the biphasic mixture vigorously.
-
Slowly add benzoyl chloride (1.1 eq.) to the mixture.
-
Continue vigorous stirring at room temperature for 1-2 hours. Monitor by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting amide as needed.
The following diagram outlines the general workflow for a typical N-acylation experiment.
Caption: General experimental workflow for N-acylation.
Data Summary
The success of the N-acylation of substituted anilines is highly dependent on the steric bulk of the ortho substituents. The following table provides a qualitative comparison of relative reaction rates.
| Aniline Derivative | Substituents (R) | Relative Rate Constant (k_rel) | Observations |
| Aniline | H | 1 | Serves as the unhindered baseline for comparison.[2] |
| 2-Methylaniline | CH₃ | ~0.1 | A single methyl group causes a significant rate reduction.[2] |
| 2,6-Dimethylaniline | CH₃, CH₃ | ~0.001 | Two methyl groups drastically decrease reactivity.[1][2] |
| 2,6-Diisopropylaniline | CH(CH₃)₂ | ~0.00001 (Est.) | The bulky isopropyl groups lead to extremely low reactivity.[1] |
Table 1: The impact of steric hindrance on the rate of N-acylation. The data highlights the dramatic decrease in reaction rate with increasing steric bulk at the ortho positions.[1][2]
Mechanistic Insights
The N-acylation of an amine is a classic example of nucleophilic acyl substitution. The reaction proceeds through a tetrahedral intermediate.
Caption: General mechanism of nucleophilic acyl substitution for N-acylation.
For sterically hindered anilines like 2,6-dimethylaniline, the initial nucleophilic attack (Step 1) is the rate-determining step due to the steric shielding of the nitrogen lone pair.
References
- Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide - Queen's University Belfast.
- Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 2,6-Dibromo-3,4,5-trimethylaniline - Benchchem.
- The Synthesis of Sterically Hindered Amides - CHIMIA.
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 - ChemicalBook.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences.
- The Synthesis of Sterically Hindered Amides - PubMed.
- A Technical Guide to the Steric Hindrance Effects of 2,6-Diisopropylaniline - Benchchem.
- The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis - Benchchem.
- Schotten–Baumann reaction - Grokipedia.
- Schotten-Baumann Reaction - Organic Chemistry Portal.
- Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) - NIH.
- The Synthesis of Sterically Hindered Amides - ResearchGate.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH.
- O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2).
- 2,6-Dimethylacetanilide 97 2198-53-0 - Sigma-Aldrich.
- Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology - PubMed.
- Schotten-Baumann Reaction - J&K Scientific LLC.
- Schotten-Baumann Reaction.
- Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines - Benchchem.
- Schotten–Baumann reaction - Wikipedia.
- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents - Der Pharma Chemica.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chimia.ch [chimia.ch]
- 11. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
optimizing reaction temperature for "2-bromo-N-(2,6-dimethylphenyl)propanamide" formation
Welcome to the technical support center for the synthesis of 2-bromo-N-(2,6-dimethylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this specific amide formation. The following question-and-answer format addresses common challenges and provides insights into optimizing reaction parameters, with a special focus on the critical role of temperature.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this acylation reaction can stem from several factors. Here's a checklist of common culprits:
-
Purity of Starting Materials: Ensure the 2,6-dimethylaniline is free from other isomeric xylidines and that the 2-bromopropionyl bromide has not hydrolyzed. The acyl bromide is highly reactive and sensitive to moisture.
-
Inadequate Temperature Control: This is one of the most critical parameters. High temperatures can lead to side reactions, including potential elimination or further reactions involving the bromine atom. A low temperature, typically between 0°C and room temperature, is recommended to start.
-
Stoichiometry: A slight excess of the amine (2,6-dimethylaniline) can sometimes be used to ensure the complete consumption of the more valuable acyl bromide. However, this can complicate purification. Accurate molar ratios are crucial.
-
Presence of Moisture: The reaction is sensitive to water, which will hydrolyze the 2-bromopropionyl bromide to 2-bromopropionic acid, which is much less reactive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A2: The formation of multiple products is a common issue. Here are the likely side products and their causes:
-
Unreacted Starting Materials: This is the most straightforward explanation. If the reaction has not gone to completion, you will see spots corresponding to 2,6-dimethylaniline and potentially a hydrolyzed form of the acyl bromide.
-
Diacylated Product: While sterically hindered, it is possible for the secondary amine of the initial product to be acylated again, though this is generally unfavorable.
-
Hydrolyzed Acyl Bromide: As mentioned, 2-bromopropionyl bromide can react with trace moisture to form 2-bromopropionic acid.
-
Products of Side Reactions at Elevated Temperatures: Higher temperatures can promote elimination reactions or other undesired pathways.[1]
Q3: How critical is the reaction temperature, and what is the recommended range?
A3: Reaction temperature is a critical parameter for controlling the selectivity and yield of this synthesis.[1]
-
Mechanism and Temperature: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of 2,6-dimethylaniline attacks the electrophilic carbonyl carbon of 2-bromopropionyl bromide.
-
Recommended Temperature Range: It is advisable to start the reaction at a low temperature, such as 0°C, by cooling the reaction vessel in an ice bath. The 2-bromopropionyl bromide should be added dropwise to the solution of 2,6-dimethylaniline to control the initial exotherm of the reaction. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for several hours. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.
-
Rationale for Low Temperature:
-
Minimizing Side Reactions: Lower temperatures suppress potential side reactions.
-
Controlling Exotherm: The reaction is exothermic, and a controlled, slow addition at low temperature prevents a rapid temperature increase that could lead to byproducts.
-
Q4: What is the best method for purifying the crude product?
A4: Purification of the crude this compound is typically achieved through recrystallization or column chromatography.
-
Recrystallization: This is often the most efficient method if the crude product is relatively clean. A suitable solvent system would be a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, isopropanol) and a non-polar solvent in which it is less soluble at low temperatures (e.g., hexanes, water). The choice of solvent will need to be determined empirically.
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is a reliable alternative. A common eluent system would be a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the TLC analysis of the crude mixture.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed methodology for the synthesis, with an emphasis on temperature control.
Materials and Reagents:
-
2,6-Dimethylaniline (2,6-xylidine)[2]
-
2-Bromopropionyl bromide
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (Et3N) or another non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,6-dimethylaniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane. The triethylamine acts as a scavenger for the HBr byproduct.
-
Cooling: Cool the stirred solution to 0°C using an ice bath.
-
Addition of Acyl Bromide: Add 2-bromopropionyl bromide (1.05 eq.), dissolved in a small amount of anhydrous dichloromethane, dropwise to the cooled solution over 20-30 minutes. It is crucial to maintain the temperature below 5°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TCM).
-
Workup:
-
Once the reaction is complete, quench by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
-
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Reactant Ratio | 1.0 eq. 2,6-dimethylaniline | Ensures complete reaction of the amine. |
| 1.05 eq. 2-bromopropionyl bromide | Slight excess of the acylating agent. | |
| 1.1 eq. Triethylamine | Scavenges HBr byproduct. | |
| Solvent | Anhydrous Dichloromethane | Aprotic and unreactive towards the reactants. |
| Initial Temperature | 0°C | Controls initial exotherm and minimizes side reactions. |
| Reaction Temperature | 0°C to Room Temperature | Allows for a controlled reaction rate. |
| Reaction Time | 2-4 hours (TLC monitored) | Ensures reaction goes to completion. |
| Purification Method | Recrystallization or Column Chromatography | To obtain a high-purity final product. |
Reaction Mechanism Overview
Sources
Technical Support Center: Purification of 2-bromo-N-(2,6-dimethylphenyl)propanamide
Welcome to the Technical Support Center for the purification of 2-bromo-N-(2,6-dimethylphenyl)propanamide (CAS 41708-73-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this key synthetic intermediate in high purity. Due to the limited availability of specific purification literature for this exact molecule, this guide synthesizes information from the purification of structurally analogous N-aryl-2-bromoamides and general principles of organic chemistry to provide a robust framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Based on the typical synthesis route, which involves the acylation of 2,6-dimethylaniline with 2-bromopropionyl halide, the common impurities include:
-
Unreacted Starting Materials: Residual 2,6-dimethylaniline and 2-bromopropionyl halide (or its hydrolyzed form, 2-bromopropionic acid).
-
Over-acylated or Di-acylated Products: Although less common with the sterically hindered 2,6-dimethylaniline, formation of di-acylated byproducts is a possibility.
-
Isomeric Impurities: Depending on the purity of the starting materials, isomeric impurities may be present.
-
Solvent Residues: Incomplete removal of reaction or extraction solvents.
-
Hydrolysis Product: The product itself can undergo hydrolysis to form 2-hydroxy-N-(2,6-dimethylphenyl)propanamide, particularly if exposed to moisture or basic conditions for extended periods.
Q2: My purified product is an oil, but I expected a solid. What should I do?
A2: The physical state of a compound can be influenced by residual solvents or the presence of impurities that depress the melting point. First, ensure all solvents are thoroughly removed under high vacuum. If it remains an oil, trituration with a non-polar solvent like hexanes or pentane can sometimes induce crystallization. If this fails, column chromatography is the recommended next step to remove impurities that may be preventing crystallization.
Q3: I am observing degradation of my compound during column chromatography on silica gel. What is happening and how can I prevent it?
A3: Alpha-bromo amides can be susceptible to degradation on silica gel, which is weakly acidic. The bromine atom at the alpha position makes the compound a good alkylating agent, and it can react with nucleophilic sites on the silica or with residual moisture. The amide bond itself can also be labile under acidic conditions.[1]
To mitigate this, you can:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a dilute solution of a tertiary amine, such as triethylamine (typically 1-2% in the column packing solvent), to neutralize acidic sites.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel.
-
Minimize Contact Time: Perform flash chromatography to reduce the time the compound spends on the column.
Q4: What is a good starting point for developing a recrystallization solvent system?
A4: For N-aryl amides, a good starting point is often a moderately polar solvent. For the closely related 2-bromo-N-phenylacetamide, recrystallization from ethyl acetate has been reported to be effective.[2] A solvent screen is always recommended. Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures with hexanes) at room temperature and at elevated temperatures. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Troubleshooting Guides
Problem 1: Low Purity After Recrystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| Oily precipitate forms instead of crystals ("oiling out"). | The compound's solubility in the chosen solvent is too high, even at low temperatures. The cooling rate is too fast. | - Add a small amount of a miscible anti-solvent (a solvent in which the compound is insoluble, e.g., hexanes) to the hot solution until it becomes slightly turbid, then reheat until clear before cooling. - Ensure slow cooling. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. |
| Significant amount of colored impurities remain in the crystals. | The impurities have similar solubility profiles to the product. The impurities are adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization. |
| Low recovery of the product. | The compound has significant solubility in the solvent even at low temperatures. Too much solvent was used. | - Place the filtrate in a freezer for an extended period to encourage further crystallization. - Reduce the volume of the filtrate by evaporation and attempt a second crystallization. - In the future, use the minimum amount of hot solvent required to dissolve the crude product. |
Problem 2: Poor Separation During Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Product co-elutes with an impurity. | The polarity of the mobile phase is too high. The chosen solvent system does not provide adequate selectivity. | - Decrease the polarity of the mobile phase. - Try a different solvent system. For example, if using hexanes/ethyl acetate, try dichloromethane/methanol or toluene/acetone. - Perform a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. |
| Product streaks on the TLC plate and column. | The compound is interacting too strongly with the stationary phase (e.g., due to acidity). The compound is not fully dissolved when loaded onto the column. | - Add a small amount of a modifier to the mobile phase, such as triethylamine (0.5-1%) to reduce tailing if the compound is basic in nature or if the silica is too acidic. - Ensure the crude product is fully dissolved in a minimum amount of the mobile phase before loading it onto the column. |
| No product elutes from the column. | The mobile phase is not polar enough. The product may have decomposed on the column. | - Gradually increase the polarity of the mobile phase. - If decomposition is suspected, analyze a small sample of the silica gel from the top of the column by TLC or LC-MS. Consider using a less reactive stationary phase like alumina. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and should be optimized for your specific crude material.
-
Solvent Selection:
-
Place a small amount of the crude this compound in several test tubes.
-
Add a small amount of a different solvent (e.g., ethyl acetate, isopropanol, toluene) to each test tube.
-
Observe the solubility at room temperature. A suitable solvent will not dissolve the compound well at this temperature.
-
Gently heat the test tubes. A good solvent will dissolve the compound completely upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a significant amount of crystals.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Purification by Column Chromatography
This protocol is a general method for purification using silica gel.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using different solvent systems (e.g., varying ratios of hexanes and ethyl acetate).
-
The ideal mobile phase will give a good separation of the product spot from impurity spots, with the product having an Rf value of approximately 0.2-0.4.
-
-
Column Preparation and Elution:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Begin eluting with the non-polar solvent, collecting fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting workflow for recrystallization.
Impurity Profile and Purification Strategy
Caption: Overview of potential impurities and corresponding purification strategies.
References
-
Fiveable. Alpha-Brominated Amide Definition. Fiveable. Available at: [Link]
Sources
Technical Support Center: Stability and Troubleshooting for 2-bromo-N-(2,6-dimethylphenyl)propanamide
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-bromo-N-(2,6-dimethylphenyl)propanamide. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this important synthetic intermediate. Our guidance is grounded in established principles of organic chemistry and draws parallels from the well-documented synthesis of related pharmaceutical compounds, such as Lidocaine.[1][2][3][4]
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during reactions involving this compound, particularly in nucleophilic substitution reactions.
Q1: My reaction is sluggish or incomplete, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?
A1: Low conversion in nucleophilic substitution reactions with this compound can often be attributed to several factors:
-
Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to displace the bromide efficiently.
-
Steric Hindrance: The two methyl groups on the phenyl ring create steric bulk, which can impede the approach of the nucleophile to the electrophilic carbon.
-
Inappropriate Solvent: The choice of solvent plays a critical role in reaction kinetics. For S_N2 reactions, a polar aprotic solvent is generally preferred.[5]
-
Low Reaction Temperature: The activation energy for the reaction may not be overcome at lower temperatures.
Troubleshooting Steps & Explanations:
| Corrective Action | Scientific Rationale |
| Increase Nucleophile Concentration | By Le Chatelier's principle, increasing the concentration of a reactant can drive the equilibrium towards the products. |
| Use a Stronger Nucleophile | If possible, switch to a more reactive nucleophile. For example, if using an amine, consider its pKa value as an indicator of its nucleophilicity. |
| Elevate the Reaction Temperature | Increasing the temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, thus accelerating the reaction rate. This is a common strategy in the synthesis of Lidocaine from a similar chloro-amide. |
| Optimize the Solvent System | For S_N2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of a salt but not the nucleophilic anion, thus enhancing its reactivity.[5] |
| Consider a Catalyst | In some cases, a phase-transfer catalyst can be employed to facilitate the reaction between a water-soluble nucleophile and an organic-soluble substrate. |
Q2: I am observing a significant amount of an impurity with a double bond in my product mixture. What is this side product and how can I minimize its formation?
A2: The impurity you are likely observing is the α,β-unsaturated amide, formed via an elimination reaction (E2 mechanism). This is a common competing pathway to nucleophilic substitution, especially under basic conditions.[6][7][8]
dot
Caption: Competition between substitution and elimination pathways.
Strategies to Favor Substitution over Elimination:
-
Choice of Base/Nucleophile: Use a nucleophile that is a weak base. For instance, primary and secondary amines are generally good nucleophiles and moderately basic. Strongly basic and sterically hindered bases (e.g., potassium tert-butoxide) will favor elimination.
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination, as elimination reactions often have a higher activation energy.
-
Solvent: Polar aprotic solvents are generally a good choice for S_N2 reactions.
Q3: My product is a mixture of stereoisomers, even though my starting material was enantiomerically pure. What is causing this loss of stereochemical integrity?
A3: The loss of stereochemical purity is likely due to epimerization at the α-carbon. This can be promoted by the presence of a base, which can deprotonate the α-hydrogen to form an enolate intermediate. Tautomerization of this planar enolate will lead to a racemic or diastereomeric mixture.[9][10]
dot
Caption: Simplified mechanism of base-catalyzed epimerization.
Mitigation Strategies:
-
Control of Basicity: Use the minimum amount of a non-hindered, weaker base necessary to neutralize any acid generated during the reaction. In the synthesis of Lidocaine, an excess of the amine nucleophile is often used to also act as the base.[3]
-
Temperature Control: Keep the reaction temperature as low as practically possible to disfavor the deprotonation event.
-
Reaction Time: Shorter reaction times can minimize the exposure of the product to basic conditions that can cause epimerization.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for this compound to prevent degradation?
A: Like many α-haloamides, this compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent hydrolysis and other degradation pathways. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. While amides are generally stable, the α-bromo group makes the compound susceptible to degradation.[11]
Q: Is this compound susceptible to hydrolysis?
A: Yes, the amide bond can be hydrolyzed under both acidic and basic conditions, although amides are generally more stable to hydrolysis than esters.[12] The presence of the α-bromo substituent can influence the rate of hydrolysis. For sensitive applications, it is crucial to use anhydrous solvents and reagents to minimize this side reaction.
Q: What are the expected impurities from the synthesis of this compound?
A: The synthesis of this compound, typically from 2-bromo-propanoyl halide and 2,6-dimethylaniline, can lead to several impurities:
-
Unreacted Starting Materials: Residual 2,6-dimethylaniline or the acylating agent.
-
Over-acylated Products: If the reaction conditions are not carefully controlled, di-acylation of the aniline nitrogen is a possibility, though sterically hindered.
-
Hydrolysis Products: α-hydroxy-N-(2,6-dimethylphenyl)propanamide if water is present.
Purification via recrystallization or column chromatography is generally effective in removing these impurities.[13][14]
Experimental Protocol: A Representative Nucleophilic Substitution
This protocol provides a general procedure for the reaction of this compound with a secondary amine, drawing parallels from the synthesis of Lidocaine.[1]
Objective: To synthesize N-(2,6-dimethylphenyl)-2-(diethylamino)propanamide.
Materials:
-
This compound
-
Diethylamine
-
Toluene (anhydrous)
-
3 M Hydrochloric acid
-
30% Potassium hydroxide solution
-
Anhydrous sodium sulfate
-
Pentane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in anhydrous toluene.
-
Add diethylamine (3 equivalents) to the suspension. The excess diethylamine acts as both the nucleophile and the base to neutralize the HBr formed.[3]
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. A precipitate of diethylammonium bromide will form.
-
Filter off the salt and wash the filtrate with water to remove excess diethylamine and the salt.
-
Extract the organic layer with 3 M HCl. The product will move to the aqueous layer as its hydrochloride salt.
-
Cool the acidic aqueous layer in an ice bath and add 30% KOH solution until the mixture is strongly basic. The free amine product will precipitate.
-
Extract the product with pentane.
-
Dry the combined pentane extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cerritos.edu [cerritos.edu]
- 3. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Substitution and Elimination Reactions - Chemistry Steps [chemistrysteps.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-bromo-N-(2,6-dimethylphenyl)propanamide
This guide serves as a comprehensive technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 2-bromo-N-(2,6-dimethylphenyl)propanamide (CAS 41708-73-0). We provide field-proven insights, detailed protocols, and robust troubleshooting frameworks to address common challenges encountered during scale-up and routine synthesis. Our focus is on ensuring scientific integrity, maximizing yield and purity, and maintaining a safe laboratory environment.
Synthesis Overview & Mechanism
The synthesis of this compound is most commonly achieved via a nucleophilic acyl substitution. The reaction involves the acylation of 2,6-dimethylaniline with 2-bromopropanoyl chloride. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as triethylamine, is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
The steric hindrance from the two methyl groups on the aniline ring necessitates careful control of reaction conditions to ensure efficient conversion while minimizing side reactions.
Experimental Protocol & Key Parameters
This section details a standard laboratory-scale protocol. For scale-up operations, process safety evaluations and optimization are mandatory.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Molar Equiv. | Notes |
| 2,6-Dimethylaniline | C₈H₁₁N | 121.18 | 1.0 | Ensure high purity; distillation may be required if discolored. |
| 2-Bromopropanoyl chloride | C₃H₄BrClO | 171.42 | 1.1 | Highly reactive and moisture-sensitive. Handle under inert gas. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.2 | Acts as an HCl scavenger. Must be dry. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Anhydrous, reaction-grade solvent. |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | - | For aqueous workup. |
| Brine | NaCl | 58.44 | - | For aqueous workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | MgSO₄ / Na₂SO₄ | 120.37 / 142.04 | - | For drying the organic phase. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (Argon or Nitrogen), add 2,6-dimethylaniline (1.0 eq.) and anhydrous dichloromethane.
-
Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.2 eq.) to the stirred solution.
-
Acyl Chloride Addition: Dissolve 2-bromopropanoyl chloride (1.1 eq.) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.[1]
-
Workup:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).[2]
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white to off-white solid.[3]
-
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Reagents: 2-bromopropanoyl chloride may have hydrolyzed due to moisture. | • Use a fresh bottle of the acid chloride or redistill it before use. • Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. |
| 2. Incomplete Reaction: Insufficient reaction time or temperature. Steric hindrance can slow the reaction. | • Extend the reaction time and monitor by TLC until the starting material is consumed. • Consider allowing the reaction to proceed overnight at room temperature. | |
| 3. Product Loss During Workup: The product may have some solubility in the aqueous layers, especially if the pH is not controlled. | • Ensure the pH is distinctly acidic during the HCl wash and basic during the NaHCO₃ wash. • Perform back-extraction of all aqueous layers with a small amount of DCM to recover any dissolved product.[4] | |
| Multiple Spots on TLC / Impure Product | 1. Unreacted Starting Material: Incomplete reaction or insufficient acylating agent. | • Increase the molar equivalents of 2-bromopropanoyl chloride slightly (e.g., to 1.2 eq.). • Ensure efficient stirring and adequate reaction time. |
| 2. Formation of Side Products: Hydrolysis of the acid chloride can form 2-bromopropanoic acid, which can be difficult to remove. | • Perform the reaction under strictly anhydrous conditions. • The NaHCO₃ wash is critical for removing acidic impurities. Ensure this wash is performed thoroughly. | |
| 3. Over-acylation: Although sterically hindered, trace amounts of di-acylation at the nitrogen are possible under harsh conditions. | • Maintain low temperatures during the addition of the acylating agent. Avoid heating the reaction mixture unnecessarily. | |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Even small amounts of unreacted starting materials or solvent residues can inhibit crystallization. | • Attempt to purify the crude product via column chromatography on silica gel.[5] • Ensure the product is fully dry by placing it under a high vacuum for several hours to remove residual solvent.[4] |
| 2. Incorrect Recrystallization Solvent: The solvent system may not be appropriate for inducing crystallization. | • Experiment with different solvent systems (e.g., isopropanol, toluene/heptane, ethyl acetate/hexanes). • Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation. | |
| Final Product is Discolored (Yellow/Brown) | 1. Impure Starting Materials: 2,6-dimethylaniline is prone to oxidation and can be colored. | • Use high-purity, colorless 2,6-dimethylaniline. If necessary, purify it by distillation before use. • Discoloration can sometimes be removed during the recrystallization step, potentially with the addition of a small amount of activated charcoal (use with caution as it can adsorb the product).[4] |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A1: This reaction involves hazardous materials.[6]
-
2-Bromopropanoyl chloride: Is corrosive and a lachrymator. It reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
2,6-Dimethylaniline: Is toxic if inhaled, ingested, or absorbed through the skin.[7]
-
Dichloromethane (DCM): Is a suspected carcinogen. Minimize exposure by handling it in a fume hood.
-
Always have safety equipment like an eyewash station and safety shower readily accessible.[8]
Q2: What is the best way to monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the most effective method. Use a non-polar solvent system like 3:1 Hexanes:Ethyl Acetate. The product will be more polar than the starting aniline but less polar than potential acid byproducts. Stain with potassium permanganate or view under UV light.[1]
Q3: What are the most likely side products? A3: The primary side product is often unreacted 2,6-dimethylaniline. Another potential impurity is N,N',-diethyl-N-(propan-2-yl)ethanaminium bromide, formed from the reaction of triethylamine with the product. Hydrolysis of the acid chloride to 2-bromopropanoic acid can also occur if moisture is present.
Q4: Can I use a different base or solvent? A4: Yes, other non-nucleophilic bases like pyridine or N,N-Diisopropylethylamine (DIPEA) can be used.[9] Other aprotic solvents like THF or diethyl ether are also suitable, provided they are anhydrous. The choice may affect reaction time and workup procedures.
Q5: How should the final product and key reagents be stored? A5:
-
This compound (Final Product): Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight.[6]
-
2-Bromopropanoyl chloride: Store under an inert atmosphere in a refrigerator, away from moisture.
-
2,6-Dimethylaniline: Store in a tightly sealed, light-resistant container to prevent oxidation.
Q6: What analytical methods are suitable for final product characterization? A6: The identity and purity of the final product should be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is excellent for purity assessment.[10][11] Structural confirmation is typically achieved with ¹H NMR, ¹³C NMR, and mass spectrometry.[12]
Troubleshooting Logic Diagram
Caption: A logical guide to troubleshooting common synthesis problems.
References
- ChemScene. (2021, October 12). Safety Data Sheet.
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
- CymitQuimica. (2014, February 13). Safety data sheet.
- BLD Pharmatech. Safety Data Sheet: 2-Amino-N-(2,6-dimethylphenyl)propanamide.
- Eurofins. (2021, May 24). Analytical Method Summaries.
- Santa Cruz Biotechnology. This compound.
- Fisher Scientific. Material Safety Data Sheet - 2-Bromo-2-methylpropane.
- BenchChem. Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid.
- Organic Syntheses. Organic Syntheses Procedure.
- PubChem. 2-Bromo-N-(2-methylphenyl)propanamide.
- PrepChem.com. Synthesis of 2-bromo-N-methylbenzenesulfinamide.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification.
- NIH. (2022). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- EPA. Data Evaluation Record of two Analytical Methods for Residues of Broflanilide and its Degradates in Water.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
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- 7. file.bldpharm.com [file.bldpharm.com]
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- 9. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
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dealing with steric hindrance in "2-bromo-N-(2,6-dimethylphenyl)propanamide" synthesis
Technical Support Center: Synthesis of 2-bromo-N-(2,6-dimethylphenyl)propanamide
Guide for Senior Application Scientists
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific amide synthesis. The primary challenge in this reaction is the significant steric hindrance presented by the 2,6-dimethylphenyl moiety, which can dramatically impact reaction rates and overall yield. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure a successful and reproducible synthesis.
The Core Challenge: Understanding Steric Hindrance
The central difficulty in acylating 2,6-dimethylaniline lies in its structure. The two methyl groups in the ortho positions to the amine functionally act as bulky guards, shielding the nitrogen's lone pair of electrons. This steric bulk impedes the approach of the electrophilic carbonyl carbon of 2-bromopropionyl halide, making the required nucleophilic attack for amide bond formation kinetically unfavorable.[1][2] Standard acylation conditions often result in low yields or require forcing conditions that can lead to undesirable side products.[3][]
The following workflow provides a logical path from initial reaction setup to troubleshooting common issues stemming from this steric challenge.
Caption: A troubleshooting workflow for overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: Why is the acylation of 2,6-dimethylaniline so much more difficult than aniline?
The two ortho-methyl groups on the 2,6-dimethylaniline ring create significant steric hindrance around the nitrogen atom.[1] This physical barrier obstructs the nitrogen's lone pair from attacking the carbonyl carbon of the acylating agent, which is the key step in amide bond formation. Aniline lacks this steric shielding, allowing the reaction to proceed much more readily.
Q2: What is the fundamental mechanism for this reaction?
The reaction is a nucleophilic acyl substitution. The nitrogen atom of 2,6-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromopropionyl halide. This forms a tetrahedral intermediate, which then collapses, expelling the halide ion as a leaving group and forming the new amide C-N bond. The reaction produces one equivalent of hydrohalic acid (HBr or HCl), which must be neutralized by a base to prevent it from protonating and deactivating the starting aniline.[]
Q3: What are the most critical parameters to control for a successful synthesis?
There are three primary parameters to optimize:
-
Choice of Base: The base must be effective at scavenging the acid byproduct without competing as a nucleophile.
-
Choice of Solvent: The solvent affects reactant solubility and can influence reaction rates. Polar aprotic solvents are often preferred.
-
Temperature: Sufficient thermal energy is required to overcome the high activation barrier caused by steric hindrance, but excessive heat can lead to decomposition or side reactions.
Q4: Should I use 2-bromopropionyl chloride or 2-bromopropionyl bromide?
Both are highly reactive acylating agents suitable for reactions with hindered nucleophiles.[5] Acyl bromides are generally more reactive than acyl chlorides, which could be advantageous in this challenging synthesis. However, they are also more sensitive to moisture and may be more expensive. Acyl chlorides are often a good first choice due to their balance of reactivity and stability.
Troubleshooting Guide
Problem: The reaction has stalled, showing low or no conversion by TLC.
Possible Cause 1: Ineffective Acid Scavenging Your starting 2,6-dimethylaniline is highly basic and will be readily protonated by the HBr or HCl generated during the reaction. If the added base is not efficient enough, the aniline will be converted to its non-nucleophilic ammonium salt, effectively stopping the reaction.
-
Solution: Ensure you are using at least 1.1 equivalents of a suitable base. Triethylamine (TEA) is a common choice, but if the reaction is slow, consider a stronger, non-nucleophilic base like Proton-Sponge™ or a hindered base like 2,6-lutidine.[6] Inorganic bases like potassium carbonate can also be effective and are easily removed during workup.[]
Possible Cause 2: Insufficient Activation Energy Steric hindrance creates a large energy barrier for the reaction to proceed. Room temperature may not provide enough energy for the molecules to overcome this barrier at a reasonable rate.
-
Solution: Gently heat the reaction mixture. A moderate temperature of 40-60°C is often sufficient. In some cases, refluxing in a solvent like acetonitrile or THF may be necessary. Monitor the reaction closely by TLC to avoid decomposition of starting materials or product at elevated temperatures.
Possible Cause 3: Suboptimal Solvent Choice The reaction kinetics can be highly dependent on the solvent. A nonpolar solvent may not adequately solvate the transition state, leading to a slow reaction.
-
Solution: Switch to a polar aprotic solvent. Acetonitrile (MeCN) is an excellent choice as it is known to accelerate nucleophilic substitution reactions and can effectively solubilize all components.[6] Other options to screen include tetrahydrofuran (THF) and ethyl acetate, which have been shown to improve yields in similar syntheses.[7]
Problem: The TLC shows the formation of multiple side products.
Possible Cause 1: The base is acting as a competing nucleophile. Common amine bases like pyridine or even triethylamine can sometimes react with the highly electrophilic 2-bromopropionyl halide, leading to undesired side products and consumption of your acylating agent.
-
Solution: Use a sterically hindered, non-nucleophilic base. 2,6-Lutidine is an ideal candidate because its own methyl groups prevent it from attacking the acyl halide, restricting its function to that of an acid scavenger.[6]
Possible Cause 2: The product is degrading under the reaction conditions. If the reaction is heated for too long or at too high a temperature, the product itself may begin to decompose or participate in side reactions.
-
Solution: Monitor the reaction progress carefully by TLC. Once the starting aniline has been consumed, proceed with the workup immediately. If heating is required, use the lowest effective temperature.
Problem: The product is difficult to purify.
Possible Cause: Contamination with base or its salt. Amine-based salts (e.g., triethylammonium bromide) can sometimes co-precipitate with the product or be difficult to remove via extraction.
-
Solution: During the aqueous workup, perform a wash with a dilute acid solution (e.g., 1M HCl) to convert any residual amine base into its water-soluble salt, which will be extracted into the aqueous layer. Follow this with a wash with saturated sodium bicarbonate solution to remove any excess acid, and finally a brine wash. For purification, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes is often effective. If issues persist, column chromatography on silica gel is a reliable alternative.[8][9]
Comparative Data for Reaction Optimization
| Parameter | Option 1 (Standard) | Option 2 (Hindered) | Option 3 (Inorganic) | Rationale & Expected Outcome |
| Base | Triethylamine (TEA) | 2,6-Lutidine | Potassium Carbonate (K₂CO₃) | 2,6-Lutidine prevents side reactions with the acyl halide.[6] K₂CO₃ is non-nucleophilic and easily removed. Outcome: Higher purity. |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) | Tetrahydrofuran (THF) | Polar aprotic solvents like MeCN can accelerate the reaction rate.[6][7] Outcome: Faster reaction, potentially higher yield. |
| Temperature | Room Temperature (20-25°C) | Moderate Heat (40-60°C) | Reflux | Increased temperature provides the energy to overcome the steric barrier. Outcome: Improved conversion rate and yield. |
Experimental Protocols
Protocol 1: Standard Method using Triethylamine
This protocol serves as a reliable starting point for the synthesis.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the flask to 0°C in an ice bath.
-
Acylation: Add a solution of 2-bromopropionyl chloride or bromide (1.1 eq) in anhydrous DCM dropwise to the stirred mixture over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Protocol 2: Optimized Method for Hindered Substrates
This protocol incorporates modifications specifically to address steric hindrance.
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous acetonitrile (MeCN, approx. 0.5 M).
-
Addition of Base: Add 2,6-lutidine (1.2 eq) to the solution.
-
Acylation: Add 2-bromopropionyl chloride or bromide (1.1 eq) dropwise to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to 50°C and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Workup & Isolation: Cool the reaction to room temperature and concentrate the solvent under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
References
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 2 and 3.
- Dalton Transactions. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing. DOI:10.1039/D5DT01182E.
- ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides.
- Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(6), 333-338.
- ResearchGate. (n.d.). Optimization of reaction conditions.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
- Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines. Synform, 2022(10), A155-A159.
-
YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles. Retrieved from [Link]
- Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry – An Asian Journal, 16(19), 2773-2794.
-
Regis Technologies. (n.d.). Acylation Reagents. Retrieved from [Link]
- University of Missouri-St. Louis. (n.d.). The 2-Step Synthesis of Lidocaine.
- ACS Publications. (2021). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
- Royal Society of Chemistry. (n.d.). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry.
- BenchChem. (2025). overcoming steric hindrance in reactions with 2-bromo-2,4,4-trimethylpentane.
-
SFA ScholarWorks. (n.d.). Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine. Retrieved from [Link]
- BenchChem. (2025). 2-Bromoacetamide synthesis and purification methods.
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Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of Synthesized "2-bromo-N-(2,6-dimethylphenyl)propanamide"
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of a synthetic intermediate like "2-bromo-N-(2,6-dimethylphenyl)propanamide" is not a mere quality metric; it is a fundamental pillar of safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). The presence of even trace-level impurities can have cascading effects, potentially altering the pharmacological and toxicological profile of the drug product. This guide provides a comprehensive, in-depth comparison of analytical methodologies for the robust purity assessment of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative guidelines to ensure the integrity of your analytical outcomes.
Understanding the Analyte and its Potential Impurity Profile
This compound (MW: 256.14 g/mol , Formula: C₁₁H₁₄BrNO) is a key building block in various synthetic pathways. Its purity is paramount for the successful synthesis of downstream targets. A logical starting point for any purity analysis is to understand the potential impurities that may arise during its synthesis.
A common synthetic route involves the acylation of 2,6-dimethylaniline with 2-bromopropanoyl chloride. This process can introduce several classes of impurities that a well-designed analytical method must be able to separate and quantify.
Visualizing the Synthesis and Impurity Origins
Caption: Synthesis pathway and potential impurity sources.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and the specific information required. For this compound, a non-volatile, thermally labile compound, several techniques are viable, each with distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the most widely adopted technique for the purity assessment of non-volatile and thermally unstable compounds, making it the workhorse for analyzing N-substituted amides.[1][2] A well-developed reversed-phase HPLC method offers high resolution, sensitivity, and quantitative accuracy, making it ideal for separating the main component from structurally similar impurities.[3]
Why HPLC is the Preferred Method:
-
High Resolution: Capable of separating closely related impurities from the main peak.
-
Quantitative Accuracy: Provides precise and accurate quantification of the analyte and its impurities.
-
Versatility: Compatible with a wide range of detectors, with UV detection being particularly suitable for the aromatic nature of the target molecule.[2]
-
Non-destructive (for the sample): The sample can be collected post-analysis if needed.
Experimental Protocol: A Validated HPLC Method
This protocol is a robust starting point for the purity analysis of this compound. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[4]
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water[5]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile[5]
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100-mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).[5]
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[5]
-
The tailing factor for the main peak should be between 0.8 and 1.5.[3]
-
The number of theoretical plates should be ≥ 2000.[3]
Data Analysis:
-
Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Impurities
GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[6] It is particularly well-suited for the analysis of volatile and thermally stable compounds.[6][7] While the main analyte, this compound, may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is an excellent tool for identifying and quantifying volatile impurities such as residual solvents or low molecular weight starting materials.[8]
When to Consider GC-MS:
-
Identification of Unknowns: The mass spectrometer provides structural information, aiding in the identification of unknown impurities.[9]
-
High Sensitivity: GC-MS can detect trace levels of volatile impurities.[10]
-
Analysis of Residual Solvents: A primary application in pharmaceutical analysis.
Experimental Protocol: Headspace GC-MS for Residual Solvents
Instrumentation:
-
Headspace Sampler coupled to a GC-MS system.
GC-MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness[11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[11]
-
Oven Temperature Program: Initial 40°C for 5 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: 35-500 amu
Sample Preparation:
-
Accurately weigh about 100 mg of the sample into a headspace vial. Add a suitable solvent (e.g., DMSO) and seal the vial.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation and Quantitative Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[12] Both ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the identity of the synthesized compound. Furthermore, quantitative NMR (qNMR) is a primary analytical method that can determine purity without the need for a specific reference standard for the analyte, by comparing the integral of the analyte's signals to that of a certified internal standard.[13]
The Role of NMR in Purity Analysis:
-
Unambiguous Structural Confirmation: Confirms the identity of the main product.
-
Identification of Impurities: Structural information on impurities can often be deduced from the spectra.
-
Quantitative Purity Assessment (qNMR): Provides a highly accurate purity value without the need for a reference standard of the analyte.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Identity Check
FT-IR spectroscopy provides information about the functional groups present in a molecule.[14] It is a rapid and straightforward technique for confirming the presence of key functional groups in this compound, such as the amide C=O and N-H stretches. While not a quantitative technique for purity assessment, it serves as an excellent identity check and can indicate the presence of gross impurities with different functional groups.[15]
Method Validation: The Cornerstone of Trustworthiness
Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[16] Adherence to ICH guidelines is crucial for ensuring regulatory compliance and data integrity.[17][18]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte in the presence of impurities, degradants, and matrix components.[17] | Peak purity analysis, no co-elution. |
| Linearity | Proportional relationship between concentration and analytical signal.[18] | Correlation coefficient (r²) > 0.99[6] |
| Accuracy | Closeness of test results to the true value.[17] | % Recovery of 98-102% |
| Precision | Degree of scatter between a series of measurements.[18] | Repeatability RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4] | Signal-to-noise ratio ≥ 10 |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters.[18] | No significant change in results. |
Workflow for Comprehensive Purity Analysis
A multi-faceted approach is often the most robust strategy for comprehensive purity analysis.
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-bromo-N-(2,6-dimethylphenyl)propanamide
Abstract
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 2-bromo-N-(2,6-dimethylphenyl)propanamide. As a critical intermediate or potential impurity in pharmaceutical manufacturing, its precise measurement is paramount for ensuring process control and final product quality. This document is designed for researchers, analytical scientists, and drug development professionals, offering an in-depth exploration of Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) as the primary recommended technique. We will contrast this with Gas Chromatography (GC) and direct UV-Vis Spectrophotometry, providing the causal logic behind experimental design, detailed validation protocols, and comparative performance data. All methodologies are presented within the framework of international regulatory guidelines to ensure scientific integrity and compliance.
Introduction: The Analytical Imperative
This compound is a substituted acetanilide derivative whose presence and concentration must be meticulously controlled during pharmaceutical development and manufacturing. Whether it serves as a synthetic precursor or a process-related impurity, an analytical method that is fit for its intended purpose is non-negotiable. The objective of validating an analytical procedure is to formally demonstrate that it is suitable for its intended use, a mandate outlined by regulatory bodies worldwide.[1][2] This guide adheres to the principles detailed in the International Council for Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapter <1225>, which form the bedrock of modern analytical procedure validation.[3][4][5]
The choice of an analytical method is driven by the specific requirements of the analysis: Is it for the release testing of a bulk substance? The quantification of a trace impurity? In-process monitoring? Each scenario demands a different balance of specificity, sensitivity, accuracy, and throughput.
Primary Recommended Method: Reverse-Phase HPLC-UV
For the quantification of this compound, an RP-HPLC method with UV detection stands out as the most robust and versatile choice.
Causality of Method Selection:
-
Specificity: The chromatographic separation inherent to HPLC allows the analyte to be resolved from starting materials, by-products, and degradants, which is critical for accurate quantification in complex matrices.
-
Sensitivity & Linearity: The presence of a phenyl ring in the molecule's structure imparts a strong chromophore, making it readily detectable by UV spectroscopy at low concentrations with a linear response.
-
Versatility: The method is adaptable for various applications, from assay determination (80-120% of the test concentration) to impurity quantification (from the reporting threshold to 120% of the specification limit).[6][7]
Proposed Chromatographic Conditions
The following conditions serve as a validated starting point for analysis. Method development should confirm these parameters are optimal for the specific sample matrix.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention for the analyte. The length and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A common mobile phase for moderately polar compounds. The ratio can be adjusted to optimize retention time and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure. |
| Detection | UV at 254 nm | The phenyl ring provides strong absorbance at this wavelength, offering good sensitivity. A full UV scan of a standard is recommended to confirm the absorbance maximum. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Validation Protocol & Performance Characteristics
An analytical method is not trustworthy until it has been validated. The following protocol outlines the essential validation parameters as stipulated by ICH Q2(R2) guidelines.[3][4]
Caption: Workflow for Analytical Method Validation.
Table 1: HPLC-UV Method Validation Parameters & Expected Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is solely from the analyte of interest. | Analyte peak is well-resolved from impurities/degradants. Peak purity index > 0.995. No interference from blank or placebo at the analyte's retention time.[7][8] |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the defined concentration range.[7] |
| Range | The concentration interval where the method is precise, accurate, and linear. | For Assay: 80% to 120% of the nominal concentration. For Impurity: From LOQ to 120% of the specification limit.[6][7] |
| Accuracy | The closeness of test results to the true value. | Mean recovery between 98.0% and 102.0% for assay; typically 90.0% to 110.0% for impurities.[7][8] |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-assay): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.[9] |
| LOD | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of approximately 3:1. |
| LOQ | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of approximately 10:1; RSD at this concentration should be ≤ 10%.[7] |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters remain within acceptance criteria when parameters (e.g., flow rate ±10%, mobile phase composition ±2%) are varied. |
Comparative Analysis of Alternative Methods
While RP-HPLC-UV is the preferred method, alternative techniques may be suitable for specific, defined purposes. Their performance must be objectively compared.
Caption: Decision logic for selecting an analytical method.
Gas Chromatography (GC)
GC is a powerful separation technique, particularly for volatile and thermally stable compounds.
-
Principle of Operation: The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Applicability & Rationale: For this compound, GC analysis is feasible if the compound can withstand typical GC injector temperatures (e.g., 250 °C) without degradation. Its primary advantage would be in resolving volatile process impurities that may not be well-retained by RP-HPLC. A GC-MS method would provide unparalleled specificity and structural information for impurity identification.[10]
-
Limitations: The key risk is on-column degradation of the amide or cleavage of the bromine atom at elevated temperatures, leading to inaccurate quantification. This must be rigorously evaluated during method development.
UV-Vis Spectrophotometry
This is the simplest and fastest of the techniques, but also the least specific.
-
Principle of Operation: This technique relies on measuring the absorbance of UV-Vis light by the analyte in a solution, governed by the Beer-Lambert law.
-
Applicability & Rationale: Direct UV-Vis could be used for a simple assay of a highly pure bulk drug substance where interfering, UV-absorbing impurities are known to be absent.[11] Its speed makes it suitable for high-throughput screening or in-process checks where an exact, specific quantification is not the primary goal.
-
Limitations: This method is highly non-specific. Any compound in the sample matrix that absorbs at the chosen wavelength will interfere with the measurement, leading to erroneously high results. It cannot distinguish the parent compound from its impurities or degradants.[12]
Head-to-Head Performance Comparison
Table 2: Comparison of Analytical Methodologies
| Feature | RP-HPLC-UV | Gas Chromatography (GC-FID/MS) | UV-Vis Spectrophotometry |
| Specificity | High (Separation-based) | Very High (Especially with MS) | Very Low (No separation) |
| Sensitivity | High (ng level) | Very High (pg level with MS) | Moderate (µg level) |
| Precision | Excellent (RSD < 2%) | Excellent (RSD < 2%) | Good (RSD < 2%) |
| Analysis Time | 5-15 min per sample | 10-30 min per sample | < 1 min per sample |
| Sample Prep | Simple (Dilute and shoot) | May require derivatization | Simple (Dilute and measure) |
| Key Limitation | May not resolve all volatile impurities | Analyte must be volatile and thermally stable | Prone to interference |
| Best For | Routine QC, stability testing, impurity quantification | Volatile impurity analysis, confirmation testing | Assay of pure bulk substance |
Detailed Experimental Protocol: Validation of the RP-HPLC-UV Method for Linearity
This protocol provides a self-validating system for establishing the linearity of the proposed HPLC method.
Objective: To demonstrate that the detector response is directly proportional to the concentration of this compound over the specified range.
1. Preparation of Stock Solution (1000 µg/mL):
- Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
- Add approximately 15 mL of the mobile phase (Acetonitrile:Water 60:40) and sonicate for 5 minutes or until fully dissolved.
- Allow the solution to return to room temperature and dilute to the mark with the mobile phase. Mix thoroughly. This is the Stock Solution.
2. Preparation of Calibration Standards:
- Prepare a series of at least five calibration standards by serially diluting the Stock Solution. For an assay method, these should cover 80% to 120% of the target test concentration (e.g., 100 µg/mL). For this example, we will bracket a 100 µg/mL target.
- Level 1 (50%): Pipette 5.0 mL of Stock Solution into a 100 mL flask. Dilute to volume with mobile phase. (50 µg/mL)
- Level 2 (80%): Pipette 8.0 mL of Stock Solution into a 100 mL flask. Dilute to volume. (80 µg/mL)
- Level 3 (100%): Pipette 10.0 mL of Stock Solution into a 100 mL flask. Dilute to volume. (100 µg/mL)
- Level 4 (120%): Pipette 12.0 mL of Stock Solution into a 100 mL flask. Dilute to volume. (120 µg/mL)
- Level 5 (150%): Pipette 15.0 mL of Stock Solution into a 100 mL flask. Dilute to volume. (150 µg/mL)
3. System Suitability Test (SST):
- Before analysis, perform at least five replicate injections of the 100% level standard (100 µg/mL).
- Acceptance Criteria: The relative standard deviation (RSD) of the peak areas must be ≤ 2.0%. The tailing factor should be ≤ 2.0. This confirms the system is operating correctly before proceeding.
4. Analysis:
- Inject each calibration standard in triplicate, from the lowest concentration to the highest.
- Record the peak area for the this compound peak in each chromatogram.
5. Data Evaluation:
- Calculate the mean peak area for each concentration level.
- Plot a graph of mean peak area (y-axis) versus concentration (x-axis).
- Perform a linear regression analysis on the data.
- Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be close to zero. A visual inspection of the plot should show a linear relationship.
Conclusion and Recommendations
The validation of analytical methods is a cornerstone of pharmaceutical development, ensuring data integrity and product quality. For the quantification of this compound, RP-HPLC-UV is the superior methodology for most applications, offering an optimal blend of specificity, sensitivity, and robustness. Its validation according to ICH guidelines, as detailed in this guide, will produce a reliable method suitable for routine quality control, stability studies, and impurity monitoring.
While GC-MS offers enhanced specificity for volatile impurity profiling and UV-Vis spectrophotometry provides a rapid assay for pure substances, they should be considered specialized tools. The choice of method must be a deliberate, justified decision based on the specific analytical challenge at hand, always grounded in the principles of scientific validity.
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<1225> VALIDATION OF COMPENDIAL PROCEDURES . (n.d.). Ofni Systems. Retrieved from [Link]
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Indirect spectrophotometric determination of acetanilide in aqueous solution using DDQ reagent . (2025, September 3). ResearchGate. Retrieved from [Link]
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Careri, G., et al. (1984). Spectroscopic evidence for Davydov-like solitons in acetanilide . eScholarship.org. Retrieved from [Link]
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Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column . (n.d.). SIELC Technologies. Retrieved from [Link]
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<1225> VALIDATION OF COMPENDIAL PROCEDURES . (2011, December 3). U.S. Pharmacopeia. Retrieved from [Link]
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2-Bromo-N-(2-methylphenyl)propanamide . (n.d.). PubChem. Retrieved from [Link]
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Al-Hossain, A., et al. (2020). Spectral analysis and detailed quantum mechanical investigation of some acetanilide analogues and their self-assemblies with graphene and fullerene . PubMed. Retrieved from [Link]
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Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products . (n.d.). NIH. Retrieved from [Link]
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Kaleemullah, T., et al. (2011). Validation of RP-HPLC method for the quantification of N-Bromosuccinimide in Angiotensin II receptor antagonists . Der Pharma Chemica. Retrieved from [Link]
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A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone . (2024, May 2). MDPI. Retrieved from [Link]
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Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient . (n.d.). IOSR Journal. Retrieved from [Link]
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"2-bromo-N-(2,6-dimethylphenyl)propanamide" vs other brominating agents in synthesis
An In-Depth Guide to Brominating Agents for the Synthesis of α-Bromo Amides
A Comparative Analysis for Researchers and Drug Development Professionals
Senior Application Scientist, Dr. Evelyn Reed
Introduction: Reframing the Query
In the field of synthetic organic chemistry, precision is paramount. The initial query regarding "2-bromo-N-(2,6-dimethylphenyl)propanamide" as a brominating agent highlights a common point of confusion. This molecule is not a reagent used to introduce bromine; rather, it is the product of a specific bromination reaction. It belongs to the class of α-bromo amides, which are valuable synthetic intermediates in the development of pharmaceuticals and agrochemicals.[1][2][3] The bromine atom at the alpha position (the carbon adjacent to the carbonyl group) serves as an effective leaving group for nucleophilic substitution and is a key functional handle for constructing more complex molecules.[2][4]
This guide, therefore, shifts the focus to a more practical and scientifically pertinent question: How does one choose the optimal brominating agent for the synthesis of a target molecule like this compound? Specifically, we will explore the critical process of α-bromination of N-substituted amides. The selection of the right reagent is a crucial decision that profoundly impacts reaction selectivity, yield, safety, and scalability.
We will provide a comparative analysis of the most common brominating agents for this transformation, supported by mechanistic insights and practical experimental protocols.
The Synthetic Challenge: Selective α-Bromination of Amides
The primary objective is the selective introduction of a single bromine atom onto the α-carbon of the propanamide backbone, starting from N-(2,6-dimethylphenyl)propanamide.
Caption: Synthetic transformation from the amide precursor to the target α-bromo amide.
The core challenge lies in achieving mono-bromination at the desired α-position while avoiding potential side reactions. These include:
-
Over-bromination: The introduction of a second bromine atom at the α-position, which can occur because the first bromine atom increases the acidity of the remaining α-hydrogen.[5]
-
Aromatic Bromination: Electrophilic substitution on the electron-rich 2,6-dimethylphenyl ring.
-
Degradation: The oxidative potential of some brominating agents can lead to decomposition of the starting material or product.[5]
The choice of reagent and reaction conditions is therefore critical to navigate this reactivity landscape successfully.
Comparative Analysis of Key Brominating Agents
We will compare the two most frequently employed reagents for this transformation, Molecular Bromine (Br₂) and N-Bromosuccinimide (NBS), along with a milder alternative.
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | Pyridinium Tribromide (Py·HBr₃) |
| Physical State | Dense, reddish-brown fuming liquid | White/off-white crystalline solid | Reddish-orange crystalline solid |
| Handling & Safety | Highly toxic, corrosive, and volatile.[6][7] Requires specialized handling in a well-ventilated fume hood with appropriate PPE.[6][7] | Easy to handle, weigh, and dispense.[8] Less hazardous than Br₂, but still toxic and an irritant. | Solid, non-volatile, and easier to handle than Br₂. Releases HBr upon reaction. |
| Reactivity | Very high. A strong electrophile and oxidant.[9] Often leads to side reactions and over-bromination.[5] | Moderate and highly selective.[10] Source of electrophilic or radical bromine depending on conditions.[9] | Mild brominating agent.[11] Generally provides better control and selectivity than Br₂. |
| Selectivity for α-Bromination | Moderate. Prone to competing electrophilic aromatic substitution without careful control of conditions. | High. The preferred reagent for selective α-bromination of carbonyl derivatives and allylic/benzylic positions.[11][12] | Good. Often used when a milder, more controlled reaction is needed.[11] |
| Byproducts | Hydrogen Bromide (HBr), a corrosive gas. | Succinimide, a water-soluble and relatively benign solid. | Pyridinium hydrobromide. |
| Mechanism | Typically proceeds via an acid-catalyzed enol or enolate intermediate. | Can proceed via an enol/enolate pathway or a radical mechanism, though the former is more common for α-carbonyl bromination.[1][13] | Delivers Br₂ in situ, allowing for a slow and controlled reaction. |
In-Depth Analysis
Molecular Bromine (Br₂): The Aggressive Workhorse Br₂ is a powerful and inexpensive brominating agent. However, its high reactivity is a double-edged sword.[9] For α-bromination, the reaction is typically performed under acidic conditions to promote the formation of the enol tautomer of the amide, which then acts as the nucleophile. The primary drawbacks are safety and lack of selectivity. Handling the fuming, corrosive liquid requires significant engineering controls and PPE.[6][7] Furthermore, its potent electrophilicity can lead to unwanted bromination of the aromatic ring, and the reaction can be difficult to control, often resulting in di-brominated byproducts.[5]
N-Bromosuccinimide (NBS): The Selective Specialist NBS has become the reagent of choice for many selective bromination reactions.[10][12] As a crystalline solid, it is significantly easier and safer to handle than liquid bromine.[8] Its key advantage lies in its ability to provide a low, constant concentration of Br₂ in situ, which tames the reactivity and minimizes side reactions. This controlled delivery is crucial for achieving high yields of the mono-brominated product.[8] For the α-bromination of carbonyl compounds, NBS is highly effective, often providing superior yields and cleaner reaction profiles compared to Br₂.[1][12] The byproduct, succinimide, is a water-soluble solid that is typically easy to remove during workup.
Reaction Mechanism: α-Bromination via Enol Intermediate
The most common mechanism for the α-bromination of an amide under acidic conditions involves the formation of an enol intermediate. This pathway explains the regioselectivity of the reaction.
Sources
- 1. fiveable.me [fiveable.me]
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- 4. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. m.youtube.com [m.youtube.com]
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- 9. Bromination - Wordpress [reagents.acsgcipr.org]
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- 11. Bromination - Common Conditions [commonorganicchemistry.com]
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- 13. N-Bromosuccinimide (NBS) [organic-chemistry.org]
A Senior Application Scientist's Guide to the Comparative Reactivity of N-Substituted Bromoamides
For researchers, scientists, and professionals in drug development, the selective and predictable functionalization of molecules is a cornerstone of innovation. N-substituted bromoamides are a versatile class of reagents, yet their reactivity is far from uniform. The substituents on the nitrogen atom profoundly influence the steric and electronic environment of the N-Br bond, dictating the reagent's behavior in critical synthetic transformations. This in-depth technical guide provides a comparative analysis of the reactivity of various N-substituted bromoamides, supported by experimental data, to empower you in making informed decisions for your synthetic strategies.
The Subtle Dance of Electrons and Steric Hindrance: Understanding Bromoamide Reactivity
The reactivity of an N-substituted bromoamide is primarily governed by the interplay of two key factors: the electronic nature of the N-substituent and the steric bulk around the nitrogen atom. The nitrogen atom's lone pair can delocalize into the adjacent carbonyl group, creating a resonance structure that stabilizes the amide bond.[1] This resonance reduces the electrophilicity of the carbonyl carbon, making amides generally less reactive than other carbonyl compounds.[1]
The introduction of a bromine atom on the nitrogen creates a polarized N-Br bond, rendering the bromine atom electrophilic and a source for radical bromine. The nature of the N-substituents modulates the stability of the N-Br bond and the intermediates formed during a reaction, thereby controlling the reaction pathway and rate.
-
Electronic Effects: Electron-withdrawing groups on the nitrogen or the acyl group increase the electrophilicity of the bromine atom, enhancing the reactivity of the N-bromoamide in both radical and polar reactions.[2] Conversely, electron-donating groups can decrease the reactivity.
-
Steric Effects: Bulky substituents on the nitrogen atom can hinder the approach of reactants, influencing the regioselectivity and stereoselectivity of the reaction. In some cases, extreme steric hindrance can lead to unique reactivity patterns, favoring attack at less sterically encumbered positions.[2]
Comparative Reactivity in Radical C-H Abstraction
One of the most powerful applications of N-bromoamides is in the selective bromination of C-H bonds via a radical-mediated pathway. The choice of the N-substituent on the bromoamide has a dramatic impact on the selectivity of this transformation, particularly in distinguishing between secondary and tertiary C-H bonds.
A seminal study by Alexanian and coworkers provides a clear quantitative comparison of various N-bromoamides in the visible-light-mediated bromination of unactivated aliphatic C-H bonds. The data, summarized in the table below, highlights the profound influence of N-substituents on both the yield and the selectivity of the reaction.
| N-Bromoamide | Structure | Yield of Cyclohexyl Bromide (%) | Secondary:Tertiary Selectivity (k s /k t ) in Methylcyclohexane |
| N-Bromosuccinimide (NBS) | 55 | 0.07 | |
| N-Bromo-N-tert-butylacetamide | 65 | 6.6 | |
| N-Bromoacetamide (NBA) | 40 | 0.40 | |
| N-Bromo-N-(2,2,2-trifluoroethyl)acetamide | 58 | 0.45 | |
| N-Bromo-N-tert-butylbenzamide | 68 | >50 | |
| N-Bromo-N-tert-butyl-2,2-dimethylpropanamide | 70 | >50 |
Data sourced from Schmidt, V. A., et al., J. Am. Chem. Soc. 2014, 136 (41), 14389–14392.
Key Insights from the Data:
-
Steric Dominance in Selectivity: A striking trend is the dramatic shift in selectivity with increasing steric bulk on the N-substituent. N-Bromosuccinimide (NBS), a relatively unhindered reagent, shows a strong preference for the weaker tertiary C-H bond in methylcyclohexane (k s /k t = 0.07). In stark contrast, the highly hindered N-bromo-N-tert-butylamides exhibit a remarkable reversal of selectivity, strongly favoring the less sterically accessible secondary C-H bonds (k s /k t > 50). This demonstrates that steric hindrance around the nitrogen atom can override the inherent reactivity of the C-H bonds.
-
Yield Enhancement with Hindered Reagents: The more sterically hindered N-bromo-N-tert-butylamides also generally provide higher yields of the brominated product from cyclohexane. This can be attributed to a number of factors, including increased stability of the reagent and potentially a more efficient radical chain propagation.
Experimental Protocol: Comparative C-H Bromination of Cyclohexane
This protocol is a representative example for comparing the reactivity of different N-bromoamides in a radical C-H bromination reaction.
Materials:
-
Cyclohexane
-
N-Bromoamide of choice (e.g., NBS, N-bromo-N-tert-butylacetamide)
-
Benzene (solvent)
-
Inert gas (Argon or Nitrogen)
-
Visible light source (e.g., 100 W household bulb)
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a glovebox or under an inert atmosphere, add the N-bromoamide (1.0 mmol) and benzene (5.0 mL) to a reaction vial equipped with a magnetic stir bar.
-
Add cyclohexane (1.0 mmol) to the reaction mixture.
-
Seal the vial and place it in front of a visible light source.
-
Stir the reaction mixture at room temperature for the desired reaction time (e.g., 30 minutes).
-
After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the organic layer with a suitable solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and analyze the product yield by gas chromatography using an internal standard.
Caption: Generalized workflow for radical C-H bromination.
The Dichotomy of Reactivity with Alkenes: Allylic Substitution vs. Electrophilic Addition
The reaction of N-bromoamides with alkenes presents another fascinating case of substituent-dependent reactivity. The two primary competing pathways are radical-mediated allylic substitution and polar electrophilic addition. The choice of N-bromoamide is the critical factor that dictates which pathway predominates.
-
N-Bromosuccinimide (NBS): The Champion of Allylic Bromination: NBS is the reagent of choice for allylic bromination, a transformation known as the Wohl-Ziegler reaction. The key to its success lies in its ability to provide a low, steady concentration of molecular bromine (Br₂) in the reaction mixture.[3] This low concentration of Br₂ favors the radical chain mechanism for substitution at the allylic position over the ionic electrophilic addition to the double bond.[3]
-
N-Bromoacetamide (NBA): A Preference for Addition: In stark contrast to NBS, N-bromoacetamide (NBA) shows a strong propensity to react with alkenes via an electrophilic addition pathway.[3] Instead of the desired allylic bromide, the reaction of NBA with an alkene like cyclohexene typically yields addition products, such as 2-bromoacetamido compounds.[2] This difference in reactivity is attributed to the greater tendency of NBA to participate in ionic reactions.[3]
Mechanistic Rationale
The divergent behavior of NBS and NBA can be rationalized by considering the stability of the intermediates in each pathway. The succinimidyl radical formed from NBS is relatively stable, which facilitates the radical chain process. In contrast, the reaction of NBA with alkenes is believed to proceed through the formation of an N,N-dibromoacetamide intermediate, which then undergoes ionic addition to the double bond.
Caption: Competing pathways for NBS and NBA with alkenes.
The Hofmann Rearrangement: A Classic Transformation of Primary Amides
The Hofmann rearrangement is a venerable reaction in organic synthesis that converts a primary amide into a primary amine with one fewer carbon atom. This reaction proceeds through a key N-bromoamide intermediate. While this reaction is specific to primary amides, the electronic nature of the substituent on the acyl group (the "R" group of R-CONH₂) significantly influences the reaction rate.
A kinetic study on the Hofmann rearrangement of 4- and 5-substituted 2-chloro-N-chlorobenzamides (a close analog of N-bromoamides) revealed a clear dependence of the reaction rate on the electronic properties of the substituents.[1] Electron-donating groups on the aromatic ring were found to accelerate the rearrangement, while electron-withdrawing groups retarded it. This is consistent with the rate-determining step of the rearrangement, which involves the migration of the aryl group to the electron-deficient nitrogen atom. Electron-donating groups stabilize the positive charge that develops on the migrating group in the transition state, thus lowering the activation energy.
Experimental Protocol: Hofmann Rearrangement of a Substituted Benzamide
This protocol outlines a general procedure for the Hofmann rearrangement.
Materials:
-
Substituted primary benzamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Water
-
Ice bath
-
Dichloromethane (for extraction)
Procedure:
-
Prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Slowly add bromine to the cold NaOH solution with stirring to form a sodium hypobromite solution.
-
In a separate flask, dissolve the substituted benzamide in a minimal amount of a suitable solvent (e.g., dioxane or water).
-
Slowly add the cold sodium hypobromite solution to the amide solution with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, warm the reaction mixture gently (e.g., in a water bath) until the reaction is complete (indicated by the disappearance of the color of bromine).
-
Cool the reaction mixture and extract the product amine with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude amine.
-
Purify the amine by distillation or recrystallization.
Caption: Key steps in the Hofmann rearrangement.
Conclusion
The reactivity of N-substituted bromoamides is a nuanced subject, with the outcome of a reaction being highly dependent on the steric and electronic properties of the N-substituent. For radical C-H abstraction, bulky N-tert-butyl groups can dramatically reverse the inherent selectivity, favoring less hindered secondary positions. In reactions with alkenes, the choice between the relatively unhindered N-bromosuccinimide and the more linear N-bromoacetamide determines whether the reaction proceeds via allylic substitution or electrophilic addition. Finally, in the Hofmann rearrangement of primary amides, the electronic nature of the acyl substituent plays a key role in the rate of the reaction.
By understanding these fundamental principles and leveraging the comparative data presented, researchers can make more strategic choices in reagent selection, leading to more efficient, selective, and successful synthetic outcomes.
References
-
Imamoto, T., Tsuno, Y., & Yukawa, Y. (1971). The Hofmann Rearrangement. III. Kinetic Substituent Effects of 4- and 5-Substituted 2-Chloro-N-chlorobenzamide. Bulletin of the Chemical Society of Japan, 44(6), 1632-1638. [Link]
-
Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(3), 354-355. [Link]
-
Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Hofmann elimination. [Link]
-
Master Organic Chemistry. (2017). The Hofmann Elimination – Why Are “Less Substituted” Alkenes Favored?. [Link]
-
YouTube. (2016). Hofman Elimination: A Study of Steric vs Electronic Effect (Lightboard). [Link]
-
Journal of Materials Chemistry C. (2020). Competitive electronic and steric effects in the spin-state modulation of a 3D-Hofmann framework and its extension towards the nanoscale. [Link]
Sources
A Comparative Guide to the Synthesis of 2-bromo-N-(2,6-dimethylphenyl)propanamide: Yields, Mechanisms, and Practical Considerations
For researchers and professionals in the fields of pharmaceutical development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. 2-bromo-N-(2,6-dimethylphenyl)propanamide is a valuable building block, and selecting the optimal synthetic route can significantly impact overall research and development timelines and costs. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and mechanistic insights to inform your synthetic strategy.
Introduction
This compound is an important intermediate in the synthesis of various biologically active molecules. Its structure, featuring a sterically hindered aniline moiety and a reactive α-bromo amide, makes its synthesis a topic of interest for process chemists and synthetic researchers. The primary challenge in its synthesis lies in achieving high yields while managing the reduced nucleophilicity of the sterically encumbered 2,6-dimethylaniline. This guide will compare two principal synthetic strategies: the direct acylation of 2,6-dimethylaniline and the coupling agent-mediated amidation of 2-bromopropanoic acid.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Acylation | Route 2: Coupling Agent-Mediated Amidation |
| Starting Materials | 2,6-Dimethylaniline, 2-Bromopropionyl halide | 2,6-Dimethylaniline, 2-Bromopropanoic acid |
| Key Reagents | Base (e.g., Triethylamine, Pyridine) | Coupling Agent (e.g., EDC, DCC), Additives (e.g., HOBt, DMAP) |
| Reported Yields | High (estimated 90-95%) | Moderate to Good (up to 72% for similar hindered systems) |
| Key Advantages | High atom economy, potentially lower cost | Milder reaction conditions, avoids handling acyl halides |
| Key Disadvantages | Use of potentially corrosive acyl halides | Generation of stoichiometric byproducts, potentially higher cost of reagents |
Route 1: Direct Acylation of 2,6-Dimethylaniline
This is the most classical and direct approach to forming the amide bond in this compound. The reaction involves the nucleophilic attack of the amino group of 2,6-dimethylaniline on the electrophilic carbonyl carbon of a 2-bromopropionyl halide, such as 2-bromopropionyl chloride or bromide.
Mechanistic Considerations
The core of this reaction is a nucleophilic acyl substitution. However, the two methyl groups at the ortho positions of 2,6-dimethylaniline create significant steric hindrance around the nitrogen atom. This steric bulk reduces the nucleophilicity of the amine, making the reaction more challenging than with unhindered anilines. To facilitate the reaction, a base is typically employed to neutralize the hydrogen halide byproduct, driving the equilibrium towards the product.
A Comparative Guide to the Spectral Analysis of 2-bromo-N-(2,6-dimethylphenyl)propanamide and Its Analogs
Introduction
In the realm of pharmaceutical development and synthetic chemistry, the precise structural confirmation of target molecules is a cornerstone of quality control and regulatory compliance. 2-bromo-N-(2,6-dimethylphenyl)propanamide serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and identity must be unequivocally established, often in the presence of structurally similar analogs which may arise as byproducts or through alternative synthetic routes. These analogs, differing by as little as a single halogen atom or a methylene group, can present significant analytical challenges.
This guide provides a comprehensive, in-depth comparison of the spectral data for this compound and three pertinent analogs. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to establish clear, differentiable spectral signatures for each compound. The objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and distinguish between these closely related molecules. The analogs selected for this comparison are:
-
Analog A: 2-chloro-N-(2,6-dimethylphenyl)propanamide (Halogen Substitution)
-
Analog B: N-(2,6-dimethylphenyl)acetamide (Acyl Chain Variation)
-
Analog C: 2-bromo-N-(2,6-dimethylphenyl)acetamide (Acyl Chain and Halogen Combination)
Experimental Protocols & Workflow
The reliability of any spectral analysis hinges on meticulous and consistent experimental methodology. The following protocols outline the standardized procedures for sample preparation and data acquisition.
General Sample Preparation
-
For NMR Spectroscopy: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for this class of amides and its well-characterized residual peak at 7.26 ppm, which serves as a convenient internal reference.
-
For IR Spectroscopy: Prepare a potassium bromide (KBr) pellet by intimately grinding 1-2 mg of the analyte with approximately 100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent disc using a hydraulic press. This method is chosen to eliminate solvent-related absorptions and observe the compound in its solid state.
-
For Mass Spectrometry: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. This solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray Ionization (ESI) in positive mode is the preferred method as the amide functionality is readily protonated, yielding a strong [M+H]⁺ signal.
Analytical Workflow Diagram
The logical flow from sample to structural confirmation is depicted below. This systematic approach ensures that comprehensive data is collected for a thorough and conclusive analysis.
Caption: General workflow for spectral data acquisition and analysis.
¹H NMR Spectroscopy Comparison
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.
The key diagnostic regions in the ¹H NMR spectra of these compounds are the aromatic region (revealing the substitution pattern on the phenyl ring), the methine proton (CH) alpha to the halogen, and the methyl groups. The downfield shift of aromatic protons is a well-documented phenomenon.[1][2][3]
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm, CDCl₃)
| Proton Assignment | This compound | Analog A (Chloro) | Analog B (Acetamide) |
| Ar-H (Aromatic) | ~7.10 (m, 3H) | ~7.10 (m, 3H) | ~7.08 (m, 3H) |
| N-H (Amide) | ~7.80 (br s, 1H) | ~7.85 (br s, 1H) | ~7.50 (br s, 1H) |
| CH-X (Methine) | ~4.50 (q, 1H) | ~4.40 (q, 1H) | N/A |
| CH₂-X (Methylene) | N/A | N/A | ~2.20 (s, 3H) |
| CH-CH₃ (Doublet) | ~1.95 (d, 3H) | ~1.85 (d, 3H) | N/A |
| Ar-CH₃ (Singlet) | ~2.25 (s, 6H) | ~2.25 (s, 6H) | ~2.23 (s, 6H) |
Note: Data is compiled from typical values and may vary slightly based on experimental conditions. "m" denotes multiplet, "br s" broad singlet, "q" quartet, "d" doublet, "s" singlet.
Expert Analysis of ¹H NMR Data:
-
The CH-X Methine Proton: This is the most telling signal for distinguishing the parent compound from its chloro-analog. The methine proton adjacent to the bromine atom in the parent compound appears as a quartet around 4.50 ppm. Due to the higher electronegativity of chlorine compared to bromine, the corresponding methine proton in Analog A is slightly more shielded and appears upfield, around 4.40 ppm. This subtle but consistent difference is a key identifier.
-
Acyl Group Protons: Analog B is easily distinguished by the absence of the methine quartet and the appearance of a sharp singlet at approximately 2.20 ppm, corresponding to the three protons of the acetyl methyl group.[4] This signal replaces the methine-doublet pattern seen in the propanamide structures.
-
Aromatic and Methyl Protons: The signals for the aromatic protons (~7.10 ppm) and the two methyl groups on the phenyl ring (~2.25 ppm) are very similar across all compounds. The symmetrical 2,6-dimethylphenyl group results in a single signal for the six methyl protons and a complex multiplet for the three aromatic protons. While not primary differentiators, their presence and integration (3H for Ar-H and 6H for Ar-CH₃) confirm the core N-(2,6-dimethylphenyl) moiety. A general guide to interpreting NMR spectra can be found in various academic resources.[5][6][7]
¹³C NMR Spectroscopy Comparison
Carbon-13 NMR provides complementary information to ¹H NMR, mapping the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm, CDCl₃)
| Carbon Assignment | This compound | Analog A (Chloro) | Analog B (Acetamide) |
| C=O (Carbonyl) | ~169.5 | ~170.0 | ~170.5 |
| Ar-C (Substituted) | ~135.0, ~133.0 | ~135.0, ~133.1 | ~135.2, ~133.5 |
| Ar-C (Unsubstituted) | ~128.5, ~127.0 | ~128.5, ~127.1 | ~128.4, ~126.8 |
| C-X (Halogenated) | ~45.0 | ~55.0 | N/A |
| Acyl-CH₃ | N/A | N/A | ~24.0 |
| CH-CH₃ | ~23.0 | ~22.0 | N/A |
| Ar-CH₃ | ~18.5 | ~18.5 | ~18.4 |
Note: Data is compiled from typical values. Resources are available for understanding ¹³C NMR spectroscopy in more detail.[8]
Expert Analysis of ¹³C NMR Data:
-
The C-X Carbon: The most significant differentiator is the chemical shift of the carbon atom bonded to the halogen. The C-Br carbon in the parent compound resonates around 45.0 ppm. In stark contrast, the more electronegative chlorine atom in Analog A deshields the attached carbon to a much greater extent, shifting its signal significantly downfield to approximately 55.0 ppm. This >10 ppm difference is an unambiguous marker.
-
Acyl Carbons: Analog B is easily identified by the presence of a signal around 24.0 ppm for the acetyl methyl carbon, a feature absent in the other structures. The carbonyl (C=O) carbons show minor shifts but are generally found in the 169-171 ppm range for all three compounds.
Infrared (IR) Spectroscopy Comparison
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For this series of amides, the key absorptions are the N-H stretch, the C=O (Amide I) stretch, and the C-N stretch (Amide II).[9][10]
Table 3: Comparative IR Data (Frequencies in cm⁻¹)
| Vibrational Mode | This compound | Analog A (Chloro) | Analog B (Acetamide) |
| N-H Stretch | ~3250-3300 | ~3250-3300 | ~3260-3310 |
| C=O Stretch (Amide I) | ~1660 | ~1665 | ~1670 |
| N-H Bend / C-N Stretch (Amide II) | ~1530 | ~1530 | ~1535 |
| C-X Stretch | ~600-700 (C-Br) | ~700-800 (C-Cl) | N/A |
Note: Data is compiled from typical values for solid-state (KBr) measurements.[11][12]
Expert Analysis of IR Data:
-
Amide Bands: The N-H and C=O stretching frequencies are characteristic of secondary amides.[13] While there are subtle shifts in the Amide I band (C=O stretch) due to the electronic effects of the different acyl groups, these are generally not sufficient for definitive identification on their own. The C=O stretch in the acetamide (Analog B ) is typically at a slightly higher wavenumber than the propanamides.
-
Carbon-Halogen Stretch: The most reliable distinguishing feature in the IR spectrum is the carbon-halogen stretching vibration, found in the fingerprint region. The C-Br stretch of the parent compound appears in the 600-700 cm⁻¹ range, whereas the stronger C-Cl bond in Analog A absorbs at a higher frequency, typically between 700-800 cm⁻¹. Analog B , lacking a halogen on the acyl chain, will not show a significant absorption in this specific region.
Mass Spectrometry (MS) Comparison
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive evidence for its elemental composition and structure.
Fragmentation Pathway and Isotopic Patterns
The most common fragmentation pathway for this class of amides under ESI or EI conditions is the cleavage of the amide bond (N-CO cleavage).[14][15] This results in the formation of a stable acylium cation. For the halogenated compounds, the most critical diagnostic feature is the isotopic pattern of the molecular ion peak ([M+H]⁺).
-
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any bromine-containing fragment will appear as a pair of peaks (M and M+2) of nearly equal intensity.
-
Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Chlorine-containing fragments will thus appear as a pair of peaks (M and M+2) with an intensity ratio of roughly 3:1.
Caption: General fragmentation pathway for N-aryl amides.
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | [M+H]⁺ (Monoisotopic) | Key Isotopic Pattern | Key Fragment (Acylium) |
| Parent | C₁₁H₁₄BrNO | 256.03 | M / M+2 (~1:1) | m/z 135/137 |
| Analog A | C₁₁H₁₄ClNO | 212.08 | M / M+2 (~3:1) | m/z 91/93 |
| Analog B | C₁₀H₁₃NO | 164.11 | None | m/z 43 |
| Analog C | C₁₀H₁₂BrNO | 242.02 | M / M+2 (~1:1) | m/z 121/123 |
Note: m/z values correspond to the protonated species.[16][17][18]
Expert Analysis of MS Data:
-
Molecular Ion and Isotopic Signature: The mass spectrum provides the most definitive and straightforward differentiation. Each compound has a unique molecular weight. Crucially, the presence of bromine in the parent compound and Analog C is confirmed by the characteristic 1:1 M/M+2 isotopic pattern.[19][20] The presence of chlorine in Analog A is confirmed by the 3:1 M/M+2 pattern.[21][22] Analog B will show a single molecular ion peak without this pattern.[23]
-
Fragmentation: The primary fragmentation via N-CO cleavage yields different acylium ions for each compound, providing a secondary layer of confirmation. For example, the parent compound will show a fragment at m/z 135/137, corresponding to the [Br-CH(CH₃)-CO]⁺ ion, while Analog B will show a characteristic fragment at m/z 43 for the [CH₃-CO]⁺ ion. This fragmentation is a common feature in amide mass spectrometry.[24][25][26]
Conclusion
While this compound and its analogs are structurally very similar, a multi-technique spectroscopic approach allows for their unambiguous differentiation.
-
¹H and ¹³C NMR are excellent for distinguishing isomers and analogs based on the electronic effects of substituents, with the chemical shifts of the α-carbon and its attached proton being the most sensitive probes for halogen exchange.
-
IR Spectroscopy can provide confirmatory evidence, particularly by identifying the characteristic stretching frequencies of the C-Br versus C-Cl bonds in the fingerprint region.
-
Mass Spectrometry offers the most definitive evidence through unique molecular weights and, most importantly, the unmistakable isotopic patterns for bromine and chlorine.
By systematically applying these analytical techniques and understanding the key spectral differences outlined in this guide, researchers can ensure the identity and purity of their compounds with a high degree of confidence.
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Assessing the Efficacy of 2-bromo-N-(2,6-dimethylphenyl)propanamide as a Precursor: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of a precursor is a critical decision that profoundly impacts the efficiency, scalability, and environmental footprint of a synthetic route. This guide provides an in-depth technical assessment of "2-bromo-N-(2,6-dimethylphenyl)propanamide" as a precursor, primarily in the context of synthesizing local anesthetics such as lidocaine. We will objectively compare its theoretical performance against the established standard, 2-chloro-N-(2,6-dimethylphenyl)acetamide, and a modern, greener alternative involving a multicomponent reaction strategy. This analysis is grounded in fundamental chemical principles and supported by available experimental data for analogous transformations.
The Landscape of Precursors in Amide-Type Anesthetic Synthesis
The synthesis of amide-type local anesthetics, a cornerstone of modern medicine, traditionally involves a two-step process: the acylation of an aniline derivative followed by a nucleophilic substitution to introduce the terminal amine functionality. The choice of the intermediate, specifically the nature of the leaving group on the acyl chain, is pivotal to the success of the second step.
The Incumbent: 2-chloro-N-(2,6-dimethylphenyl)acetamide
The synthesis of lidocaine, the archetypal amide anesthetic, almost universally proceeds through the intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide.[1] This precursor is formed by the acylation of 2,6-dimethylaniline with chloroacetyl chloride. The subsequent nucleophilic substitution of the chloride by diethylamine yields lidocaine. This well-trodden path is reliable and extensively documented, making the chloro-precursor the de facto industry standard.
The Challenger: this compound
While specific experimental data for the use of this compound in lidocaine synthesis is sparse in publicly accessible literature, its efficacy can be reliably inferred from fundamental principles of organic chemistry. The critical step in the conversion of the precursor to the final product is a bimolecular nucleophilic substitution (SN2) reaction. In such reactions, the nature of the leaving group is a key determinant of the reaction rate.
Bromide is an inherently better leaving group than chloride. This is due to its larger ionic radius and lower basicity, which allows it to better stabilize the negative charge it acquires upon departure.[2][3][4] Consequently, the carbon-bromine bond is weaker than the carbon-chlorine bond, leading to a lower activation energy for the nucleophilic attack. This suggests that this compound would be more reactive than its chloro-analog.[5] This enhanced reactivity could translate to several practical advantages, including:
-
Milder Reaction Conditions: The reaction may proceed efficiently at lower temperatures, reducing energy consumption and the potential for side reactions.
-
Shorter Reaction Times: The increased rate of reaction could shorten batch times, improving throughput.
-
Potential for Weaker Bases: A more reactive electrophile might not require a large excess of the amine nucleophile or a strong, non-nucleophilic base to drive the reaction to completion.
However, the bromo-precursor is not without potential drawbacks. Bromo-compounds are generally more expensive than their chloro-counterparts, which could impact the overall cost-effectiveness of the synthesis.[6] Additionally, the higher reactivity might necessitate more stringent control of reaction conditions to prevent the formation of impurities.
The Modern Alternative: A Multicomponent Approach
In recent years, the principles of green chemistry have driven the development of more efficient and environmentally benign synthetic routes. For lidocaine, a notable alternative to the traditional two-step synthesis is the Ugi three-component reaction.[6][7][8][9][10] This multicomponent reaction combines an aldehyde (paraformaldehyde), an amine (diethylamine), and an isocyanide (2,6-dimethylphenyl isocyanide) in a single step to form lidocaine.[7][8] This approach offers significant advantages:
-
Atom Economy: Multicomponent reactions are inherently more atom-economical as most of the atoms from the starting materials are incorporated into the final product.[8]
-
Reduced Step Count: A one-pot reaction is more efficient in terms of time, resources, and waste generation compared to a multi-step synthesis.
-
Milder Conditions: The Ugi reaction for lidocaine synthesis can be performed at room temperature, further enhancing its green credentials.[7][8]
Comparative Analysis of Precursor Efficacy
The following table provides a comparative summary of the three precursor strategies. The data for the bromo-precursor is largely inferred from established chemical principles.
| Feature | This compound (Inferred) | 2-chloro-N-(2,6-dimethylphenyl)acetamide (Documented) | Multicomponent Synthesis (Ugi Reaction) (Documented) |
| Number of Synthetic Steps | 2 | 2 | 1 |
| Relative Reactivity | High | Moderate | N/A (different mechanism) |
| Typical Reaction Conditions | Potentially milder (lower temp, shorter time) | Reflux in toluene (approx. 111°C) | Room temperature in methanol[7][8] |
| Potential Yield | Potentially high | 70-90%[11] | ~73%[7] |
| Potential Purity | Good, with careful control | Good[11] | High (96%)[7] |
| Key Reagents | 2-bromo-propanoyl bromide, 2,6-dimethylaniline, diethylamine | Chloroacetyl chloride, 2,6-dimethylaniline, diethylamine | Paraformaldehyde, diethylamine, 2,6-dimethylphenyl isocyanide[7][8] |
| Safety Considerations | α-haloamides are irritants and lachrymators[11][12] | Chloroacetyl chloride is toxic and corrosive[1][11] | Isocyanides are toxic and have a strong, unpleasant odor. |
| Green Chemistry Aspects | Moderate atom economy | Moderate atom economy, uses hazardous solvents (toluene) | High atom economy, uses greener solvent (methanol), room temperature[7][8] |
| Cost-Effectiveness | Likely higher raw material cost | Lower raw material cost[6] | Potentially more cost-effective due to fewer steps and reduced energy/waste[6] |
Visualizing the Synthetic Pathways
Experimental Protocols
The following protocols are provided for laboratory-scale synthesis. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All operations should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of Lidocaine via 2-chloro-N-(2,6-dimethylphenyl)acetamide[1][2]
Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide
-
In a suitable flask, dissolve 2,6-dimethylaniline (e.g., 0.05 mol) in glacial acetic acid (e.g., 45 mL).
-
Cool the solution to 10°C in an ice bath.
-
Slowly add chloroacetyl chloride (e.g., 0.06 mol) to the stirred solution, maintaining the temperature below 20°C.
-
After the addition is complete, continue stirring for 30 minutes.
-
Add a solution of sodium acetate (e.g., 15 g) in water (e.g., 75 mL) to precipitate the product.
-
Stir the mixture for an additional hour.
-
Collect the solid product by vacuum filtration, wash with water, and dry thoroughly.
Step 2: Synthesis of Lidocaine
-
Suspend the dried 2-chloro-N-(2,6-dimethylphenyl)acetamide (e.g., 0.03 mol) in toluene (e.g., 150 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add diethylamine (e.g., 0.09 mol).
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature. The byproduct, diethylammonium chloride, will precipitate.
-
Filter off the precipitated salt.
-
Transfer the filtrate to a separatory funnel and wash three times with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure to yield crude lidocaine, which can be further purified by recrystallization or distillation.
Protocol 2: Hypothetical Synthesis of Lidocaine via this compound
This proposed protocol is an adaptation of the standard procedure for the chloro-analog, taking into account the higher reactivity of the bromo-precursor.
Step 1: Synthesis of this compound
-
Follow the procedure for the chloro-analog, substituting 2-bromopropanoyl bromide for chloroacetyl chloride on an equimolar basis.
-
Maintain stringent temperature control during the addition of the acyl bromide, as the reaction is expected to be more exothermic.
Step 2: Synthesis of Lidocaine
-
Suspend the dried this compound in a suitable solvent such as acetonitrile or toluene.
-
Add diethylamine (a smaller excess, e.g., 2.5 equivalents, may be sufficient).
-
Heat the mixture, initially to a lower temperature (e.g., 60-70°C), and monitor the reaction progress by TLC or GC-MS. The reaction is expected to proceed more rapidly than with the chloro-precursor.
-
Once the reaction is complete, follow the workup procedure outlined in Protocol 1.
Causality Behind Experimental Choices: The substitution of toluene with acetonitrile could be considered for a greener process. The reduction in the excess of diethylamine is proposed due to the enhanced electrophilicity of the bromo-precursor. Close monitoring of the reaction is crucial to prevent the formation of byproducts due to the higher reactivity.
Protocol 3: Ugi Multicomponent Synthesis of Lidocaine[8][9]
-
In a flask, combine paraformaldehyde, diethylamine, 2,6-dimethylphenyl isocyanide, and methanol as the solvent.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature. The reaction is typically complete within a week.
-
Upon completion, the product can be precipitated by the addition of an aqueous sodium hydroxide solution.
-
Collect the solid lidocaine by filtration, wash with water, and dry.
Safety and Handling of α-Haloamide Precursors
α-Haloamides, including both the chloro and bromo precursors discussed, are reactive alkylating agents and should be handled with care.
-
Toxicity: They are generally considered to be irritants to the skin, eyes, and respiratory tract.[12] Inhalation of dust or vapors should be avoided.
-
Corrosivity: The acyl halide starting materials (chloroacetyl chloride and 2-bromopropanoyl bromide) are highly corrosive and lachrymatory.[1][11]
-
Handling: Always handle these chemicals in a fume hood while wearing appropriate PPE. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion and Future Outlook
While 2-chloro-N-(2,6-dimethylphenyl)acetamide remains the workhorse precursor for the industrial synthesis of lidocaine due to its established methodology and lower cost, a theoretical assessment suggests that This compound holds significant potential as a more reactive and potentially more efficient alternative. The enhanced leaving group ability of bromide could allow for milder reaction conditions and shorter synthesis times, contributing to a more sustainable process. However, empirical validation is necessary to confirm these advantages and to optimize the reaction conditions to ensure high purity and yield.
Looking forward, multicomponent reactions like the Ugi synthesis represent a paradigm shift in the manufacturing of such pharmaceuticals. [6][7][8][9][10] By telescoping a multi-step sequence into a single, highly atom-economical transformation that can be performed at room temperature, this approach aligns perfectly with the principles of green chemistry and offers a compelling pathway for the future of anesthetic drug synthesis. For researchers and drug development professionals, the exploration of both more reactive intermediates like the bromo-precursor and innovative synthetic strategies such as multicomponent reactions will be key to developing more efficient, cost-effective, and environmentally responsible pharmaceutical manufacturing processes.
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Vosburg, D. A. (2022). Multicomponent Synthesis of Lidocaine at Room Temperature. OrganicERs. [Link]
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Vosburg, D. A., et al. (2022). Multicomponent Synthesis of Lidocaine at Room Temperature. Journal of Chemical Education, 99(5), 2156–2161. [Link]
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Vosburg, D. A., et al. (2022). Multicomponent Synthesis of Lidocaine at Room Temperature. ACS Publications. [Link]
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Gámez-Montaño, R., et al. (2021). Multicomponent Synthesis of Lidocaine at Room Temperature. ResearchGate. [Link]
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Chemistry Connected. (n.d.). Amide Formation Part 2: Preparation of Lidocaine Lab Report. Chemistry Connected. [Link]
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Brainly. (2023). For alkyl halides used in SN1 and SN2 mechanisms, rank the leaving groups in order of reaction rate. Brainly.com. [Link]
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A Comparative Guide to the Applications of 2-bromo-N-(2,6-dimethylphenyl)propanamide
Introduction: Unveiling the Potential of a Versatile Chemical Intermediate
In the landscape of modern chemical synthesis, the strategic selection of intermediates is paramount to achieving desired outcomes with efficiency and precision. 2-bromo-N-(2,6-dimethylphenyl)propanamide, a halogenated amide, represents a compelling, albeit specialized, chemical entity with significant potential across diverse scientific domains. While extensive literature on this specific molecule is nascent, a thorough analysis of its structural analogs and the broader class of α-bromoamides allows for a robust evaluation of its prospective applications. This guide provides an in-depth comparison of this compound with its relevant alternatives in key application areas, supported by experimental data and established chemical principles. Our focus will be on its potential as a pharmaceutical intermediate, an agrochemical, and a versatile reagent in organic synthesis.
I. Pharmaceutical Intermediate: A More Reactive Pathway to Bioactive Molecules
The N-(2,6-dimethylphenyl)amide scaffold is a cornerstone in medicinal chemistry, most notably as the core of the widely used local anesthetic, Lidocaine. The established synthesis of Lidocaine typically involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride to form the key intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide. Subsequently, this intermediate undergoes a nucleophilic substitution with diethylamine to yield the final product.
Given this precedent, this compound presents itself as a highly analogous and potentially advantageous precursor for the synthesis of Lidocaine and related bioactive molecules. The primary distinction lies in the halogen substituent on the acyl group: bromine versus chlorine.
Comparative Reactivity: The Bromo Advantage
For instance, a comparative study of bromoacetyl chloride and chloroacetyl chloride highlights that the bromo-functionalized compound reacts significantly faster.[1] This enhanced reactivity can be attributed to the lower bond dissociation energy of the C-Br bond and the greater stability of the bromide anion as a leaving group.
Table 1: Comparison of Properties for α-Halo Acetylating Agents
| Property | Bromoacetyl Halide | Chloroacetyl Halide | Rationale for Reactivity Difference |
| Leaving Group Ability | Excellent (Br⁻) | Good (Cl⁻) | HBr is a stronger acid than HCl, making Br⁻ a more stable and better leaving group. |
| C-X Bond Strength | Weaker | Stronger | The C-Br bond is longer and more polarizable, facilitating its cleavage during nucleophilic attack. |
| Reaction Rate | Faster | Slower | The enhanced leaving group ability of bromide leads to a lower activation energy for the substitution reaction.[1] |
This heightened reactivity of the bromo-analog offers several potential advantages in a pharmaceutical manufacturing setting:
-
Milder Reaction Conditions: The increased reactivity may allow the nucleophilic substitution step to proceed under milder conditions (e.g., lower temperatures, less harsh bases), potentially reducing the formation of impurities and improving the overall yield and purity of the active pharmaceutical ingredient (API).
-
Shorter Reaction Times: Faster reaction kinetics can translate to shorter processing times, increasing throughput and reducing manufacturing costs.
-
Use with Less Reactive Nucleophiles: The bromo-intermediate may be more effective in reactions with less nucleophilic amines, expanding the scope of potential analogs that can be synthesized.
Experimental Workflow: Synthesis of a Lidocaine Analog
The following protocol outlines a representative synthesis of a Lidocaine analog using this compound as the intermediate. This workflow is designed to be self-validating, with clear steps for purification and characterization.
Protocol:
-
Amide Formation: To a solution of 2,6-dimethylaniline in dichloromethane (DCM) at 0°C, add pyridine. Slowly add 2-bromopropanoyl chloride and allow the reaction to warm to room temperature. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Nucleophilic Substitution: Dissolve the crude intermediate in acetonitrile, add potassium carbonate and diethylamine. Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Purification and Analysis: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to yield the Lidocaine analog. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
II. Agrochemical Applications: A Potential Broad-Spectrum Agent
The α-haloacetamide moiety is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides. Chloroacetamide herbicides, such as metolachlor and alachlor, are widely used for the control of annual grasses and some broadleaf weeds.
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongases
Chloroacetamide herbicides act by inhibiting very-long-chain fatty acid (VLCFA) elongases. These enzymes are crucial for the biosynthesis of lipids that are essential components of cell membranes and protective waxes in plants. Inhibition of VLCFA synthesis disrupts cell division and growth, ultimately leading to the death of susceptible plants. It is highly probable that this compound would share this mechanism of action.
Comparative Efficacy: The Role of the Halogen
While both chloro- and bromo-substituted acetamides are expected to be herbicidally active, the nature of the halogen can influence the potency and spectrum of activity. In some cases, bromo-substituted analogs have shown comparable or even enhanced efficacy compared to their chloro counterparts.
Furthermore, the N-aryl amide scaffold is also prevalent in fungicides. Studies on the structure-activity relationship of fungicidal compounds have shown that the introduction of halogen atoms, including bromine, on the aromatic ring can significantly enhance antifungal activity.[2][3] For example, in a series of N-aryl carbamates, the incorporation of chlorine or two bromine atoms on the phenyl ring was found to be critical for potent antifungal activity.[2]
Table 2: Potential Agrochemical Profile Comparison
| Feature | This compound | Chloro-analog (e.g., Metolachlor) | Rationale for Potential Differences |
| Herbicidal MoA | Inhibition of VLCFA elongases (putative) | Inhibition of VLCFA elongases | Shared α-haloacetamide pharmacophore. |
| Herbicidal Potency | Potentially higher | High | The higher reactivity of the C-Br bond may lead to more efficient alkylation of the target enzyme. |
| Fungicidal Activity | Potentially significant | Less explored for this specific analog | Halogen substitution, particularly bromine, is known to enhance the fungicidal activity of N-aryl amides.[3] |
| Soil Persistence | Likely to be biodegradable | Biodegradable | The amide linkage is susceptible to microbial degradation. |
Experimental Protocol: In Vitro Fungicidal Assay
To evaluate the potential fungicidal activity of this compound, a standard in vitro mycelial growth inhibition assay can be performed.
Protocol:
-
Plate Preparation: Prepare potato dextrose agar (PDA) and amend it with a stock solution of this compound in a suitable solvent (e.g., DMSO) to achieve a range of final concentrations. Also, prepare control plates with the solvent alone.
-
Inoculation: Place a 5 mm mycelial plug of the test fungus (e.g., Botrytis cinerea, Fusarium graminearum) in the center of each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus until the mycelial growth in the control plate reaches the edge.
-
Measurement: Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration.
-
EC₅₀ Determination: Determine the effective concentration required to inhibit 50% of the fungal growth (EC₅₀ value) by plotting the inhibition percentage against the log of the concentration.
III. Synthetic Chemistry Intermediate: A Versatile Reagent for C-H Functionalization
Beyond its potential as a precursor to specific bioactive molecules, this compound belongs to the class of N-bromoamides, which are versatile reagents in their own right. N-bromoamides are known sources of electrophilic bromine and can also participate in radical reactions.
Application in C-H Bromination
Recent advances in photoredox catalysis have highlighted the utility of N-bromoamides in the site-selective bromination of unactivated aliphatic C-H bonds under visible light irradiation.[4][5] The steric and electronic properties of the N-bromoamide can influence the selectivity of the C-H abstraction step.
Table 3: Comparison of N-Bromoamides in C-H Bromination of Cyclohexane
| N-Bromoamide | Yield of Cyclohexyl Bromide (%) |
| N-Bromosuccinimide (NBS) | 55 |
| N-Bromo-N-tert-butylacetamide | 65 |
| N-Bromoacetamide (NBA) | 40 |
| N-Bromo-N-tert-butyl-2,2-dimethylpropanamide | 70 |
| Data sourced from Schmidt, V. A., et al., J. Am. Chem. Soc. 2014, 136 (41), 14389–14392.[4] |
The data in Table 3 demonstrates that the structure of the N-bromoamide has a significant impact on the yield of the bromination reaction. The bulky N-tert-butyl-2,2-dimethylpropanamide gave the highest yield, suggesting that steric hindrance around the nitrogen atom can play a crucial role in the reactivity and selectivity of the amidyl radical intermediate. The 2,6-dimethylphenyl group in our target compound would also provide significant steric bulk, potentially leading to interesting selectivity in C-H functionalization reactions.
Conclusion: A Promising Intermediate Warranting Further Investigation
While this compound may not yet have a well-documented portfolio of applications, a comparative analysis based on its structural features and the established chemistry of its analogs reveals a promising profile. Its enhanced reactivity compared to its chloro-analog makes it an attractive alternative for the synthesis of pharmaceuticals like Lidocaine, potentially offering milder reaction conditions and improved efficiency. In the agrochemical sector, it holds promise as both a herbicide, by analogy to chloroacetamides, and a fungicide, based on the known benefits of halogen substitution in N-aryl amides. Finally, as a sterically hindered N-bromoamide, it could serve as a valuable reagent for selective C-H functionalization in organic synthesis. Further experimental investigation into these areas is warranted to fully unlock the potential of this versatile chemical intermediate.
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Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. Available at: [Link]
-
Site-selective aliphatic C-H bromination using N-bromoamides and visible light. Journal of the American Chemical Society. Available at: [Link]
-
Design, synthesis, and antifungal activity of 14-aryloxy/amide substituted andrographolide derivatives. PMC - NIH. Available at: [Link]
-
Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society. Available at: [Link]
-
Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light. ResearchGate. Available at: [Link]
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A Comparative Guide to the Synthesis of 2-Amino-N-(2,6-dimethylphenyl)propanamide (Tocainide): A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Amino-N-(2,6-dimethylphenyl)propanamide (Tocainide) and the Role of its Precursor, 2-bromo-N-(2,6-dimethylphenyl)propanamide
2-Amino-N-(2,6-dimethylphenyl)propanamide, widely known as Tocainide, is a primary amine analog of lidocaine and a Class Ib antiarrhythmic agent.[1] Its therapeutic effect is derived from its ability to block voltage-gated sodium channels, making it a critical area of study in medicinal chemistry and drug development.[2] While its clinical use has been limited due to adverse effects, the study of Tocainide and its analogs continues to provide valuable insights into the structure-activity relationships for sodium channel blockade.[2][3]
A key intermediate in one of the synthetic pathways to Tocainide is This compound . This guide provides a comparative analysis of the primary synthetic routes to Tocainide, with a special focus on the role and performance of this bromo-amide intermediate. We will delve into detailed experimental protocols, compare performance metrics, and provide the scientific rationale behind the methodological choices, empowering researchers to make informed decisions in their synthetic strategies.
Comparative Analysis of Synthetic Routes to Tocainide
The synthesis of Tocainide can be broadly approached from two distinct strategic starting points: a stereospecific route commencing from a chiral precursor, and a more direct route involving the amination of an α-halo amide intermediate like this compound. Each approach presents its own set of advantages and challenges in terms of enantiomeric purity, yield, and scalability.
Route 1: Stereospecific Synthesis from L-Alanine
This elegant approach leverages the inherent chirality of a readily available amino acid, L-alanine, to produce the enantiomerically pure (S)-(+)-Tocainide.[4] This method is particularly valuable for pharmacological studies where the activity of individual enantiomers is of interest, as the (R)-(-)-enantiomer of Tocainide has been shown to be more potent.[5]
Rationale: By starting with a chiral building block, this pathway obviates the need for chiral resolution of the final product, which can be a costly and labor-intensive process. The use of protecting groups and standard peptide coupling reagents ensures a high degree of control over the reaction.
Route 2: Synthesis via Amination of this compound
This route represents a more direct approach to the Tocainide backbone. The synthesis of the key intermediate, this compound, is straightforward, typically involving the acylation of 2,6-dimethylaniline with 2-bromopropionyl chloride or bromide. The subsequent step, a nucleophilic substitution of the bromine atom with an amine source, yields the final product.
Rationale: This pathway is often favored for its atom economy and potentially shorter overall sequence. However, it typically results in a racemic mixture of Tocainide, which may require subsequent resolution if a single enantiomer is desired. The efficiency of the amination step is critical and can be influenced by the choice of aminating agent and reaction conditions.
Data Presentation: A Comparative Overview
The following table summarizes the key comparative aspects of the two primary synthetic routes to Tocainide.
| Parameter | Route 1: Stereospecific Synthesis from L-Alanine | Route 2: Synthesis via this compound |
| Starting Materials | L-Alanine, 2,6-dimethylaniline, Boc-anhydride, Coupling reagents (DCC, HOBt)[4] | 2,6-dimethylaniline, 2-Bromopropionyl chloride/bromide, Ammonia source[6] |
| Key Intermediate | N-Boc-(S)-2-aminopropionyl-2,6-xylidide[4] | This compound |
| Enantiomeric Purity | High (enantiomerically pure product)[4] | Racemic mixture (requires resolution for single enantiomer) |
| Typical Overall Yield | Moderate to Good (multi-step synthesis) | Potentially higher (fewer steps) |
| Key Advantages | Direct access to single enantiomers, well-established protocols.[4] | Potentially more convergent and atom-economical. |
| Key Challenges | Multi-step process involving protection/deprotection. | Amination step can lead to side products; requires resolution for enantiopure product.[6] |
Experimental Protocols
Protocol 1: Stereospecific Synthesis of (S)-(+)-Tocainide Hydrochloride from L-Alanine[4]
This protocol describes the multi-step synthesis of enantiomerically pure (S)-(+)-Tocainide hydrochloride.
-
Coupling Reaction: In a round-bottom flask under an inert atmosphere, dissolve N-Boc-L-alanine (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,6-dimethylaniline (1 equivalent) to the solution.
-
Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Work-up and Purification: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Dissolve the purified N-Boc protected intermediate in a mixture of DCM and trifluoroacetic acid (TFA) (typically a 1:1 ratio).
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
-
Dissolve the (S)-2-Aminopropionyl-2,6-xylidide in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of hydrochloric acid in diethyl ether with stirring.
-
A white precipitate of (S)-(+)-Tocainide hydrochloride will form.
-
Collect the precipitate by filtration and dry under vacuum.
Protocol 2: Representative Synthesis of Racemic Tocainide from this compound
This protocol is a representative procedure based on the general reactivity of α-halo amides.[6][7]
-
In a round-bottom flask, dissolve 2,6-dimethylaniline (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2-bromopropionyl chloride (1.1 equivalents) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or a mixture of THF and water).
-
Add a large excess of aqueous ammonia (e.g., 28% solution) or another ammonia source.
-
Heat the reaction mixture in a sealed vessel at a temperature ranging from 50 to 100 °C for several hours, monitoring by TLC.
-
Work-up and Purification: After cooling, remove the volatile components under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove excess ammonia and ammonium salts.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield racemic Tocainide.
-
Further purification can be achieved by recrystallization or conversion to the hydrochloride salt.
Visualization of Synthetic Pathways
The following diagrams illustrate the described synthetic workflows.
Caption: Stereospecific synthesis of (S)-(+)-Tocainide starting from L-Alanine.
Caption: Synthesis of racemic Tocainide via the this compound intermediate.
Performance Comparison and Field-Proven Insights
The choice between these synthetic routes is fundamentally a decision between enantiomeric purity and operational simplicity.
-
For Pharmacological and Clinical Studies: The stereospecific synthesis from L-alanine is unequivocally the superior choice. The pharmacological activity of Tocainide resides primarily in the (R)-enantiomer, and studying the pure enantiomers is crucial for understanding their distinct pharmacokinetic and pharmacodynamic profiles.[5][8] The synthesis of chiral analogues has also demonstrated that stereoselectivity can significantly impact the potency and use-dependent behavior of these sodium channel blockers.[9]
-
For Initial Discovery and Analogue Synthesis: The route via this compound can be a rapid and efficient way to generate racemic material for initial screening and the synthesis of a diverse library of analogues. The straightforward nature of the synthesis allows for facile modification of both the aromatic ring and the propionamide side chain. However, researchers must be prepared to perform chiral resolution at a later stage if enantiomerically pure compounds are required.
Trustworthiness and Self-Validation: The protocols described are based on established and reliable chemical transformations. The progress of each reaction can be readily monitored by standard analytical techniques such as Thin-Layer Chromatography (TLC), and the identity and purity of the products can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Conclusion
The synthesis of Tocainide and its analogues remains a pertinent area of research for the development of novel therapeutics. The choice of synthetic strategy is paramount and should be guided by the ultimate application of the target molecule. While the stereospecific route from L-alanine offers unparalleled control over stereochemistry, the pathway involving the This compound intermediate provides a more direct and often higher-yielding approach to racemic material. This guide has provided a comprehensive comparison to aid researchers in navigating these synthetic choices, grounded in established protocols and scientific rationale.
References
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Ray, D. L. (n.d.). Pharmacodynamic Effects of R-(-) and S-(+) Tocainide in Patients with Chronic Ventricular Arrhythmias. DTIC. [Link]
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Uprichard, A. C., Allen, J. D., & Harron, D. W. (1988). Effects of tocainide enantiomers on experimental arrhythmias produced by programmed electrical stimulation. Journal of Cardiovascular Pharmacology, 11(2), 235–241. [Link]
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Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. [Link]
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(n.d.). and S-(+) Tocainide in Patients with Chronic Ventricular Arrhythmias. DTIC. [Link]
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Tatic, A., et al. (2019). The Fascinating Chemistry of α‐Haloamides. PMC. [Link]
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ResearchGate. (n.d.). Chemical structure of tocainide and its newly synthesized analogs.[Link]
-
Franchini, C., et al. (2000). Synthesis of new 2,6-prolylxylidide analogues of tocainide as stereoselective blockers of voltage-gated Na(+) channels with increased potency and improved use-dependent activity. Journal of Medicinal Chemistry, 43(20), 3792–3798. [Link]
-
Carocci, A., et al. (2018). A Focus on the Synthesis and Pharmacokinetics of Tocainide and its Analogues. Current Medicinal Chemistry, 25(42), 5822–5834. [Link]
-
Organic Syntheses. (2023). α-Oxamination of Amides via Electrophilic Activation. [Link]
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Sedman, A. J., et al. (1984). Serum tocainide enantiomer concentrations in human subjects. British Journal of Clinical Pharmacology, 17(1), 113–115. [Link]
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Carocci, A., et al. (2018). A Focus on the Synthesis and Pharmacokinetics of Tocainide and its Analogues. [Link]
-
ChemistryViews. (2023, April 30). α-Amination of Amides and Ketones. [Link]
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ResearchGate. (n.d.). A Focus on the Synthesis and Pharmacokinetics of Tocainide and its Analogues | Request PDF. [Link]
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National Center for Biotechnology Information. (n.d.). Tocainide. PubChem. [Link]
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ResearchGate. (n.d.). N-Aryl-2,6-dimethylbenzamides, a New Generation of Tocainide Analogues as Blockers of Skeletal Muscle Voltage-Gated Sodium Channels | Request PDF. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 2-bromo-N-(2,6-dimethylphenyl)propanamide for Laboratory Professionals
For researchers at the forefront of drug development and scientific innovation, meticulous laboratory practice is paramount. This extends beyond the synthesis and analysis of novel compounds to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-bromo-N-(2,6-dimethylphenyl)propanamide (CAS No. 41708-73-0), ensuring the safety of laboratory personnel and the protection of our environment.
Core Principles of Disposal
The disposal of this compound is governed by the principles of chemical safety and regulatory compliance. As a brominated organic compound, it falls into the category of halogenated organic waste. The cornerstone of its disposal is segregation from other waste streams to ensure proper treatment and to prevent unintended chemical reactions. The recommended and regulated method for the final disposal of such compounds is high-temperature incineration at a licensed hazardous waste management facility. This process ensures the complete destruction of the compound, minimizing its environmental impact.
Detailed Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound from the point of generation to its final collection.
1. Personal Protective Equipment (PPE): Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any potential vapors or dust.
2. Waste Segregation: Proper segregation is critical.
-
Halogenated Waste Stream: this compound waste must be collected in a designated container for halogenated organic waste.
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste. Doing so complicates the disposal process and can lead to non-compliance.
3. Containerization:
-
Use a Designated Container: Collect all waste containing this compound in a leak-proof container specifically designated for halogenated organic waste. The container must be made of a material compatible with the chemical.
-
Solid and Liquid Waste:
-
Solid Waste: Unused or contaminated solid this compound should be placed directly into the designated solid halogenated waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid halogenated waste container.
-
Contaminated Materials: Gloves, weighing paper, pipette tips, and other contaminated disposable materials should be collected in a separate, clearly labeled container for solid hazardous waste.
-
4. Labeling: Proper labeling is a legal requirement and essential for safety.
-
"Hazardous Waste": The container must be clearly and prominently labeled with the words "Hazardous Waste".
-
Full Chemical Name: The label must include the full chemical name: "this compound" and its CAS number (41708-73-0).
5. Accumulation and Storage:
-
Satellite Accumulation Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition.
-
Secure Storage: Ensure the storage area is secure and inaccessible to unauthorized personnel.
-
Regulatory Compliance: Be aware of your institution's and local regulations regarding the maximum quantity of hazardous waste that can be stored in a satellite accumulation area and the maximum accumulation time (often 90 days).
6. Arranging for Disposal:
-
Contact Your EHS Office: Once the waste container is nearing its capacity (a safe practice is to consider it full at 80-90% to allow for expansion), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide Accurate Information: Provide the EHS office or contractor with a complete and accurate description of the waste.
Disposal Workflow Diagram
Sources
Personal protective equipment for handling 2-bromo-N-(2,6-dimethylphenyl)propanamide
<_ _> A Guide to the Safe Handling of 2-bromo-N-(2,6-dimethylphenyl)propanamide
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with this compound (CAS 41708-73-0).[1] Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), the hazard assessment for this compound is based on the potential risks associated with its structural components: a brominated aliphatic chain and an aromatic amide. Aromatic amides and their potential precursors, aromatic amines, are a class of compounds that require careful handling due to their potential for toxicity.[2][3][4]
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are inferred from its chemical structure. The presence of a dimethylphenyl amide group suggests potential for irritation and systemic effects if absorbed.[5][6] Brominated organic compounds can also present toxicological risks.[7][8] Therefore, a stringent personal protective equipment (PPE) protocol is mandatory.
Potential Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.[6]
-
May cause irritation to the skin, eyes, and respiratory tract.[6][9]
-
Long-term exposure to aromatic amides may pose additional health risks.[10]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against chemical exposure.[11] The following PPE is mandatory when handling this compound:[12]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield must be worn over goggles to protect against splashes.[5][13] |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-layered nitrile gloves are recommended. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn over nitrile gloves. Gloves must be changed immediately upon contamination.[5] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat is required. Ensure it is made of a material appropriate for handling potentially corrosive and toxic substances.[5] |
| Respiratory | Approved Respirator | To be used in case of insufficient ventilation or the potential for aerosolization. Follow OSHA respirator regulations.[6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risks.[12]
Receiving and Storage
Upon receipt, inspect the container for any signs of damage or leakage.[12] Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][12][14]
Handling and Experimentation
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][12]
Workflow for Safe Handling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
